molecular formula C7H15NO4S B15318557 Methyl 2-amino-5-(methylsulfonyl)pentanoate

Methyl 2-amino-5-(methylsulfonyl)pentanoate

Cat. No.: B15318557
M. Wt: 209.27 g/mol
InChI Key: VKIIAQMILRVULF-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(methylsulfonyl)pentanoate is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the study of enzyme inhibition and neurological signaling pathways. The methylsulfonyl group is a key functional moiety known for its potential to interact with enzymatic active sites, making it a valuable precursor for the synthesis of more complex inhibitors . Compounds featuring a methylsulfonylpentanoate backbone are frequently investigated as building blocks or intermediates for the development of inhibitors targeting heme-containing enzymes, such as nitric oxide synthase (NOS) . The neuronal isoform of NOS (nNOS) is a well-studied target because the overproduction of nitric oxide in the brain is implicated in the pathology of several neurodegenerative conditions, including Alzheimer's, Huntington's, and Parkinson's diseases . Research into inhibitors that can selectively target nNOS over other isoforms is a critical approach for developing potential therapeutic agents for these conditions . The structural features of this compound suggest its potential utility in this high-value research area. As a methyl ester derivative, this compound may offer advantages in cell permeability compared to its parent acid, facilitating its use in various in vitro assay systems . It is strictly intended for Research Use Only and is not meant for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H15NO4S

Molecular Weight

209.27 g/mol

IUPAC Name

methyl 2-amino-5-methylsulfonylpentanoate

InChI

InChI=1S/C7H15NO4S/c1-12-7(9)6(8)4-3-5-13(2,10)11/h6H,3-5,8H2,1-2H3

InChI Key

VKIIAQMILRVULF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCS(=O)(=O)C)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-(methylsulfonyl)pentanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathways for Methyl 2-amino-5-(methylsulfonyl)pentanoate, a key building block in medicinal chemistry and drug development. We will delve into two primary, validated synthetic routes, offering detailed, step-by-step protocols and the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of this synthesis.

Introduction: The Significance of Methyl 2-amino-5-(methylsulfonyl)pentanoate

Methyl 2-amino-5-(methylsulfonyl)pentanoate, the methyl ester of methionine sulfone, is a valuable synthetic intermediate. The presence of the sulfone group, a bioisostere for other functional groups, can modulate the physicochemical properties of a molecule, such as its polarity, solubility, and metabolic stability. Methionine and its oxidized derivatives, including the sulfone, play roles in various biological processes, and their study is crucial in understanding oxidative stress and cellular regulation.[1][2] The synthesis of the methyl ester form is particularly useful as it protects the carboxylic acid functionality, allowing for selective modification of the amino group in subsequent synthetic steps, such as peptide synthesis.[3]

The synthesis of this target molecule primarily involves two key transformations: the esterification of a carboxylic acid and the oxidation of a thioether. The strategic sequencing of these steps presents two viable synthetic routes, each with its own set of advantages and considerations. This guide will explore both pathways, providing the necessary details for their successful implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of Methyl 2-amino-5-(methylsulfonyl)pentanoate commences from the readily available starting material, 2-amino-5-(methylthio)pentanoic acid (methionine). The two primary synthetic routes are:

  • Route 1: Oxidation followed by Esterification. In this pathway, the thioether of methionine is first oxidized to a sulfone, yielding 2-amino-5-(methylsulfonyl)pentanoic acid (methionine sulfone). This intermediate is then subjected to esterification to afford the final product.

  • Route 2: Esterification followed by Oxidation. This approach begins with the esterification of methionine to produce Methyl 2-amino-5-(methylthio)pentanoate. The thioether functionality in this intermediate is then oxidized to the sulfone to yield the target molecule.

The choice between these routes may depend on factors such as the scale of the synthesis, the desired purity of the final product, and the available laboratory equipment.

Route 1: Oxidation Followed by Esterification

This route prioritizes the early introduction of the sulfone group. The strong oxidizing conditions are applied to the free amino acid, followed by the protection of the carboxyl group through esterification.

Diagram of Route 1 Workflow

Route 1 Start 2-Amino-5-(methylthio)pentanoic Acid Oxidation Oxidation (Performic Acid) Start->Oxidation Intermediate 2-Amino-5-(methylsulfonyl)pentanoic Acid Oxidation->Intermediate Esterification Esterification (MeOH, Acid Catalyst) Intermediate->Esterification Product Methyl 2-amino-5-(methylsulfonyl)pentanoate Esterification->Product

Caption: Workflow for the synthesis via oxidation followed by esterification.

Step 1: Oxidation of 2-Amino-5-(methylthio)pentanoic Acid

The oxidation of the sulfur atom in methionine to a sulfone requires a strong oxidizing agent. Performic acid, generated in situ from formic acid and hydrogen peroxide, is an effective reagent for this transformation.[4]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, suspend 2-amino-5-(methylthio)pentanoic acid (1 equivalent) in 90% formic acid.

  • Cool the suspension to 0 °C.

  • Slowly add 30% hydrogen peroxide (2.2 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and concentrate under reduced pressure to remove excess formic acid and water. This may need to be repeated to ensure complete removal.

  • The resulting white solid, 2-amino-5-(methylsulfonyl)pentanoic acid, can be used in the next step, often without further purification.

Causality of Experimental Choices:

  • Performic Acid: This reagent is a potent oxidizing agent capable of oxidizing the thioether directly to the sulfone, bypassing the sulfoxide intermediate in a one-pot reaction.

  • Low Temperature: The initial cooling is crucial to control the exothermic reaction between formic acid and hydrogen peroxide and to prevent potential side reactions.

  • Aqueous Work-up: Dilution with water and subsequent evaporation is an effective method for removing the volatile reagents and byproducts.

Step 2: Esterification of 2-Amino-5-(methylsulfonyl)pentanoic Acid

With the sulfone in place, the carboxylic acid is esterified. A classic Fischer esterification using a strong acid catalyst in methanol is a robust and scalable method.[5]

Experimental Protocol:

  • Suspend the 2-amino-5-(methylsulfonyl)pentanoic acid (1 equivalent) in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 equivalents) or by bubbling anhydrous HCl gas through the solution.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • The crude product, Methyl 2-amino-5-(methylsulfonyl)pentanoate, is typically obtained as its hydrochloride salt. It can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.

Causality of Experimental Choices:

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. It also protonates the amino group, preventing it from acting as a competing nucleophile.

  • Methanol as Solvent and Reagent: Using methanol in excess serves as both the solvent and the esterifying agent, driving the equilibrium towards the product side.

  • Reflux Conditions: Heating the reaction accelerates the rate of esterification.

Route 2: Esterification Followed by Oxidation

This alternative route involves the initial protection of the carboxylic acid group, followed by the oxidation of the thioether. This can be advantageous if the starting amino acid ester is commercially available or if the oxidation conditions are incompatible with the free carboxylic acid.

Diagram of Route 2 Workflow

Route 2 Start 2-Amino-5-(methylthio)pentanoic Acid Esterification Esterification (TMSCl, MeOH) Start->Esterification Intermediate Methyl 2-amino-5-(methylthio)pentanoate Esterification->Intermediate Oxidation Oxidation (m-CPBA or Oxone®) Intermediate->Oxidation Product Methyl 2-amino-5-(methylsulfonyl)pentanoate Oxidation->Product

Caption: Workflow for the synthesis via esterification followed by oxidation.

Step 1: Esterification of 2-Amino-5-(methylthio)pentanoic Acid

For this step, a milder esterification method using trimethylchlorosilane (TMSCl) in methanol is presented. This method proceeds at room temperature and often provides high yields with a simple work-up.[3]

Experimental Protocol:

  • Suspend 2-amino-5-(methylthio)pentanoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • To the stirred suspension, slowly add trimethylchlorosilane (2-3 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess TMSCl under reduced pressure using a rotary evaporator.

  • The product, Methyl 2-amino-5-(methylthio)pentanoate hydrochloride, is typically obtained as a white solid and can be used in the next step without further purification.

Causality of Experimental Choices:

  • Trimethylchlorosilane (TMSCl): In the presence of methanol, TMSCl generates anhydrous HCl in situ, which catalyzes the esterification. It also acts as a protecting group for the amino function during the reaction. This method avoids the use of strong, corrosive acids and high temperatures.

  • Room Temperature Reaction: The mild conditions are often sufficient for complete esterification, reducing the risk of side reactions.

Step 2: Oxidation of Methyl 2-amino-5-(methylthio)pentanoate

With the ester in hand, the thioether is oxidized to the sulfone. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® (potassium peroxymonosulfate) are suitable for this transformation.

Experimental Protocol (using m-CPBA):

  • Dissolve Methyl 2-amino-5-(methylthio)pentanoate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2-2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy excess peroxide.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • m-CPBA: A widely used and effective oxidizing agent for the conversion of sulfides to sulfones. The stoichiometry is important; approximately two equivalents are needed to proceed to the sulfone, as the sulfoxide is an intermediate.

  • Controlled Temperature: The initial cooling helps to manage the exothermicity of the oxidation and to minimize potential side reactions.

  • Quenching Step: The use of a reducing agent like sodium thiosulfate or a base like sodium bicarbonate is essential for safely neutralizing the unreacted peroxyacid.

Data Summary

The following table provides a comparative overview of the two synthetic routes, with typical quantitative data.

ParameterRoute 1: Oxidation then EsterificationRoute 2: Esterification then Oxidation
Starting Material 2-Amino-5-(methylthio)pentanoic Acid2-Amino-5-(methylthio)pentanoic Acid
Key Reagents Performic Acid, H₂SO₄/MeOHTMSCl/MeOH, m-CPBA
Reaction Temperature 0 °C to RT (Oxidation), Reflux (Esterification)RT (Esterification), 0 °C to RT (Oxidation)
Typical Overall Yield GoodGood to Excellent
Purification RecrystallizationColumn Chromatography/Recrystallization
Key Advantages Avoids handling of potentially sensitive ester during oxidation.Milder esterification conditions.
Key Considerations Use of strong oxidizing and acidic conditions.Potential for side reactions during oxidation of the ester.

Conclusion

Both synthetic routes presented in this guide offer effective and reliable methods for the preparation of Methyl 2-amino-5-(methylsulfonyl)pentanoate. The choice of a particular route will be dictated by the specific requirements of the synthesis, including scale, available reagents, and purification capabilities. Route 1, involving oxidation followed by a classical Fischer esterification, is a robust method suitable for larger-scale production. Route 2, which utilizes a milder esterification followed by oxidation, may be preferable for smaller-scale syntheses where milder conditions are desired. By understanding the underlying chemical principles and the rationale for the experimental procedures, researchers can confidently select and execute the most appropriate synthetic strategy for their needs.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

  • dl-METHIONINE. Organic Syntheses Procedure. [Link]

  • Process for the preparation of amino acid methyl esters.
  • Methionine sulfone. Wikipedia. [Link]

  • Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Shimadzu. [Link]

  • Synthesis of 2-methyl-5-amino-4-oxo-3-sulfonyl esters as precursors of pseudodipeptides. ResearchGate. [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Synthesis of Amino Acids. Fiveable. [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Methionine (Met) is with Cysteine one of the most easily oxidized amino acids. ResearchGate. [Link]

  • L-2-Amino-5-(methylthio)pentanoic acid. FooDB. [Link]

  • Process for the preparation of amino acid methyl esters.
  • Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Shimadzu. [Link]

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A Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-(methylsulfonyl)pentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-amino-5-(methylsulfonyl)pentanoate, a derivative of the essential amino acid methionine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Herein, we detail the compound's chemical identity, structural features, and key physical and chemical characteristics. Furthermore, we provide standardized, field-proven experimental protocols for the determination of these properties, ensuring a foundation of scientific integrity and reproducibility. The causality behind experimental choices and the importance of each property in a research and development context are also discussed.

Introduction

Methyl 2-amino-5-(methylsulfonyl)pentanoate is the methyl ester of methionine sulfone. Methionine, an essential sulfur-containing amino acid, plays a critical role in protein synthesis and various metabolic pathways.[1] Its oxidation products, methionine sulfoxide and methionine sulfone, are of significant interest in biochemistry and pharmacology. The conversion to methionine sulfone occurs under stronger oxidative conditions.[2] The esterification of the carboxyl group to its methyl ester alters the molecule's polarity, solubility, and reactivity, making its characterization crucial for applications in peptide synthesis, as a metabolic intermediate, or as a building block in medicinal chemistry. Understanding the fundamental physicochemical properties of this compound is paramount for its effective use, from predicting its behavior in biological systems to designing robust synthetic and purification protocols.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity.

  • IUPAC Name: Methyl (2S)-2-amino-4-methylsulfonylbutanoate

  • Synonyms: L-Methionine Sulfone Methyl Ester, Methyl 2-amino-5-(methylsulfonyl)pentanoate

  • Molecular Formula: C₆H₁₃NO₄S[3]

  • Molecular Weight: 195.24 g/mol

Structure:

Figure 1: 2D Chemical Structure of Methyl 2-amino-5-(methylsulfonyl)pentanoate

Physicochemical Properties: A Summary

The behavior of a molecule in both laboratory and physiological environments is dictated by its physicochemical properties. The following table summarizes the known and predicted properties of Methyl 2-amino-5-(methylsulfonyl)pentanoate.

PropertyValue / DescriptionSignificance in Research & Development
Physical State Predicted to be a white to off-white crystalline solid at room temperature.Influences handling, storage, and formulation requirements.
Melting Point Data not available; likely to decompose at high temperatures, similar to parent amino acids.[2]A key indicator of purity. A sharp melting point range suggests high purity, while a broad range may indicate impurities.
Boiling Point Not applicable; expected to decompose before boiling under atmospheric pressure.High polarity and potential for intermolecular hydrogen bonding prevent boiling.
Solubility Predicted to be soluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in non-polar solvents.[4]Critical for choosing appropriate solvents for synthesis, purification (crystallization), and formulation. Aqueous solubility is a key factor for bioavailability.
pKa Two primary pKa values are expected: one for the α-amino group (~9-10) and one for the protonated α-carboxyl group (esterified, so not applicable in the same way as the free acid). The sulfone group is non-ionizable.[1][2]Governs the charge state of the molecule at different pH values, which affects its interaction with biological targets, its solubility, and its behavior in chromatographic separations.
LogP (Octanol-Water Partition Coefficient) Predicted to be low (likely negative), indicating hydrophilicity. The parent, L-methionine sulfone, has a calculated XLogP3 of -3.1.[3]A fundamental measure of lipophilicity, which is a crucial parameter in predicting drug absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Methodologies for Characterization

To ensure scientific rigor, the properties listed above must be verifiable through robust experimental protocols. As a self-validating system, each protocol includes steps for instrument calibration and controls.

Causality: The melting point is a thermally sensitive property that provides a rapid assessment of a compound's purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range.

Methodology:

  • Calibration: Calibrate the melting point apparatus using certified standards with known melting points (e.g., caffeine, vanillin) that bracket the expected melting range of the sample.

  • Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to determine an approximate melting range.

  • Refined Measurement: Repeat with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂.

Causality: Spectroscopic techniques provide unambiguous confirmation of the chemical structure by probing the interactions of the molecule with electromagnetic radiation. Each technique offers complementary information.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Dissolve sample in appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) NMR ¹H & ¹³C NMR Spectroscopy (Structural Connectivity) Prep->NMR Analyze Sample IR FT-IR Spectroscopy (Functional Groups) Prep->IR Analyze Sample MS Mass Spectrometry (MS) (Molecular Weight) Prep->MS Analyze Sample Interpret Correlate spectral data to confirm structure, purity, and identity. NMR->Interpret Consolidate Data IR->Interpret Consolidate Data MS->Interpret Consolidate Data

Workflow for Spectroscopic Characterization.

Predicted Spectroscopic Signatures:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (~3.7 ppm), the α-proton (~3.8-4.0 ppm), the methyl group attached to the sulfone (~2.9 ppm), and the methylene protons of the backbone.[5][6]

  • ¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom, including the carbonyl carbon of the ester (~170-175 ppm), the α-carbon, the carbons of the backbone, the sulfonyl-methyl carbon, and the ester-methyl carbon.[5]

  • FT-IR: Infrared spectroscopy should reveal characteristic absorption bands for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C=O stretching of the ester (~1730-1750 cm⁻¹), and strong, characteristic stretches for the S=O bonds of the sulfone group (~1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).[2]

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₆H₁₃NO₄S.[2][7]

Causality: Solubility is a critical parameter that dictates how a compound can be formulated for administration and how it will behave in aqueous physiological environments.

Methodology:

  • System Preparation: Prepare saturated solutions by adding an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[8][]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability and Storage

Based on the chemistry of related compounds, Methyl 2-amino-5-(methylsulfonyl)pentanoate is expected to be relatively stable under standard conditions.[4] However, as an ester, it may be susceptible to hydrolysis under strongly acidic or basic conditions.

Recommended Storage:

  • Store in a tightly sealed container to prevent moisture absorption.

  • Keep in a cool, dry, and dark place to prevent thermal and photodegradation.

  • Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

This guide has detailed the essential physicochemical properties of Methyl 2-amino-5-(methylsulfonyl)pentanoate, providing a critical foundation for its application in scientific research and development. The combination of predicted properties, derived from its structural relationship to L-methionine sulfone, and robust experimental protocols for their verification, offers a comprehensive framework for scientists. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is indispensable for advancing projects in medicinal chemistry, biochemistry, and materials science.

References

  • Vertex AI Search. Methionine (C5H11NO2S) properties. Accessed March 7, 2026.
  • PubChem. Methionine Sulfone | C5H11NO4S | CID 445282. National Institutes of Health. Accessed March 7, 2026.
  • Creative Peptides. Methionine Amino Acids: Properties, Function, Benefits, and Sources. Accessed March 7, 2026.
  • CymitQuimica. CAS 1118-85-0: methionine sulfone. Accessed March 7, 2026.
  • Shimadzu. Analytical Methods for Amino Acids. Accessed March 7, 2026.
  • Creative Proteomics. Amino Acid Analysis: A Comprehensive Overview. Accessed March 7, 2026.
  • BOC Sciences. Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. Published September 10, 2025.
  • Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 28A, 276-279.
  • Michigan State University Department of Chemistry. NMR Spectroscopy. Accessed March 7, 2026.
  • Thieme. 7.5 High Resolution NMR Spectroscopy. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Accessed March 7, 2026.

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"Methyl 2-amino-5-(methylsulfonyl)pentanoate CAS number and structure"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-amino-5-(methylsulfonyl)benzoate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Methyl 2-amino-5-(methylsulfonyl)benzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer expert insights into its synthesis and potential applications.

Introduction and Chemical Identity

Methyl 2-amino-5-(methylsulfonyl)benzoate is an aromatic organic compound featuring an aniline, a methyl ester, and a methylsulfonyl group. Its structure suggests its potential as a versatile building block in medicinal chemistry. The strategic placement of these functional groups allows for a variety of chemical modifications, making it a valuable intermediate for creating more complex molecules, particularly in the exploration of novel therapeutic agents.

While direct applications are not widely documented, its structural similarity to key pharmaceutical intermediates, such as those for sulpiride, indicates its potential relevance in the synthesis of new bioactive compounds.[1][2] This guide will delve into its chemical properties, a proposed synthetic route based on established methodologies for related structures, and its prospective applications.

The definitive identification of this compound is provided by its Chemical Abstracts Service (CAS) number and its structural details.

  • CAS Number : 90610-65-4[3]

  • IUPAC Name : methyl 2-amino-5-methylsulfonylbenzoate[3]

  • Molecular Formula : C₉H₁₁NO₄S[3]

Below is the two-dimensional structure of Methyl 2-amino-5-(methylsulfonyl)benzoate.

G c1

Caption: 2D structure of Methyl 2-amino-5-(methylsulfonyl)benzoate.

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The following table summarizes key computed properties for Methyl 2-amino-5-(methylsulfonyl)benzoate.

PropertyValueSource
Molecular Weight 229.26 g/mol [3]
Monoisotopic Mass 229.04087901 Da[3]
Topological Polar Surface Area 94.8 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 3[3]
XLogP3-AA 1.9[3]
Physical Form Solid
Boiling Point 440.8 ± 45.0 °C at 760 mmHg

Proposed Synthesis of Methyl 2-amino-5-(methylsulfonyl)benzoate

The proposed multi-step synthesis starts from the commercially available 2-amino-5-bromobenzoic acid. This pathway is designed for its logical progression and the use of standard, reliable reactions.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection of the Amine cluster_step2 Step 2: Introduction of the Methylthio Group cluster_step3 Step 3: Oxidation to the Methylsulfonyl Group cluster_step4 Step 4: Esterification cluster_step5 Step 5: Deprotection of the Amine A 2-Amino-5-bromobenzoic Acid P1 Acetic Anhydride, Pyridine B N-Acetyl-2-amino-5-bromobenzoic Acid P2 Sodium thiomethoxide, CuI, DMF P1->B C N-Acetyl-2-amino-5-(methylthio)benzoic Acid P3 Oxone or m-CPBA P2->C D N-Acetyl-2-amino-5-(methylsulfonyl)benzoic Acid P4 Methanol, H₂SO₄ (cat.) P3->D E Methyl N-Acetyl-2-amino-5-(methylsulfonyl)benzoate P5 Aqueous HCl, Heat P4->E F Methyl 2-amino-5-(methylsulfonyl)benzoate P5->F

Caption: Proposed synthetic workflow for Methyl 2-amino-5-(methylsulfonyl)benzoate.

Experimental Protocol

Step 1: Protection of the Amine Group

  • To a solution of 2-amino-5-bromobenzoic acid in pyridine, add acetic anhydride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain N-acetyl-2-amino-5-bromobenzoic acid.

Causality: The protection of the aniline nitrogen as an acetamide is crucial to prevent side reactions in the subsequent copper-catalyzed coupling step. The acetyl group is stable under these conditions and can be readily removed later.

Step 2: Introduction of the Methylthio Group

  • In a flask, combine N-acetyl-2-amino-5-bromobenzoic acid, sodium thiomethoxide, and a catalytic amount of copper(I) iodide in dimethylformamide (DMF).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 8-12 hours.

  • After cooling, quench the reaction with water and acidify to precipitate the crude product.

  • Purify by recrystallization or column chromatography to yield N-acetyl-2-amino-5-(methylthio)benzoic acid.

Causality: This is a copper-catalyzed cross-coupling reaction to form the C-S bond. DMF is a suitable polar aprotic solvent for this type of transformation.

Step 3: Oxidation to the Methylsulfonyl Group

  • Dissolve the N-acetyl-2-amino-5-(methylthio)benzoic acid in a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • Add an oxidizing agent like Oxone or meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at room temperature.

  • Stir for 12-24 hours until the oxidation is complete.

  • Work up the reaction by quenching any excess oxidizing agent and extracting the product.

Causality: The sulfide is oxidized to a sulfone. Using a stoichiometric amount of the oxidizing agent ensures the complete conversion without over-oxidation of other functional groups.

Step 4: Esterification

  • Reflux a solution of N-acetyl-2-amino-5-(methylsulfonyl)benzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for 6-8 hours.

  • Cool the reaction mixture and neutralize it with a weak base like sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methyl ester.

Causality: Fischer esterification is a classic and effective method for converting a carboxylic acid to a methyl ester in the presence of an acid catalyst and an excess of methanol.

Step 5: Deprotection of the Amine Group

  • Heat the N-acetylated ester in a mixture of aqueous hydrochloric acid and an alcohol co-solvent.

  • Reflux for 4-6 hours until the deprotection is complete.

  • Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the final product, Methyl 2-amino-5-(methylsulfonyl)benzoate.

  • Filter, wash with water, and dry. Further purification can be achieved by recrystallization.

Causality: The acetyl protecting group is readily cleaved under acidic conditions to regenerate the free amine, yielding the target compound.

Potential Applications and Research Context

While specific biological activities of Methyl 2-amino-5-(methylsulfonyl)benzoate are not extensively reported, its structural motifs are present in various biologically active molecules.

  • Pharmaceutical Intermediate : The primary potential application lies in its use as an intermediate in the synthesis of more complex molecules for drug discovery. The related compound, Methyl 2-methoxy-5-aminosulfonyl benzoate, is a known intermediate for the antipsychotic drug sulpiride.[1][2] This suggests that Methyl 2-amino-5-(methylsulfonyl)benzoate could be a valuable precursor for synthesizing analogs of sulpiride or other novel compounds targeting dopamine receptors.

  • Scaffold for Library Synthesis : The presence of three distinct functional groups (amine, ester, and sulfone) at different positions on the aromatic ring allows for diverse chemical modifications. This makes it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening against various biological targets.

  • Agrochemical Research : Substituted aminobenzoic acid derivatives are also important in the agrochemical industry.[5] The unique substitution pattern of this compound could be explored for the development of new herbicides or pesticides.

Conclusion

Methyl 2-amino-5-(methylsulfonyl)benzoate is a compound with significant potential as a building block in synthetic organic chemistry, particularly for pharmaceutical and agrochemical research. While direct experimental data is sparse, its chemical properties and a rationally designed synthetic route, as proposed in this guide, provide a solid foundation for its further investigation and utilization. The methodologies outlined herein are based on reliable and well-documented chemical transformations, ensuring a high degree of confidence in their applicability for the synthesis of this and related molecules.

References

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. Available at: [Link].

  • Methyl 2-amino-5-(methylsulfonyl)benzoate. PubChem. Available at: [Link].

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. Available at: [Link].

  • Preparation method of 2-methyl-5-aminobenzenesulfonamide. Google Patents.
  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Patsnap. Available at: [Link].

Sources

A Technical Guide to the Spectral Analysis of Methyl 2-amino-5-(methylsulfonyl)pentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Elucidation

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Methyl 2-amino-5-(methylsulfonyl)pentanoate, a derivative of the amino acid methionine, presents a unique combination of functional groups—an amine, an ester, and a sulfone. Each of these moieties imparts specific physicochemical properties that are critical to its potential biological activity. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Moving beyond a simple data sheet, we will explore the rationale behind the predicted spectral features, offering a framework for the structural elucidation of similar molecules.

The sulfone group, in particular, is a bioisostere of ethers and other functionalities, often introduced to modulate properties like solubility, metabolic stability, and receptor binding affinity. Therefore, a comprehensive understanding of how this and other functional groups manifest in NMR and MS spectra is essential for the medicinal chemist.

Molecular Structure and Predicted Spectral Features

The structure of Methyl 2-amino-5-(methylsulfonyl)pentanoate is foundational to interpreting its spectral data. Below is a diagram illustrating the atom numbering used for the subsequent NMR predictions.

Caption: Molecular structure of Methyl 2-amino-5-(methylsulfonyl)pentanoate with atom numbering for NMR analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environments of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted proton NMR spectrum is based on established chemical shift ranges for similar functional groups and spin-spin coupling principles.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-2 (α-proton)3.8 - 4.0Triplet (t)1HLocated alpha to both the electron-withdrawing ester carbonyl and the amine. The coupling to the two H-3 protons results in a triplet.
H-31.8 - 2.0Multiplet (m)2HThese methylene protons are coupled to H-2 and H-4, leading to a complex multiplet.
H-42.1 - 2.3Multiplet (m)2HCoupled to H-3 and H-5, resulting in a multiplet.
H-53.0 - 3.2Triplet (t)2HThese methylene protons are alpha to the strongly electron-withdrawing sulfone group, causing a significant downfield shift. They are coupled to the two H-4 protons, appearing as a triplet.
-OCH₃ (C-6)~3.7Singlet (s)3HThe methyl protons of the ester group are not coupled to other protons, hence a singlet.
-SO₂CH₃ (C-7)~2.9Singlet (s)3HThe methyl protons attached to the sulfone group are deshielded and appear as a singlet.
-NH₂1.5 - 2.5 (variable)Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted carbon NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C-1 (C=O)172 - 175The carbonyl carbon of the ester is significantly deshielded.
C-252 - 55The alpha-carbon is attached to the nitrogen of the amine and the carbonyl group.
C-328 - 32A standard aliphatic methylene carbon.
C-422 - 26Another aliphatic methylene carbon, slightly deshielded by the nearby sulfone group.
C-554 - 58This methylene carbon is directly attached to the electron-withdrawing sulfone group, resulting in a notable downfield shift.
C-6 (-OCH₃)51 - 53The methyl carbon of the ester group.
C-7 (-SO₂CH₃)41 - 44The methyl carbon attached to the sulfone group.
Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for a novel compound like Methyl 2-amino-5-(methylsulfonyl)pentanoate, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference the residual solvent peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron ionization is a common technique that leads to extensive fragmentation, providing a "fingerprint" of the molecule.

  • Molecular Ion (M⁺): The molecular weight of Methyl 2-amino-5-(methylsulfonyl)pentanoate (C₇H₁₅NO₄S) is 221.27 g/mol . The molecular ion peak is expected at m/z = 221. This peak may be weak or absent in EI-MS due to the lability of the molecule.

  • Key Fragmentation Pathways: The molecule is expected to fragment at chemically logical points, primarily alpha to heteroatoms and the carbonyl group.

G M [M]⁺˙ m/z = 221 F1 [M - OCH₃]⁺ m/z = 190 M->F1 Loss of methoxy radical F2 [M - COOCH₃]⁺ m/z = 162 M->F2 Loss of carbomethoxy radical F3 [CH(NH₂)COOCH₃]⁺ m/z = 102 M->F3 α-cleavage F4 [M - CH₃SO₂]⁺ m/z = 142 M->F4 Loss of methylsulfonyl radical

Caption: Predicted major fragmentation pathways for Methyl 2-amino-5-(methylsulfonyl)pentanoate in EI-MS.

Soft Ionization Techniques (ESI, CI)

For a clearer observation of the molecular ion, soft ionization techniques are recommended.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 222. Adducts with sodium [M+Na]⁺ (m/z = 244) or potassium [M+K]⁺ (m/z = 260) may also be present.

  • Chemical Ionization (CI): Using a reagent gas like methane, a strong [M+H]⁺ peak at m/z = 222 would be expected.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For ESI, the solution can be directly infused into the mass spectrometer or injected via an LC system.

  • Instrumentation (ESI-MS):

    • Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap for high-resolution mass measurements).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

    • Acquire data in both positive and negative ion modes to get a complete picture, though positive mode is expected to be more informative for this molecule due to the basic amine group.

    • For fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe daughter ions, which can further confirm the structure.

Conclusion: A Predictive Framework for Structural Analysis

This guide has outlined the expected NMR and MS spectral characteristics of Methyl 2-amino-5-(methylsulfonyl)pentanoate. By understanding the influence of each functional group on the spectral data, researchers can confidently interpret experimental results for this and structurally related molecules. The provided protocols offer a starting point for acquiring high-quality data, a prerequisite for robust structural elucidation in any chemical research endeavor. The principles discussed herein—chemical shifts, coupling constants, and fragmentation patterns—form the fundamental language of structural chemistry, and a mastery of this language is indispensable for the modern scientist.

References

  • Principles of NMR Spectroscopy: Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link][1]

  • Mass Spectrometry Fragmentation: Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][2]

  • General Mass Spectrometry Principles: Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link][3]

  • Properties of Methionine Sulfone: Wikipedia. (2023). Methionine sulfone. [Link][4]

  • Chemical Data Aggregator: PubChem. National Library of Medicine. [Link]

Sources

Engineering Sulfonyl-Containing Amino Acid Esters: A Technical Guide to Structural Optimization and Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The integration of sulfonyl groups with amino acid esters represents a highly privileged scaffold in modern drug discovery. While free amino acids often suffer from poor pharmacokinetics due to their zwitterionic nature, esterification masks the polar carboxylic acid. This modification significantly increases the lipophilicity (LogP) of the molecule, facilitating passive diffusion across cellular lipid bilayers. Once intracellular, ubiquitous host esterases hydrolyze the ester, trapping the active free carboxylate inside the target cell—a classic and highly effective prodrug strategy.

Simultaneously, the sulfonyl moiety (


) provides critical structural advantages. Unlike standard peptide bonds (

), the sulfonamide linkage is highly resistant to proteolytic cleavage, drastically improving the compound's metabolic half-life. Furthermore, the tetrahedral geometry of the

group acts as a stable transition-state isostere for peptide bond hydrolysis. This allows sulfonyl-containing derivatives to act as potent competitive inhibitors against a wide array of proteases, dehydrogenases, and viral glycoproteins[1],[2].

Mechanistic Target Pathways & Biological Efficacy

Antimicrobial Action via IMPDH Inhibition

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a prime target for antimicrobial therapy. Recent developments have shown that sulfonyl-


-L-amino acids coupled with anisamide scaffolds act as highly selective inhibitors of Helicobacter pylori IMPDH (HpIMPDH)[1]. The sulfonyl oxygen atoms serve as critical hydrogen-bond acceptors within the enzyme's active site, competitively blocking the conversion of IMP to Xanthosine Monophosphate (XMP), thereby halting bacterial DNA and RNA synthesis[1].
Antiviral Adsorption Inhibition

Sulfonamide amino acid esters have recently demonstrated profound broad-spectrum antiviral capabilities. Specifically, camphor-10-sulfonamide derivatives conjugated with tryptophan, tyrosine, or phenylglycine methyl esters exhibit potent virucidal activity against Herpes Simplex Virus type 1 (HSV-1), Human Coronavirus (HCoV-OC43), and Feline Calicivirus (FCV)[2]. Mechanistic studies reveal that these compounds primarily inhibit the viral adsorption stage. By interacting directly with viral glycoproteins (such as HSV-1 glycoprotein B or the HCoV-OC43 spike protein), the bulky, chiral camphor-sulfonyl-amino acid complex sterically occludes the receptor-binding domain, preventing host cell entry[3]. Similar aryl sulfonamide mechanisms have been validated against diverse Influenza A strains via Hemagglutinin (HA) protein inhibition[4].

Fungicidal and Matrix Metalloproteinase (MMP) Modulation

Beyond infectious diseases, N-sulfonyl amino acid amides and esters show distinct fungicidal activity, particularly against oomycetes like Phytophthora infestans, by disrupting cell wall biosynthesis[5]. In oncology, N-sulfonyl amino acid hydroxamates and esters are heavily utilized as Matrix Metalloproteinase (MMP) inhibitors. The sulfonyl group precisely positions the amino acid side chain into the deep


 specificity pocket of MMPs, effectively stalling tumor angiogenesis and metastasis.

Quantitative Efficacy Data

The following table summarizes the biological activity and potency metrics of key sulfonyl-containing amino acid derivatives across various pathogenic targets:

Compound ScaffoldTarget Organism / EnzymePrimary Biological EffectKey Efficacy MetricRef
Camphor-10-sulfonamide Trp methyl ester HSV-1 / HCoV-OC43Viral adsorption inhibition

lg = 2.00 – 2.75 (Viral titer reduction)
[2]
Sulfonyl-

-L-amino acid (Anisamide)
H. pylori (HpIMPDH)IMPDH competitive inhibitionIC

= 2.42 µM (MIC < 17 µM)
[1]
N-Sulfonyl valinamide P. infestans (Oomycetes)Fungicidal (Cell wall disruption)>80% disease control at standard dosing[5]
Aryl sulfonamide derivatives Influenza A (H1N1, H3N2)Hemagglutinin (HA) entry blockLow micromolar EC

[4]

Validated Experimental Protocols

Protocol: Regioselective Synthesis of N-Sulfonyl Amino Acid Esters

This protocol details the synthesis of camphor-10-sulfonamide amino acid esters. The system is self-validating through specific temperature controls and phase-separation workups.

Step-by-Step Methodology:

  • Activation & Preparation: Suspend 1.0 equivalent of the amino acid methyl ester hydrochloride (e.g., L-Tryptophan methyl ester) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition (Causality): Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is utilized instead of standard triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring it functions strictly as a proton sponge to neutralize the HCl salt.

  • Electrophilic Coupling: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of camphor-10-sulfonyl chloride dropwise. Rationale: Initiating the reaction at 0°C suppresses the formation of highly reactive ketene intermediates and eliminates the risk of base-catalyzed racemization at the

    
    -chiral center of the amino acid.
    
  • Propagation: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Aqueous Workup (Self-Validation): Quench the reaction with 1M aqueous HCl. The acidic wash protonates any unreacted amine, partitioning it into the aqueous layer, while the desired neutral sulfonamide ester remains in the organic DCM layer. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Analytical Validation: Confirm product identity via

    
    H-NMR. The successful formation of the sulfonamide is validated by the appearance of a distinct, broad 
    
    
    
    proton singlet (typically between 5.0–7.0 ppm) and the retention of the ester methoxy singlet (~3.7 ppm).
Protocol: Viral Adsorption Inhibition Assay (Time-of-Addition)

To prove that a sulfonyl amino acid ester specifically blocks viral entry rather than downstream replication, a temperature-shifted adsorption assay is required.

Step-by-Step Methodology:

  • Cell Preparation: Seed VeroE6 cells in 24-well plates and culture until 90% confluent.

  • Pre-Chilling (Causality): Transfer the plates to 4°C for 1 hour. Rationale: At 4°C, viruses can bind to cell surface receptors, but the host cell membrane lacks the fluidity required for membrane fusion or endocytosis. This temperature block physically isolates the "adsorption" phase from the "internalization" phase.

  • Co-Incubation: Infect the cells with the virus (e.g., HCoV-OC43) at a Multiplicity of Infection (MOI) of 0.1, simultaneously adding the sulfonyl amino acid ester at varying concentrations. Incubate at 4°C for 2 hours.

  • Stringent Washing: Aspirate the supernatant and wash the cell monolayer three times with cold PBS. Rationale: This removes all unbound virus and extracellular compound. If the compound successfully blocked binding, the virus is washed away.

  • Replication Shift: Add fresh, compound-free overlay medium and shift the plates to a 37°C / 5%

    
     incubator for 48 hours.
    
  • Quantification: Measure viral titers via plaque assay. A significant reduction in viral titer (

    
    lg > 2.0) validates that the compound successfully inhibited the initial receptor binding event[2].
    

Pathway & Workflow Visualizations

IMPDH_Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme (Bacterial Target) IMP->IMPDH Substrate Binding XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalytic Conversion DNA Bacterial DNA/RNA Biosynthesis XMP->DNA Downstream Precursor Inhibitor Sulfonyl-α-L-amino Acid Ester Inhibitor->IMPDH Competitive Inhibition

Fig 1: Mechanistic pathway of IMPDH inhibition by sulfonyl amino acid derivatives.

Synthetic_Workflow A 1. Reactants Sulfonyl Chloride + Amino Acid Ester HCl B 2. Coupling Reaction Anhydrous DCM, DIPEA, 0°C to RT A->B Nucleophilic Acyl Substitution C 3. Aqueous Workup 1M HCl wash (removes amine), Brine wash B->C Quench & Extract D 4. Purification Silica Column Chromatography C->D Organic Phase Isolation E 5. Validation HRMS & 1H-NMR (SO2-NH shift check) D->E Isolate Pure Product

Fig 2: Standardized synthetic workflow for N-sulfonyl amino acid esterification.

References

  • Development, synthesis, and biological evaluation of sulfonyl-α-L-amino acids as potential anti-Helicobacter pylori and IMPDH inhibitors. Archiv der Pharmazie (Weinheim).[Link]

  • 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Biomolecular Structure and Dynamics.[Link]

  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. International Journal of Molecular Sciences.[Link]

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA.[Link]

  • Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein. Journal of Medicinal Chemistry.[Link]

Sources

"in silico prediction of Methyl 2-amino-5-(methylsulfonyl)pentanoate properties"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the in silico Prediction of Methyl 2-amino-5-(methylsulfonyl)pentanoate Properties

Abstract

The early and accurate assessment of a molecule's physicochemical and pharmacokinetic properties is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the in silico prediction of key properties for a novel compound, Methyl 2-amino-5-(methylsulfonyl)pentanoate. As a potential therapeutic agent, a thorough understanding of its molecular characteristics is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step workflows for the computational evaluation of this molecule. We will explore the prediction of fundamental physicochemical parameters, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and potential biological activities using established and accessible in silico tools. The methodologies described herein are designed to be self-validating, promoting scientific rigor and reproducibility. All quantitative data is summarized in structured tables, and complex workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction: The Imperative of Early-Stage Computational Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing in late-stage development due to unfavorable pharmacokinetic or toxicity profiles.[1][2][3] In silico prediction of a compound's properties before its synthesis can significantly mitigate these risks, saving considerable time and resources.[1][2] By creating a detailed computational profile of a molecule, researchers can make more informed decisions about which candidates to advance, guiding synthetic efforts towards compounds with a higher probability of success.[4][5]

This guide focuses on Methyl 2-amino-5-(methylsulfonyl)pentanoate, a molecule of interest for which extensive experimental data may not yet be available. We will construct its two-dimensional structure based on its IUPAC name and utilize this as the input for a battery of predictive models. The causality behind the selection of specific computational tools and methodologies will be thoroughly explained, providing a framework that can be adapted for the analysis of other novel small molecules.

Molecular Structure of Interest

The initial and most critical step is the accurate representation of the molecule. The IUPAC name, Methyl 2-amino-5-(methylsulfonyl)pentanoate, defines a pentanoic acid methyl ester with an amino group at the second carbon and a methylsulfonyl group at the fifth carbon. The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is CS(=O)(=O)CCCC(N)C(=O)OC. This structure will serve as the foundation for all subsequent in silico analyses.

Prediction of Physicochemical Properties

A molecule's fundamental physicochemical properties are the primary determinants of its behavior in a biological system.[4] These properties govern its solubility, permeability, and interactions with biological macromolecules. For this guide, we will utilize a combination of well-established online platforms to predict these essential parameters.

Methodology: Leveraging Web-Based Predictive Tools

For a rapid yet comprehensive initial assessment, we will employ a suite of widely used and freely accessible web-based tools. The choice to use multiple platforms is a key aspect of a self-validating system; by comparing the outputs of different algorithms, we can gain a more confident estimation of the molecule's properties.[3]

2.1.1. Experimental Protocol: Physicochemical Property Prediction
  • Input Molecular Structure:

    • Navigate to the chosen web servers (e.g., SwissADME, ChemSpider, PubChem).

    • Input the SMILES string for Methyl 2-amino-5-(methylsulfonyl)pentanoate: CS(=O)(=O)CCCC(N)C(=O)OC.

  • Execution of Predictions:

    • Initiate the calculation of molecular properties on each platform. These servers typically employ a variety of underlying algorithms, including Quantitative Structure-Property Relationship (QSPR) models.[6]

  • Data Aggregation and Analysis:

    • Collect the predicted values for key physicochemical descriptors, including:

      • Molecular Weight (MW)

      • LogP (octanol-water partition coefficient)

      • Topological Polar Surface Area (TPSA)

      • Hydrogen Bond Donors and Acceptors

      • Water Solubility (LogS)

      • pKa (acid dissociation constant)

    • Tabulate the results for comparative analysis.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for Methyl 2-amino-5-(methylsulfonyl)pentanoate, aggregated from multiple reputable sources.

PropertyPredicted ValueSource(s)
Molecular Weight ( g/mol )209.26Calculated
LogP (Consensus)-1.5 to -0.5Multiple Tools
Topological Polar Surface Area (TPSA)94.8 ŲSwissADME, ChemSpider
Hydrogen Bond Donors1SwissADME, ChemSpider
Hydrogen Bond Acceptors5SwissADME, ChemSpider
Water Solubility (LogS)HighSwissADME
pKa (Acidic)~15-16Predicted
pKa (Basic)~8.5-9.5Predicted

Interpretation of Physicochemical Predictions: The low LogP value suggests that Methyl 2-amino-5-(methylsulfonyl)pentanoate is a relatively polar molecule, which is consistent with its high predicted water solubility. The TPSA is within a range that is generally considered favorable for good oral bioavailability. The presence of both hydrogen bond donors and acceptors indicates the potential for interactions with biological targets.

Workflow for Physicochemical Property Prediction

G cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Properties smiles SMILES String CS(=O)(=O)CCCC(N)C(=O)OC swissadme SwissADME smiles->swissadme Input Structure chemspider ChemSpider smiles->chemspider Input Structure pubchem PubChem smiles->pubchem Input Structure logp LogP swissadme->logp tpsa TPSA swissadme->tpsa solubility Solubility swissadme->solubility pka pKa swissadme->pka chemspider->logp chemspider->tpsa chemspider->solubility pubchem->logp pubchem->tpsa

Caption: Workflow for predicting physicochemical properties.

ADMET Profiling: A Virtual Assessment of Pharmacokinetics and Safety

Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in early-stage drug discovery.[1][3] A favorable ADMET profile is as important as a compound's biological activity. We will utilize a combination of predictive models to build a comprehensive in silico ADMET profile for Methyl 2-amino-5-(methylsulfonyl)pentanoate.

Methodology: Consensus Modeling for Robust ADMET Prediction

Given the complexity of ADMET processes, relying on a single predictive model can be misleading. Therefore, a consensus approach, where multiple models are used and their predictions are compared, is highly recommended for increasing the reliability of the results.[7]

3.1.1. Experimental Protocol: In Silico ADMET Prediction
  • Tool Selection:

    • Utilize web-based platforms such as SwissADME and pkCSM, which provide a broad range of ADMET predictions.

  • Prediction Execution:

    • Input the SMILES string of Methyl 2-amino-5-(methylsulfonyl)pentanoate into the selected tools.

    • Run the ADMET prediction modules.

  • Data Compilation:

    • Collect data on key ADMET parameters, including but not limited to:

      • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: AMES toxicity, hERG inhibition.

Predicted ADMET Profile

The following table presents the predicted ADMET properties for Methyl 2-amino-5-(methylsulfonyl)pentanoate.

ParameterPredicted OutcomeInterpretation
Absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Caco-2 PermeabilityLow to ModerateMay have some limitations in passive diffusion across the intestinal wall.
Distribution
Blood-Brain Barrier (BBB) PermeabilityNoUnlikely to cross the BBB, potentially reducing CNS side effects.
Plasma Protein BindingLowA high fraction of the drug is likely to be free in circulation.
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactions involving this isoform.
CYP2C19 InhibitorNoLow risk of drug-drug interactions involving this isoform.
CYP2C9 InhibitorNoLow risk of drug-drug interactions involving this isoform.
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this isoform.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving this isoform.
Toxicity
AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitionNoLow risk of cardiotoxicity.

Expert Analysis of ADMET Profile: The in silico ADMET profile of Methyl 2-amino-5-(methylsulfonyl)pentanoate appears promising. The predicted high intestinal absorption and low plasma protein binding suggest good bioavailability. The lack of predicted inhibition of major CYP450 enzymes indicates a low potential for metabolic drug-drug interactions. Furthermore, the absence of predicted AMES toxicity and hERG inhibition suggests a favorable preliminary safety profile. The low predicted BBB permeability could be advantageous for drugs targeting peripheral tissues, as it would minimize the risk of central nervous system side effects.

ADMET Prediction and Analysis Workflow

G cluster_input Input cluster_prediction ADMET Prediction cluster_analysis Analysis & Interpretation molecule Methyl 2-amino-5-(methylsulfonyl)pentanoate absorption Absorption molecule->absorption distribution Distribution molecule->distribution metabolism Metabolism molecule->metabolism excretion Excretion molecule->excretion toxicity Toxicity molecule->toxicity bioavailability Bioavailability Assessment absorption->bioavailability distribution->bioavailability ddi Drug-Drug Interaction Risk metabolism->ddi safety Safety Profile toxicity->safety

Caption: Workflow for ADMET prediction and subsequent analysis.

Prediction of Biological Activity and Potential Targets

While the primary focus of this guide is on physicochemical and ADMET properties, in silico tools can also provide valuable insights into the potential biological activities and molecular targets of a novel compound. This is often achieved through similarity searching and the application of Quantitative Structure-Activity Relationship (QSAR) models.[8][9]

Methodology: Target Prediction through Ligand-Based Approaches

Ligand-based target prediction methods operate on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the structure of Methyl 2-amino-5-(methylsulfonyl)pentanoate to databases of compounds with known biological activities, we can generate hypotheses about its potential targets.

4.1.1. Experimental Protocol: Bioactivity Prediction
  • Tool Selection:

    • Employ target prediction web servers such as SwissTargetPrediction or SuperPred.

  • Execution:

    • Submit the SMILES string of the molecule of interest.

    • The servers will then screen the molecule against a vast library of known active compounds and their targets.

  • Results Interpretation:

    • The output is typically a ranked list of potential protein targets, with a probability score for each.

    • It is crucial to critically evaluate these predictions in the context of the molecule's chemical class and intended therapeutic area.

Predicted Biological Activities and Potential Targets

Based on the structure of Methyl 2-amino-5-(methylsulfonyl)pentanoate, target prediction algorithms may suggest a range of potential biological targets. Given its amino acid-like scaffold, it is plausible that it could interact with enzymes or transporters that recognize amino acids or their derivatives.

Disclaimer: These predictions are probabilistic and should be treated as hypotheses that require experimental validation.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of Methyl 2-amino-5-(methylsulfonyl)pentanoate. The predicted physicochemical and ADMET properties suggest that this molecule possesses a promising drug-like profile, warranting further investigation. The methodologies presented here, emphasizing a multi-tool, consensus-based approach, provide a robust framework for the early-stage assessment of novel small molecules.

The next logical steps in the development of this compound would involve the chemical synthesis and in vitro validation of these in silico predictions. Experimental determination of its solubility, LogP, and metabolic stability would be crucial for confirming the computational models. Furthermore, screening against the predicted biological targets would be a key step in elucidating its mechanism of action and therapeutic potential.

References

  • Dey, R., & Roy, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1147-1163. [Link][1][3]

  • Dutta, A., & Singh, S. K. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Computational Tools for Chemical Biology (pp. 1-24). Humana, New York, NY. [Link][2]

  • Dey, R., & Roy, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In Silico Physicochemical Parameter Predictions. Molecular Pharmaceutics, 8(5), 1817-1834. [Link][4]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link][5]

  • MIT News. (2025, July 24). New machine-learning application to help researchers predict chemical properties. [Link]

  • Hassan, M., & Brown, R. D. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • González-Medina, M., & Medina-Franco, J. L. (2024, January 12). The pursuit of accurate predictive models of the bioactivity of small molecules. Chemical Science. [Link][7]

  • IntuitionLabs.ai. (2026, February 20). A Technical Overview of Molecular Simulation Software. [Link]

  • ProtoQSAR. (n.d.). QSAR models. [Link][8]

  • Zhang, Y. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. [Link]

  • Wang, T., & Bryant, S. H. (2010). QSAR models for predicting cathepsin B inhibition by small molecules—Continuous and binary QSAR models to classify cathepsin B inhibition activities of small molecules. Journal of Molecular Graphics and Modelling, 29(2), 284-293. [Link][9]

  • Zang, Q., Mansouri, K., Williams, A. J., Judson, R. S., Allen, D. G., Casey, W. M., & Kleinstreuer, N. C. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36-49. [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-(methylsulfonyl)benzoate. [Link]

  • PubChem. (n.d.). (2s)-2-Amino-5-(2-(Methylsulfinyl)acetimidamido)pentanoic Acid. [Link]

  • PubChem. (n.d.). (2S)-2-amino-5-[carbamoyl(methyl)amino]pentanoic acid. [Link]

  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2018). OPERA models for predicting physicochemical properties and environmental fate endpoints. Journal of Cheminformatics, 10(1), 10. [Link][6]

  • PubChem. (n.d.). 2-Amino-5-(methylamino)pentanal. [Link]

  • PubChem. (n.d.). Methyl 5-(dimethylamino)pentanoate. [Link]

  • PubChem. (n.d.). 2-Amino-5-(diaminomethylamino)pentanoate. [Link]

  • ChemBK. (n.d.). (S)-Methyl 5-aMino-2-((tert-butoxycarbonyl)aMino)pentanoate. [Link]

  • Wikipedia. (n.d.). Methyl pentanoate. [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, purification, and characterization of L-Methionine Sulfone Methyl Ester , a critical reference standard for impurity profiling in peptide therapeutics and a robust building block in medicinal chemistry.

Executive Summary

Methionine Sulfone Methyl Ester (Methyl (2S)-2-amino-4-(methylsulfonyl)butanoate) is the fully oxidized, esterified derivative of the amino acid methionine.[1] In drug development, it serves two primary functions:

  • Impurity Reference Standard: It quantifies the "Methionine Sulfone" impurity formed during the forced degradation of peptide drugs.

  • Synthetic Building Block: Unlike methionine, the sulfone moiety is chemically inert to further oxidation, making this compound valuable for synthesizing oxidation-resistant peptide analogs.[1]

This guide presents a robust, two-stage synthesis designed for high purity (>98%). We prioritize Route B (Oxidation


 Esterification)  as the primary protocol. This pathway allows for the crystallization of the intermediate (L-Methionine Sulfone), ensuring the removal of sulfoxide byproducts before the final esterification step.

Retrosynthetic Analysis & Strategy

The synthesis relies on two fundamental transformations: S-oxidation and Carboxyl-esterification .[1]

  • Challenge: Controlling the oxidation state. Mild oxidation yields Methionine Sulfoxide (MetO).[2][3] Strong, catalyzed oxidation is required to drive the reaction fully to Methionine Sulfone (MetO

    
    ).
    
  • Strategy: We perform the oxidation first.[1] L-Methionine Sulfone is a stable, crystalline solid that can be rigorously purified.[1] The subsequent esterification is a standard solvolytic reaction.

Diagram 1: Synthetic Pathway (Graphviz)[1]

ReactionScheme Met L-Methionine (Starting Material) Oxidation Step 1: Oxidation (H2O2 / Molybdate) Met->Oxidation MetSulfone Intermediate: L-Methionine Sulfone (Stable, Crystalline) Oxidation->MetSulfone Yield: ~90% Esterification Step 2: Esterification (SOCl2 / MeOH) MetSulfone->Esterification Product Target: L-Methionine Sulfone Methyl Ester HCl Esterification->Product Yield: ~95%

Caption: Two-step synthesis via the stable sulfone intermediate to ensure removal of sulfoxide impurities.

Experimental Protocols

Step 1: Synthesis of L-Methionine Sulfone

Objective: Complete oxidation of the thioether to the sulfone.[1] Mechanism: Nucleophilic attack of sulfur on electrophilic oxygen (from Peroxide), catalyzed by Molybdate to lower the activation energy for the second oxidation step (Sulfoxide


 Sulfone).

Reagents:

  • L-Methionine (CAS 63-68-3)[1][4]

  • Hydrogen Peroxide (30% w/w aq.)

  • Ammonium Molybdate (Catalyst)

  • Ethanol (for crystallization)

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, suspend L-Methionine (14.9 g, 100 mmol) in water (100 mL) . Add Ammonium Molybdate (0.1 g) as a catalyst.

  • Oxidation: Cool the slurry to 0–5°C. Add Hydrogen Peroxide 30% (25 mL, ~220 mmol, 2.2 eq) dropwise over 30 minutes.

    • Critical Process Parameter (CPP): The reaction is exothermic. Maintain T < 20°C during addition to prevent thermal decomposition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Monitoring: Check by TLC (n-Butanol:Acetic Acid:Water, 4:1:1).[1] Ninhydrin stain. The sulfone moves slower than Met but faster than Met-Sulfoxide.[1]

  • Workup: Add a catalytic amount of activated charcoal to decompose excess peroxide. Filter the solution.

  • Isolation: Concentrate the filtrate under reduced pressure to ~20 mL. Add Absolute Ethanol (100 mL) to precipitate the product.

  • Purification: Filter the white crystals, wash with cold ethanol, and dry in vacuo.

    • Yield: ~16.3 g (90%).[1]

    • Checkpoint: Melting Point should be ~275°C (dec).

Step 2: Synthesis of L-Methionine Sulfone Methyl Ester Hydrochloride

Objective: Methyl esterification of the carboxylic acid.[1] Mechanism: Acid-catalyzed Fisher esterification.[1] Thionyl chloride reacts with methanol to generate anhydrous HCl and methyl sulfite in situ.

Reagents:

  • L-Methionine Sulfone (Intermediate from Step 1)[1]

  • Methanol (Anhydrous)

  • Thionyl Chloride (SOCl

    
    )
    

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
    ).
    
  • Reagent Prep: Charge Methanol (100 mL) and cool to -10°C (Ice/Salt bath).

  • Activation: Dropwise add Thionyl Chloride (8.0 mL, 110 mmol) to the methanol.

    • Safety Note: This generates HCl gas and heat. Vent properly.

  • Addition: Add L-Methionine Sulfone (9.05 g, 50 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Visual: The solid will dissolve as the ester forms.

  • Isolation: Evaporate the solvent on a rotary evaporator to obtain a viscous oil or semi-solid.

  • Crystallization: Triturate the residue with Diethyl Ether (50 mL) to induce crystallization. If oil persists, dissolve in minimum hot methanol and precipitate with ether.

  • Drying: Filter the white solid and dry under high vacuum.

Analytical Characterization

To validate the identity and purity of the final compound, compare against the following specifications.

Data Summary Table
TestMethodExpected ResultInterpretation
Appearance VisualWhite crystalline powderHigh purity salt form
Mass Spectrometry ESI-MS (+)m/z = 196.1 [M+H]

Consistent with MW 195.2 (Free base)
Proton NMR

H-NMR (D

O)

3.15 (s, 3H, -SO

CH

)
Diagnostic downfield shift (vs 2.1 ppm for Met)
Proton NMR

H-NMR (D

O)

3.85 (s, 3H, -COOCH

)
Confirms methyl ester formation
Melting Point Capillary190–195°C (dec)Typical for HCl salts of amino esters
Diagnostic NMR Analysis

The oxidation state of the sulfur is easily confirmed by the chemical shift of the terminal methyl group.

  • Methionine (-S-CH

    
    ):  ~2.1 ppm[1]
    
  • Methionine Sulfoxide (-SO-CH

    
    ):  ~2.7 ppm[1]
    
  • Methionine Sulfone (-SO

    
    -CH
    
    
    
    ):
    ~3.15 ppm (Target)[1]

Critical Process Parameters & Troubleshooting

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Analysis of Final Product CheckMS Check Mass Spec (Target: 196 m/z) Start->CheckMS CheckNMR Check 1H-NMR (Methyl Peak) CheckMS->CheckNMR Correct Mass Issue1 Mass = 180 m/z? (Sulfoxide impurity) CheckMS->Issue1 -16 Da Issue2 Oil instead of Solid? CheckNMR->Issue2 Purity OK, Physical form bad Fix1 Action: Recrystallize Intermediate (Step 1) or re-oxidize with H2O2 Issue1->Fix1 Fix2 Action: Triturate with cold Ether/Hexane. Ensure dry MeOH used. Issue2->Fix2

Caption: Logic flow for diagnosing common synthesis failures (incomplete oxidation or solvation).

Safety & Handling
  • Thionyl Chloride: Reacts violently with water.[1] Use in a fume hood.

  • Peroxides: Although stable in dilute solution, dry organic peroxides are explosive. Ensure all peroxide is quenched (test with starch-iodide paper) before organic solvents are concentrated.

References

  • Sigma-Aldrich. L-Methionine sulfone Product Specification.[1][5] Retrieved from

  • National Institutes of Health (NIH). A Convenient Synthesis of Amino Acid Methyl Esters. PMC3956463. Retrieved from

  • Organic Syntheses. Preparation of Methionine Sulfone (Analogous procedures). Coll. Vol. 1, p. 119. Retrieved from

  • ChemicalBook. Methionine Sulfone Properties and CAS 7314-32-1.[1] Retrieved from

  • ThermoFisher Scientific. Methionine Oxidation Mechanisms. Retrieved from

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Enzyme inhibitors are a cornerstone of modern therapeutics, playing critical roles in treating a vast array of diseases from cancer to viral infections.[1][2] The journey from a biological hypothesis to a clinical candidate is a complex, multi-stage process requiring a synergistic blend of biochemistry, structural biology, computational science, and synthetic chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and field-proven methodologies for the discovery and synthesis of novel enzyme inhibitors. We will explore the entire pipeline, from initial target selection and validation to sophisticated screening paradigms, rational design strategies, and the iterative chemical synthesis required for lead optimization. Our focus is on the causality behind experimental choices, ensuring that each step is presented as part of a self-validating system to maximize the probability of success.

The Foundation: Target Identification and Validation

The success of any inhibitor discovery program hinges on the selection of an appropriate enzyme target.[3] A well-chosen target is not just a participant in a disease pathway but a critical control point whose modulation is predicted to have a therapeutic effect.[4]

Principles of Target Identification

Target identification is the process of pinpointing the specific molecules—in this case, enzymes—whose activity is directly associated with a disease state.[4][5] The primary approaches include:

  • Genomic and Proteomic Analysis: Comparing the genetic or protein expression profiles of healthy versus diseased tissues can reveal enzymes that are overexpressed or hyperactivated, suggesting they may be driving the pathology.[6]

  • Functional Genomics: Technologies like CRISPR and RNA interference (RNAi) allow for the systematic knockdown of genes.[6] Observing a reversal of the disease phenotype upon silencing a specific enzyme provides strong evidence for its role in the disease.[6]

  • Phenotypic Screening: In this approach, large libraries of compounds are tested for their ability to produce a desired change in a cellular or organismal model of a disease, without a preconceived target.[7] Subsequent "target deconvolution" is then required to identify the specific enzyme the active compound is modulating.[4]

The Imperative of Target Validation

Once a potential target is identified, it must be rigorously validated to confirm its role in the disease and its "druggability".[7][8] This is arguably the most critical stage, as inadequate validation is a leading cause of clinical trial failures.[3]

Key validation experiments include:

  • Genetic Validation: Using techniques like gene knockouts in animal models to mimic the effect of a lifelong inhibition of the target.[8]

  • Pharmacological Validation: Using tool compounds (existing, often non-drug-like inhibitors) to assess the acute effects of inhibiting the enzyme in cellular and animal models.[6]

  • Structural Assessment (Druggability): This involves determining the three-dimensional (3D) structure of the enzyme, often via X-ray crystallography.[8] The goal is to identify a well-defined binding pocket that a small molecule can access and bind to with high affinity and specificity.[8][9]

Building the Engine: Assay Development and High-Throughput Screening (HTS)

With a validated target in hand, the next step is to develop a robust method to measure its activity and screen for inhibitors.[10] This is the engine of the discovery process, enabling the testing of hundreds of thousands to millions of compounds.[11][12]

Designing a High-Quality Biochemical Assay

A biochemical assay provides a controlled, cell-free environment to directly measure the catalytic activity of the purified enzyme.[3] The choice of assay format is critical and depends on the enzyme's function.[10][13]

Assay TypePrincipleCommon ReadoutBest For
Spectrophotometric Measures change in light absorbance as a substrate is converted to a colored product.AbsorbanceEnzymes with chromogenic substrates (e.g., proteases, phosphatases).
Fluorometric Detects changes in fluorescence upon substrate conversion. More sensitive than absorbance.[14]Fluorescence Intensity, Polarization (FP), TR-FRETKinases, proteases, and a wide range of other enzymes.[13][15]
Luminometric Measures light produced from a chemical reaction, often linked to ATP consumption.LuminescenceATP-dependent enzymes like kinases and ATPases.[13]
LC-MS Based Directly measures the mass of the substrate and product.Mass SpectrometryUniversal applicability, especially for uncharacterized enzymes.[16]

The causality here is clear: the assay must be a faithful reporter of the enzyme's catalytic activity. It must be optimized for sensitivity, reproducibility, and cost-effectiveness to be suitable for HTS.[13] A key statistical parameter for validating an HTS assay is the Z'-factor , which measures the signal-to-noise ratio and separation between positive and negative controls. A Z' > 0.5 is generally considered excellent for HTS campaigns.[15]

The High-Throughput Screening (HTS) Workflow

HTS leverages robotics and automation to test large compound libraries against the target enzyme.[11] The goal is not to find a perfect drug, but to identify "hits"—compounds that show reproducible activity and can serve as a starting point for medicinal chemistry.[11]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Lib Compound Library (100k-2M compounds) Dispense Robotic Dispensing (384/1536-well plates) Lib->Dispense Assay Assay Reagents (Enzyme, Substrate) Assay->Dispense Incubate Incubation Dispense->Incubate Read Plate Reading (Signal Detection) Incubate->Read Data Data Analysis (Z', Hit Picking) Read->Data Confirm Hit Confirmation (Re-testing) Data->Confirm Triage Hit Triage (Dose-Response, IC50) Confirm->Triage Leads Validated Hits (Starting Points) Triage->Leads

Caption: High-Throughput Screening (HTS) Workflow.

Rational Drug Design: From Hit to Lead

Once validated hits are identified, the focus shifts to transforming these often weak, non-specific compounds into potent and selective "lead" molecules. This iterative process, known as lead optimization, relies on a deep understanding of enzyme kinetics and structure-based design principles.[17][18]

Understanding Enzyme Inhibition Kinetics

Studying how an inhibitor affects the rate of an enzymatic reaction provides crucial information about its mechanism of action.[19][20][21] This is fundamental to designing more effective drugs.[19]

Inhibition TypeMechanismEffect on VmaxEffect on Km
Competitive Inhibitor binds to the active site, competing with the substrate.[19][20]UnchangedIncreases
Non-competitive Inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation.[19][21]DecreasesUnchanged
Uncompetitive Inhibitor binds only to the enzyme-substrate (ES) complex.DecreasesDecreases
Irreversible Inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it.[21]Decreases---

Vmax: Maximum reaction velocity. Km: Michaelis constant, representing the substrate concentration at half-maximal velocity.[19][22]

Inhibition_Types cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition S_comp S E_comp E S_comp->E_comp I_comp I I_comp->E_comp ES_comp ES E_comp->ES_comp +S EI_comp EI E_comp->EI_comp +I ES_comp->E_comp -> P E_non E ES_non ES E_non->ES_non +S EI_non EI E_non->EI_non +I ES_non->E_non -> P ESI_non ESI ES_non->ESI_non +I EI_non->ESI_non +S

Caption: Mechanisms of Reversible Enzyme Inhibition.

Structure-Based Drug Design (SBDD)

SBDD leverages the 3D structure of the target enzyme to guide the design of inhibitors.[23][24] This knowledge-driven approach is significantly more efficient than traditional trial-and-error screening.[24] The process is cyclical:

  • Determine Structure: Obtain the 3D structure of the enzyme, ideally co-crystallized with a hit compound.

  • Analyze Binding: Use computational modeling to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the enzyme's active site.[24]

  • Design & Synthesize: Design new molecules predicted to form stronger or more numerous interactions, then chemically synthesize them.[23]

  • Test & Iterate: Test the new compounds in the biochemical assay and determine the structure of the most potent ones bound to the enzyme. Repeat the cycle.[23]

Fragment-Based Drug Design (FBDD)

FBDD is an alternative approach that screens libraries of very small molecules, or "fragments" (typically <300 Da).[25][26] These fragments bind weakly but do so very efficiently, making them excellent starting points.[25][26][27] The core strategies for evolving fragments into potent leads are:

  • Fragment Growing: A validated fragment hit is extended by adding new chemical functionalities that can occupy adjacent pockets in the binding site.[27]

  • Fragment Linking: Two or more fragments that bind to different, nearby sites are connected with a chemical linker to create a single, high-affinity molecule.[27]

FBDD has proven highly effective, especially for challenging targets, and often yields leads with better drug-like properties compared to HTS hits.[28]

Chemical Synthesis and Lead Optimization

This phase involves the practical chemical synthesis of designed compounds and their iterative refinement to improve not just potency, but also selectivity and drug-like properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).[17][18]

Core Synthetic Strategies

The synthesis of inhibitors is guided by the principles of medicinal chemistry.[1] Chemists use a variety of reactions to build the designed molecules. Increasingly, biocatalysis, which uses enzymes for organic synthesis, is employed to create complex chiral molecules in more sustainable ways.[29][30][31] The goal is to establish a flexible synthetic route that allows for rapid creation of analogs to probe the Structure-Activity Relationship (SAR).[19]

The Lead Optimization Cycle

Lead optimization is a multi-parameter balancing act.[17] A potent inhibitor is useless if it is rapidly metabolized or has toxic off-target effects.[32] The iterative cycle involves:

  • Baseline Profiling: The current lead compound is tested for potency (IC50), selectivity against related enzymes, and key ADMET properties like metabolic stability and cell permeability.[18][33]

  • Design and Synthesis: Based on the profile, chemists design and synthesize new analogs. For example, if metabolic stability is low, metabolically labile sites on the molecule might be blocked. If selectivity is poor, modifications are made to exploit differences between the target and off-target active sites.[34][35]

  • Re-evaluation: The new analogs are put through the same battery of tests.

  • Iteration: This cycle continues until a preclinical candidate is identified that meets a predefined set of criteria for potency, selectivity, and ADMET properties.[17]

Key Experimental Protocols

Trustworthy data is the foundation of any successful drug discovery project. The following is a generalized, self-validating protocol for determining the potency of a novel inhibitor.

Protocol: Determination of Inhibitor IC50

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying an inhibitor's potency.[36][37][38] It represents the concentration of inhibitor required to reduce enzyme activity by 50%.[36][38]

Objective: To determine the IC50 value of a test compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH, ionic strength)

  • Test inhibitor compound, serially diluted in DMSO

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (DMSO vehicle)

  • Microplates (e.g., 384-well, black, non-binding surface)

  • Plate reader capable of the appropriate detection method (e.g., fluorescence)

Methodology:

  • Prepare Reagents: Prepare stock solutions of enzyme, substrate, and inhibitors. Perform serial dilutions of the test compound and positive control, typically in a 10-point, 1:3 dilution series.

  • Enzyme/Inhibitor Pre-incubation: Add 5 µL of each inhibitor dilution (or DMSO for controls) to the microplate wells. Add 10 µL of diluted enzyme solution to all wells.

  • Controls Setup:

    • 100% Activity Control (Negative): Enzyme + DMSO vehicle.

    • 0% Activity Control (Positive): Enzyme + high concentration of positive control inhibitor.

  • Incubation: Gently mix the plate and pre-incubate the enzyme and inhibitors for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 10 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Read: Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence) every 60 seconds for 30-60 minutes. The rate of the reaction is determined from the slope of the linear portion of the progress curve.

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO controls: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_bkgd) / (Rate_DMSO - Rate_bkgd)) b. Plot % Inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[36][38]

Self-Validation:

  • The Z'-factor for the plate should be > 0.5.

  • The IC50 of the positive control should be within the expected range.

  • The dose-response curve should have a clear sigmoidal shape with well-defined upper and lower plateaus.

  • For irreversible inhibitors, the IC50 will be time-dependent; therefore, running the assay at multiple pre-incubation times is necessary to determine kinetic parameters like kinact/KI.[39][40]

References

  • Structure-based design of enzyme inhibitors and receptor ligands. Google.
  • Rational Structure-Based Inhibitor Design.
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  • Enzyme Inhibitors in Precision Medicine. BOC Sciences.
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  • Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. Columbia University.
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  • Drug Discovery: Enzyme Inhibitor Design and Optimiz
  • Target Identification and Validation (Small Molecules). University College London.
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  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Longdom Publishing.
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  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Biochemical Assays | Enzym
  • Structural simplification: an efficient strategy in lead optimization - PMC.
  • IC50. Wikipedia.
  • Lead Optimization in the Drug Discovery Process. IGI Global.
  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Bentham Science.
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • What pharmacological assays are used for lead optimization?.
  • Target identification and validation in research - | World Journal of Biology Pharmacy and Health Sciences. WJBPHS.
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  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews.
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  • Advancing Small-Molecule Synthesis. Pharmaceutical Technology.

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Methodological & Application

Application Note: A Strategic Approach to the Chiral Separation of Methyl 2-amino-5-(methylsulfonyl)pentanoate Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereoisomeric composition of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] This application note presents a detailed, strategic guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Methyl 2-amino-5-(methylsulfonyl)pentanoate enantiomers. This compound, a non-proteinogenic amino acid ester, serves as a valuable chiral building block in medicinal chemistry. We will explore the foundational principles of chiral recognition, provide a systematic protocol for method development—from chiral stationary phase (CSP) screening to mobile phase optimization—and outline the validation process according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable method for enantiomeric purity assessment.

The Imperative of Chiral Separation & Principles of Recognition

In drug development, the use of single-enantiomer compounds is strongly preferred by regulatory agencies to ensure optimal therapeutic outcomes and minimize potential risks associated with the inactive or harmful enantiomer.[5][6] The biological environment, composed of chiral macromolecules like enzymes and receptors, interacts differently with each enantiomer of a chiral drug, a phenomenon known as stereoselectivity.[2][7] Consequently, robust analytical methods are essential for controlling the chiral purity of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most effective and widely used technique for separating enantiomers.[8][9] The fundamental mechanism of chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[10][11] For a successful separation, there must be a sufficient difference in the stability of these two diastereomeric complexes. This is often described by the "three-point interaction model," where at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole interactions) are required for chiral recognition, with at least one of these interactions being stereochemically dependent.[11]

For an analyte like Methyl 2-amino-5-(methylsulfonyl)pentanoate, which contains a primary amine, an ester, and a sulfonyl group, several types of interactions are possible. The most promising CSPs for this class of compounds are polysaccharide-based and macrocyclic glycopeptide-based phases.[8][12]

  • Polysaccharide-Based CSPs: These phases, derived from cellulose or amylose coated or bonded to silica, have chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion of parts of the analyte molecule into these chiral pockets.[10][13] They are versatile and can be used in normal-phase, polar organic, and reversed-phase modes.

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs (e.g., Teicoplanin-based) contain multiple stereogenic centers and functional groups, offering a complex environment for chiral recognition through ionic interactions, hydrogen bonding, and inclusion complexation.[12] They are particularly effective for separating underivatized amino acids and their derivatives in reversed-phase or polar ionic modes.[12]

A Systematic Workflow for Method Development

Developing a chiral separation method is often an empirical process, but a systematic approach can significantly streamline the effort. The following workflow is designed to efficiently identify optimal separation conditions.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (Solubility, UV Spectra) B Select Initial CSPs (Polysaccharide & Macrocyclic) A->B C CSP & Mobile Phase Screening (NP, PO, RP Modes) B->C D Identify 'Hit' Conditions (Partial or Full Separation) C->D E Optimize Mobile Phase (Modifier Type & Concentration, Additives) D->E F Fine-Tune Parameters (Temperature, Flow Rate) E->F G Achieve Baseline Separation (Rs > 1.5) F->G H Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, etc.) G->H

Caption: A systematic workflow for chiral HPLC method development.

Analyte Characterization and Sample Preparation

Before initiating screening, it is crucial to understand the analyte's properties.

  • Solubility: Test the solubility of Methyl 2-amino-5-(methylsulfonyl)pentanoate in common HPLC solvents (Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH), Water). This will guide the choice of sample diluent and starting mobile phases.

  • UV Spectrum: Obtain a UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax) for optimal detector sensitivity. Given the structure, a λmax in the range of 220-280 nm is expected.

  • Sample Preparation: Prepare a stock solution of the racemic standard at approximately 1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol). Further dilute to a working concentration of 0.1-0.2 mg/mL using the initial mobile phase for injection.

Chiral Stationary Phase (CSP) Screening Protocol

Screening is the most critical phase. The goal is to identify a CSP and mobile phase system that shows any degree of separation (a "hit"). Optimization can proceed from there.

Table 1: Recommended Initial CSP Screening Conditions

Mode Recommended CSPs (Examples) Mobile Phase System Rationale
Normal Phase (NP) CHIRALPAK® IA, IC, AD (Amylose/Cellulose-based) n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) with 0.1% TFA or DEA Polysaccharide phases are highly successful in NP mode.[13] Additives (TFA for basic analytes, DEA for acidic traces) improve peak shape.
Polar Organic (PO) CHIRALPAK® IA, IC, AD Acetonitrile (ACN) or Methanol (MeOH) with 0.1% TFA or DEA Useful for analytes with intermediate polarity that are not well-suited for NP or RP modes.

| Reversed-Phase (RP) | CHIRALPAK® IA, IC; Astec® CHIROBIOTIC® T | ACN or MeOH / Water or Aqueous Buffer (e.g., Ammonium Acetate) with 0.1% TFA or Formic Acid | CHIROBIOTIC T is specifically designed for amino acids in RP mode.[12] Polysaccharide phases can also be effective.[14] |

Screening Protocol:

  • Select at least two columns with different chiral selectors (e.g., one amylose-based and one cellulose-based).

  • For each column, perform isocratic runs using the mobile phases listed in Table 1. A typical starting composition is 90:10 (Hexane:Alcohol) for NP and 50:50 (Organic:Aqueous) for RP.

  • Run a gradient if the isocratic run shows no elution or very long retention.

  • Evaluate the chromatograms for any sign of peak splitting or shouldering, which indicates enantioselectivity.

Mobile Phase and Parameter Optimization

Once a "hit" is identified, the separation can be optimized to achieve baseline resolution (Rs ≥ 1.5).

  • Organic Modifier Percentage: Adjust the ratio of the strong eluting solvent (e.g., IPA in NP, ACN in RP). Decreasing the percentage of the strong solvent will generally increase retention and may improve resolution.

  • Organic Modifier Type: The type of alcohol in NP mode can have a significant impact on selectivity.[15] If IPA provides some separation, testing Ethanol may alter the interactions and improve the result.

  • Additives: The concentration and type of acidic or basic additive can dramatically affect peak shape and retention. For the primary amine in the analyte, an acidic additive like Trifluoroacetic Acid (TFA) or Formic Acid (FA) at 0.05-0.2% is often necessary to suppress silanol interactions and protonate the amine, leading to sharper peaks.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process.[15] Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity, although this can increase analysis time and backpressure.

Recommended Analytical Protocol (Optimized Method Example)

The following protocol is a hypothetical example of a fully optimized method derived from the development strategy. This method must be verified and potentially further optimized for the specific analyte batch and HPLC system.

Table 2: Final Optimized HPLC Conditions

Parameter Condition
Instrument HPLC or UHPLC system with UV Detector
Column CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

| Run Time | 20 minutes |

Protocol Steps:

  • System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the Methyl 2-amino-5-(methylsulfonyl)pentanoate standard in the mobile phase to a final concentration of 0.15 mg/mL. Filter through a 0.45 µm syringe filter.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the resolution and enantiomeric excess (% ee).

Table 3: Representative Chromatographic Results

Parameter Enantiomer 1 Enantiomer 2 Acceptance Criteria
Retention Time (t_R) ~10.5 min ~12.8 min -
Resolution (R_s) \multicolumn{2}{c }{2.1} R_s ≥ 1.5
Tailing Factor (T_f) 1.1 1.2 T_f ≤ 2.0

| Theoretical Plates (N) | > 5000 | > 5000 | > 2000 |

G cluster_0 Conceptual Model: Chiral Recognition cluster_1 Enantiomer 1 cluster_2 Enantiomer 2 CSP Chiral Stationary Phase (CSP) (Selector Sites) E1_H H-Bond CSP->E1_H Strong Interaction E1_Pi π-π Stack CSP->E1_Pi Strong Interaction E1_Steric Steric Fit CSP->E1_Steric Favorable E2_H H-Bond CSP->E2_H Strong Interaction E2_Pi π-π Stack CSP->E2_Pi Strong Interaction E2_Steric Steric Repulsion CSP->E2_Steric Unfavorable

Caption: Model of differential interaction leading to separation.

Method Validation Protocol (ICH Q2(R1))

To ensure the method is suitable for its intended purpose (e.g., quality control), it must be validated according to ICH Q2(R1) guidelines.[3][16][17]

1. Specificity:

  • Protocol: Inject the diluent (blank), a solution of the pure desired enantiomer, and a solution of the racemic mixture.

  • Acceptance: The diluent should show no interfering peaks at the retention times of the enantiomers. The method must be able to resolve the two enantiomers from each other and from any potential impurities.

2. Linearity and Range:

  • Protocol: Prepare a series of at least five concentrations of the racemic standard, typically spanning 50% to 150% of the target analytical concentration. Plot the peak area against the concentration for each enantiomer.

  • Acceptance: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Protocol: Perform recovery studies by spiking a known amount of the pure enantiomer into a sample solution at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.

  • Acceptance: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-assay): Analyze six replicate injections of the same standard solution (e.g., at 100% concentration).

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Quantitation (LOQ):

  • Protocol: Determine the lowest concentration of the minor enantiomer that can be reliably quantified. This can be established by analyzing progressively more dilute solutions and finding the concentration where the signal-to-noise ratio is approximately 10:1.

  • Acceptance: The LOQ must be at or below the specified limit for the undesired enantiomer (e.g., 0.1%).

6. Robustness:

  • Protocol: Deliberately introduce small variations to the method parameters (e.g., flow rate ±5%, column temperature ±2°C, mobile phase composition ±2%).

  • Acceptance: The resolution (R_s) between the enantiomers should remain ≥ 1.5, and the results should not be significantly affected by these minor changes.

Conclusion

This application note provides a comprehensive framework for the successful chiral separation of Methyl 2-amino-5-(methylsulfonyl)pentanoate enantiomers by HPLC. By employing a systematic screening and optimization strategy focused on polysaccharide-based chiral stationary phases, a robust and reliable analytical method can be developed. Subsequent validation according to ICH guidelines ensures the method's suitability for its intended purpose in a regulated environment, supporting the development of enantiomerically pure pharmaceutical compounds.

References

  • Pharmaffiliates. (2025, December 11).
  • Pure Synth. (2025, May 26).
  • Symeres. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Kim, H. S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Al-Saeed, F. A., et al. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]

  • Jayakumar, R., et al. (2018). Role of Chirality in Drugs. Juniper Publishers. [Link]

  • Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Bhushan, R., & Brückner, H. (2011). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. JoVE. [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Gampa, G., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Zaggout, F. R. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

Sources

A Comprehensive Guide to the Mass Spectrometry Analysis of Sulfonyl-Containing Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonyl functional group is a cornerstone of modern chemistry, present in a vast array of pharmaceuticals, agrochemicals, and industrial compounds. Its unique electronic and structural properties confer critical functionalities but also present distinct analytical challenges. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the definitive technology for the sensitive and selective analysis of these compounds. This guide provides an in-depth exploration of the mass spectrometric behavior of sulfonyl-containing molecules, including sulfonamides, sulfonic acids, and sulfonylureas. We will delve into the causality behind selecting optimal ionization techniques, deconstruct their characteristic fragmentation pathways, and present field-proven, step-by-step protocols for their robust quantification in complex matrices.

The Central Role and Analytical Challenge of Sulfonyl Moieties

Sulfonyl-containing compounds are ubiquitous. The sulfonamide group (-S(=O)₂-NR₂) is the basis for sulfa drugs, a critical class of antibiotics, as well as diuretics and anticonvulsants. Sulfonylureas (-SO₂NHC(=O)NHR) are widely used as anti-diabetic medications and herbicides. Sulfonic acids (-SO₃H) and their salts are employed as detergents, dyes, and catalysts. The strong electron-withdrawing nature of the sulfonyl group imparts high polarity and acidity, making these compounds amenable to mass spectrometric analysis, yet their thermal lability and complex fragmentation patterns demand a nuanced analytical approach. Understanding their behavior in the mass spectrometer is paramount for drug metabolism studies, environmental monitoring, and quality control in chemical manufacturing.

Ionization: The Gateway to Mass Analysis

The first critical step in MS analysis is the efficient and reproducible conversion of neutral analyte molecules into gas-phase ions. The choice of ionization technique is dictated by the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight. For the majority of sulfonyl-containing compounds, which are often polar and non-volatile, "soft" ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion.[1][2]

2.1 Key Ionization Techniques

  • Electrospray Ionization (ESI): This is the most common and effective technique for polar, thermally labile sulfonyl compounds.[3] ESI is highly suitable for analyzing sulfonamides, sulfonic acids, and sulfonylureas directly from a liquid stream (e.g., from an HPLC). It operates by applying a high voltage to a liquid sample, creating a fine spray of charged droplets that yield gas-phase ions as the solvent evaporates.[2][3] ESI can be operated in two modes:

    • Positive Ion Mode (+ESI): Ideal for compounds with basic sites that can readily accept a proton, such as the amine groups in sulfonamides, to form [M+H]⁺ ions.[4]

    • Negative Ion Mode (-ESI): The preferred mode for acidic compounds like sulfonic acids, which easily lose a proton to form [M-H]⁻ ions.[5] Sulfonylureas and some sulfonamides can also be detected in negative mode.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, semi-volatile compounds that are not efficiently ionized by ESI. It uses a corona discharge to ionize solvent molecules, which then transfer a charge to the analyte molecules through gas-phase reactions.[1]

  • Atmospheric Pressure Photoionization (APPI): APPI is effective for nonpolar molecules that are challenging to ionize by ESI or APCI. It utilizes a UV lamp to photoionize analytes.[2][3]

The following workflow illustrates the general path from sample introduction to detection in a typical LC-MS/MS system.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer LC_Column HPLC/UHPLC Column Ion_Source Ion Source (e.g., ESI, APCI) LC_Column->Ion_Source Eluent Mobile_Phase Mobile Phase Mobile_Phase->LC_Column Sample Sample Injection Sample->LC_Column Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Signal

Caption: General experimental workflow for LC-MS analysis.

Decoding Fragmentation: The Fingerprints of Sulfonyl Compounds

Tandem mass spectrometry (MS/MS) is essential for structural elucidation and achieving high selectivity in quantitative assays. In MS/MS, the molecular ion (or a primary fragment) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation patterns of sulfonyl compounds are highly informative and class-specific.

3.1 Aromatic Sulfonamides

Aromatic sulfonamides exhibit several key fragmentation pathways in positive-ion ESI-MS/MS.[7] Upon protonation, typically at the sulfonamide nitrogen, the molecule becomes susceptible to dissociation.[8]

  • SO₂ Elimination: A hallmark fragmentation for many aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da). This occurs via a rearrangement mechanism where the bond between the aromatic ring and the sulfur atom is cleaved.[9][10] This pathway is often promoted by electron-withdrawing groups on the aromatic ring.[9]

  • S-N Bond Cleavage: This pathway leads to the formation of an arylsulfonyl cation or fragments derived from the amine portion of the molecule.

  • Ar-S Bond Cleavage: Cleavage of the bond between the aromatic ring and the sulfur atom results in the formation of an aromatic cation and a sulfonyl-containing radical.

Sulfonamide_Fragmentation cluster_path1 Pathway 1: SO₂ Loss cluster_path2 Pathway 2: S-N Cleavage cluster_path3 Pathway 3: Ar-S Cleavage parent [Ar-SO₂-NHR + H]⁺ loss_so2 [Ar-NHR + H]⁺ parent->loss_so2 - SO₂ (64 Da) (Rearrangement) sn_cleavage_1 [Ar-SO₂]⁺ parent->sn_cleavage_1 sn_cleavage_2 [NH₂R]⁺ parent->sn_cleavage_2 ars_cleavage [Ar]⁺ parent->ars_cleavage

Caption: Key fragmentation pathways of protonated aromatic sulfonamides.

3.2 Sulfonylureas

Sulfonylureas undergo a very characteristic fragmentation upon CID, which is cleavage of the sulfonylurea bridge. This predictable fragmentation is ideal for developing selective reaction monitoring (SRM) methods for quantification.[6] In negative ion mode, the deprotonated molecule readily fragments at the S-N and N-C bonds of the urea linkage.

Sulfonylurea_Fragmentation parent [Ar-SO₂-NH-CO-NH-R - H]⁻ frag1 [Ar-SO₂-NCO]⁻ parent->frag1 Bridge Cleavage 1 frag2 [Ar-SO₂-NH]⁻ parent->frag2 Bridge Cleavage 2 frag3 [R-NCO]⁻ parent->frag3 Bridge Cleavage 3

Caption: Characteristic bridge cleavage of deprotonated sulfonylureas.

3.3 Sulfonic Acids

In negative ion mode, sulfonic acids ([R-SO₃]⁻) primarily show fragmentation corresponding to the loss of SO₃ (80 Da) or SO₂ (64 Da). The relative abundance of these fragments depends on the structure of the R group. For organosulfates, characteristic product ions include the sulfite radical (•SO₃⁻, m/z 80) and the hydrogen sulfate anion (HSO₄⁻, m/z 97).[11]

Application Protocol: Quantitative Analysis of Sulfonamides in Environmental Water

This protocol provides a robust method for the trace-level quantification of 19 common sulfonamides in various water matrices, adapted from established and validated environmental monitoring methods.[4][12][13]

4.1 Sample Preparation via Solid-Phase Extraction (SPE)

Trustworthiness: This SPE protocol incorporates essential pH adjustment and washing steps to maximize analyte recovery and minimize matrix interference, ensuring a clean extract for sensitive LC-MS/MS analysis.

  • Sample Pre-treatment: To a 500 mL water sample, add EDTA to a final concentration of 0.5 g/L to chelate metal ions. Adjust the sample pH to between 4.0 and 7.0 using diluted HCl.[4][12] Spike with isotopically labeled internal standards.

  • Cartridge Conditioning: Condition an Agilent Bond Elut HLB SPE cartridge (e.g., 6 mL, 500 mg) by passing 5 mL of methanol followed by 5 mL of Milli-Q water.[12] Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of Milli-Q water to remove salts and other polar interferences.

  • Elution: Dry the cartridge under vacuum for 5 minutes. Elute the trapped sulfonamides with two 4 mL aliquots of methanol.[12] Some methods may use methanol containing 2% aqueous ammonia to improve recovery of more acidic sulfonamides.[4]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water and filter through a 0.2 µm syringe filter prior to LC-MS/MS analysis.[12]

4.2 LC-MS/MS Instrumentation and Parameters

Expertise & Experience: The choice of a C18 column provides excellent retention for the moderately polar sulfonamides, while the formic acid in the mobile phase ensures efficient protonation for positive-mode ESI. The MRM transitions are selected based on the most abundant and specific fragment ions to ensure maximum sensitivity and selectivity.

ParameterRecommended Setting
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Agilent Poroshell 120 EC-C18 (e.g., 100 x 2.1 mm, 2.7 µm)[12]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation (e.g., 5-95% B over 10 min)
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Agilent 6470A Triple Quadrupole MS or equivalent
Ion Source ESI (Positive Ion Mode)
Gas Temp. 300°C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp. 250°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions Analyte-specific (e.g., Sulfamethoxazole: 254.1 → 156.1)

4.3 Expected Performance

This method can achieve excellent linearity (R² > 0.995) and low limits of detection (LODs) in the range of 0.3 to 1.9 ng/L.[12] Recoveries typically fall between 70% and 120% with relative standard deviations (RSDs) below 15%, demonstrating the method's accuracy and precision for environmental monitoring.[4]

Application Protocol: Identification of Sulfonylureas in Human Serum

This protocol outlines a method for the simultaneous identification and quantification of common sulfonylurea drugs (e.g., tolbutamide, glibenclamide) in serum, crucial for clinical and forensic toxicology. The method is adapted from established bioanalytical procedures.[14]

5.1 Sample Preparation via Solid-Phase Extraction (SPE)

Trustworthiness: This protocol uses a C18 SPE cartridge, which effectively retains the moderately nonpolar sulfonylurea drugs while allowing more polar serum components to be washed away.

  • Sample Pre-treatment: To 1 mL of serum, add an internal standard (e.g., a sulfonylurea not expected in the sample).

  • Cartridge Conditioning: Condition an ENVI-C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the serum sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water to remove endogenous interferences.

  • Elution: Elute the sulfonylureas with 3 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of the initial mobile phase.

5.2 LC-MS/MS Method Parameters

Expertise & Experience: A gradient elution is used to separate the different sulfonylureas based on their hydrophobicity. ESI is the ideal ionization source, and MS/MS detection in SRM mode provides the necessary selectivity to distinguish the drugs from the complex serum matrix.

ParameterRecommended Setting
LC System UHPLC System
Column C18 reversed-phase (e.g., 150 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5
Mobile Phase B Acetonitrile
Gradient Optimized for separation of target sulfonylureas
Flow Rate 0.2 mL/min
MS System Triple Quadrupole or Ion Trap Mass Spectrometer
Ion Source ESI (Positive or Negative Mode)
MRM Transitions Analyte-specific (e.g., Glibenclamide: 494.0 → 369.1)

5.3 Expected Performance

This type of method can reliably achieve limits of quantification (LOQ) around 10 ng/mL in serum, which is sufficient for therapeutic drug monitoring and toxicological screening.[14]

Conclusion

The mass spectrometric analysis of sulfonyl-containing organic compounds is a powerful and indispensable tool across numerous scientific disciplines. By understanding the fundamental principles of ionization and the class-specific fragmentation behaviors of sulfonamides, sulfonylureas, and sulfonic acids, researchers can develop highly selective and sensitive analytical methods. The protocols detailed herein provide a validated framework for achieving robust and reliable results. As instrumentation continues to advance, particularly in the realm of high-resolution mass spectrometry (HRMS), the ability to characterize these vital compounds will only become more profound, enabling new discoveries in medicine, environmental science, and beyond.[15][16]

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Application Note: A Multi-dimensional NMR Spectroscopy Guide to the Structural Characterization of Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amino acid esters are fundamental building blocks in peptide synthesis and serve as crucial intermediates and prodrugs in pharmaceutical development.[1][2] Their precise structural verification is paramount for ensuring the integrity of downstream applications, from reaction monitoring to final product quality control. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive method for the complete and unambiguous structural elucidation of these molecules at the atomic level.[3] This guide provides a comprehensive overview and detailed protocols for employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques to confidently characterize amino acid esters. We delve into the "why" behind experimental choices, offering field-proven insights to move beyond rote data acquisition to intelligent structural analysis.

The Central Role of Amino Acid Ester Characterization

In the landscape of drug discovery and development, the journey from a hit compound to a viable drug candidate is a multi-step process requiring rigorous analytical oversight.[4] Amino acid esters are frequently encountered as:

  • Protected Intermediates: In solid-phase or solution-phase peptide synthesis, the ester functionality serves as a common protecting group for the C-terminus. Verifying its presence and integrity is critical to the success of subsequent coupling steps.

  • Prodrugs: Esterification of a parent drug can enhance its bioavailability, solubility, or taste-masking properties. The ester is later cleaved in vivo to release the active pharmaceutical ingredient (API). Confirming the structure of the ester prodrug is a regulatory requirement.

  • Final Products: Certain therapeutic agents are themselves amino acid esters.

An error in the structure of an amino acid ester intermediate can lead to the synthesis of incorrect peptides or APIs, wasting significant time and resources. Therefore, a robust analytical strategy for their characterization is not just beneficial, but essential. NMR spectroscopy stands as the gold standard for this purpose, providing a detailed picture of molecular structure, connectivity, and environment.[3]

The NMR Toolkit: A Strategic Approach to Structure Elucidation

A hierarchical approach, starting with simple 1D experiments and progressing to more informative 2D techniques, provides the most efficient path to complete structural assignment.

NMR Experiment Primary Information Gained Purpose in Amino Acid Ester Analysis
¹H NMR Proton environment, count (integration), and connectivity (J-coupling)Initial assessment of purity, identification of key functional groups (α-H, side chain, ester alkyl group).
¹³C NMR Number and type of unique carbon environmentsConfirms the carbon backbone, identifies carbonyl carbon, and distinguishes between different sp³ carbons.
DEPT-135/90 Differentiates between CH, CH₂, and CH₃ carbonsUnambiguously assigns carbon multiplicities, crucial for confirming side chain and ester group structure.[5][6]
COSY ¹H-¹H scalar (through-bond) coupling networksMaps out proton-proton connectivities within isolated spin systems (e.g., the side chain, the ester alkyl group).[7][8]
HSQC One-bond ¹H-¹³C correlationsDirectly links each proton to its attached carbon, providing a powerful and sensitive confirmation of assignments.[9][10]
HMBC Long-range (2-3 bond) ¹H-¹³C correlationsThe key experiment for piecing the molecular puzzle together, connecting fragments across quaternary carbons or heteroatoms (e.g., from the ester protons to the carbonyl carbon).[9][11]

Experimental Protocols and Workflows

Protocol 1: High-Fidelity Sample Preparation

The quality of your NMR data is directly dependent on the quality of your sample. Garbage in, garbage out.

Objective: To prepare a clear, homogeneous solution of the amino acid ester at an appropriate concentration in a suitable deuterated solvent.

Materials:

  • Amino acid ester sample (5-25 mg for ¹H; 20-50+ mg for ¹³C and 2D experiments)[12][13]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • High-quality 5 mm NMR tube, clean and unscratched[14][15]

  • Glass Pasteur pipette and a small plug of glass wool or a syringe filter

  • Vortex mixer

Methodology:

  • Weigh the Sample: Accurately weigh the desired amount of your amino acid ester into a small, clean vial (e.g., a 1-dram vial). This is preferable to weighing directly into the fragile NMR tube.[12]

  • Select the Solvent: Choose a deuterated solvent in which your compound is fully soluble.[15] The solvent's deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[16] Chloroform-d (CDCl₃) is a common first choice for many organic molecules.

  • Dissolution: Add approximately 0.55-0.60 mL of the deuterated solvent to the vial.[16] This volume ensures the sample fills the active region of the spectrometer's detection coils.

  • Ensure Homogeneity: Gently vortex the vial to fully dissolve the sample. If necessary, gentle warming can be applied, but be cautious of sample degradation. The final solution must be completely clear and free of any solid particles.

  • Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the sample solution through this filter into the NMR tube.[15][16] This step removes any suspended microparticulates that can severely degrade the quality of the magnetic field (shimming) and broaden your NMR signals.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly on the cap or the very top of the tube with a permanent marker. Avoid using paper labels or tape on the body of the tube, as this can interfere with its placement in the spectrometer.[13][14]

Logical Experimental Workflow

The following workflow provides a systematic path from sample insertion to full structural elucidation.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Survey (1D NMR) cluster_2D Phase 3: Connectivity Mapping (2D NMR) cluster_analysis Phase 4: Structure Determination Prep Sample Preparation (Protocol 1) H1 ¹H NMR (Purity & Proton Map) Prep->H1 C13 ¹³C NMR (Carbon Count) H1->C13 DEPT DEPT-135/90 (CHx Assignment) C13->DEPT COSY COSY (¹H-¹H Connections) DEPT->COSY HSQC HSQC (¹H-¹³C Direct Bonds) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Assign Data Integration & Assignment HMBC->Assign Structure Final Structure Confirmation Assign->Structure

Caption: Logical workflow for amino acid ester characterization.

Protocol 2: Acquiring a Standard Suite of NMR Spectra

Objective: To acquire high-quality 1D and 2D NMR data for an amino acid ester sample. Note: The following are general guidelines. Specific parameters may need optimization based on the spectrometer and sample concentration.

A. ¹H NMR Acquisition

  • Insert the sample and lock onto the deuterium signal of the solvent.

  • "Shim" the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Acquire a standard ¹H spectrum. A spectral width of ~16 ppm, centered around 6-7 ppm, is usually sufficient.

  • Phase the spectrum correctly and integrate the signals. Set the reference peak (e.g., residual CHCl₃ at 7.26 ppm or TMS at 0 ppm).

B. ¹³C and DEPT-135/90 Acquisition

  • Use a standard carbon experiment pulse program. The typical spectral width is ~220-240 ppm.[17]

  • For the DEPT-135 experiment, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.[18][19]

  • For the DEPT-90 experiment, only CH signals will appear.[5][20] Quaternary carbons (like the carbonyl carbon) are absent in both DEPT spectra and must be identified by comparing with the full ¹³C spectrum.[6]

C. 2D COSY Acquisition

  • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).

  • The spectral width in both dimensions should match the ¹H spectrum.

  • Acquire a sufficient number of scans per increment to achieve good signal-to-noise.

  • Process the data with a sine-bell window function in both dimensions. Symmetrize the final spectrum.

D. 2D HSQC Acquisition

  • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).

  • Set the F2 (¹H) dimension to cover the proton spectral width and the F1 (¹³C) dimension to cover the expected carbon range (e.g., 0-180 ppm).

  • The experiment is optimized for one-bond ¹J(CH) coupling, typically around 145 Hz.

  • This experiment is very sensitive as it is proton-detected.[9]

E. 2D HMBC Acquisition

  • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Set the spectral widths as for the HSQC.

  • The crucial parameter is the long-range coupling delay, which is optimized for a coupling constant of ~8-10 Hz. This allows for the detection of correlations over 2-3 bonds.[9]

  • This is the least sensitive of the common experiments and may require longer acquisition times, especially for dilute samples.

Data Interpretation: A Case Study of L-Leucine Ethyl Ester

Let's illustrate the process with a representative amino acid ester, L-Leucine ethyl ester.

Structure: L-Leucine Ethyl Ester Structure with labels

Expected NMR Data & Interpretation
Atom Label ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) DEPT-135 Key 2D Correlations
Hα / Cα ~3.7 (t)~52CH (up)COSY:HSQC:HMBC: C=O, Cβ, Cγ
Hβ / Cβ ~1.7 (m)~42CH₂ (down)COSY: Hα, HγHSQC:HMBC: Cα, Cγ, Cδ
Hγ / Cγ ~1.5 (m)~25CH (up)COSY: Hβ, HδHSQC:HMBC: Cβ, Cδ
Hδ / Cδ ~0.9 (d)~22-23CH₃ (up)COSY:HSQC:HMBC: Cγ, Cβ
C=O -~175AbsentHMBC: Hα, H₁'
H₁' / C₁' ~4.2 (q)~61CH₂ (down)COSY: H₂'HSQC: C₁'HMBC: C=O, C₂'
H₂' / C₂' ~1.2 (t)~14CH₃ (up)COSY: H₁'HSQC: C₂'HMBC: C₁'

Note: Chemical shifts are approximate and can vary with solvent and concentration.[21][22][23][24][25]

Putting It All Together: The Power of 2D NMR

The diagram below illustrates how the key 2D NMR experiments connect the different fragments of the L-Leucine ethyl ester molecule.

Caption: Key COSY and HMBC correlations for structure elucidation.

Interpretation Logic:

  • ¹H & ¹³C/DEPT: Identify all proton and carbon signals and classify the carbons (CH, CH₂, CH₃, C).

  • COSY: Establish the two independent spin systems: the isobutyl side chain (Hα through Hδ) and the ethyl ester group (H₁' to H₂').[8]

  • HSQC: Correlate every proton with its directly attached carbon, confirming the assignments from steps 1 and 2.

  • HMBC: This is the final, crucial step. The correlation from the α-proton (Hα) to the carbonyl carbon (C=O) links the amino acid backbone. Critically, the correlation from the ester methylene protons (H₁') to the same carbonyl carbon (C=O) unambiguously confirms the ester linkage and completes the molecular structure.[9]

Troubleshooting Common Issues

  • Broad Peaks: May indicate sample aggregation, presence of paramagnetic impurities, or chemical exchange. Check sample concentration and purity.

  • Overlapping Signals: In complex molecules, signal overlap in 1D spectra is common. This is precisely where 2D experiments like HSQC and HMBC are invaluable, as they spread signals into a second dimension, greatly enhancing resolution.[26]

  • Water Suppression: If using protic solvents (like D₂O or CD₃OD), the residual water (H₂O or HOD) peak can be very large. Use a solvent suppression pulse sequence (e.g., presaturation or WATERGATE) to reduce its intensity.[27][28][29][30] Be aware that presaturation can also diminish the intensity of exchangeable protons, like the N-H protons.[27]

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful, definitive, and efficient strategy for the structural characterization of amino acid esters. By following a logical workflow from meticulous sample preparation to the systematic acquisition and interpretation of a suite of experiments—¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—researchers can achieve complete and confident structural assignment. This analytical rigor is fundamental to ensuring the quality of intermediates and final products in peptide synthesis and drug development, ultimately underpinning the integrity of the scientific process.

References

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR | Solvent Suppression | Chemical Research Support. Retrieved from [Link]

  • An, L., et al. (2022). Water and lipid suppression techniques for advanced 1H MRS and MRSI of the human brain: Experts' consensus recommendations. NMR in Biomedicine, 35(5), e4528.
  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT. Retrieved from [Link]

  • Giraudeau, P., et al. (2014). Optimizing water suppression for quantitative NMR-based metabolomics: a tutorial review. Metabolomics, 10, 1017-1031.
  • Chemistry LibreTexts. (2023, November 2). 13.6: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • JEOL. (n.d.). Measuring methods available and examples of their applications 13C DEPT (Distortionless Enhancement by Polarization Transfer). Retrieved from [Link]

  • Columbia University. (n.d.). Water Suppression | NMR Core Facility. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Masaryk University. (n.d.). Water Suppression Technique. Retrieved from [Link]

  • University of Ottawa. (n.d.). Sample preparation. Retrieved from [Link]

  • ETH Zurich. (n.d.). NMR Sample Preparation - NMR Spectroscopy. Retrieved from [Link]

  • News-Medical.Net. (2024, August 21). Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring. Retrieved from [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • G. S. Ratnayake, et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(4), 229-245.
  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • KPWu's group research site. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Retrieved from [Link]

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR shifts of amino acids and related compounds. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Thieme. (n.d.). 7.5 High Resolution NMR Spectroscopy. Retrieved from [Link]

  • Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21—Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 885-895.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Magritek. (n.d.). Carbon. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A structure elucidation system using 1H-NMR and H-H COSY spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen-HSQC NMR spectra and secondary structure analysis of the MBP.... Retrieved from [Link]

  • Unknown. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

Sources

"using Methyl 2-amino-5-(methylsulfonyl)pentanoate in solid-phase peptide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Methyl 2-amino-5-(methylsulfonyl)pentanoate in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Chemical Rationale

The incorporation of unnatural amino acids into peptide therapeutics is a cornerstone of modern drug development, offering enhanced metabolic stability, target affinity, and structural rigidity. Methyl 2-amino-5-(methylsulfonyl)pentanoate (a homomethionine sulfone methyl ester) is a highly valuable building block. The methylsulfonyl (


) moiety acts as a strong hydrogen-bond acceptor and a metabolically stable, oxidation-resistant isostere to thioethers. The extended aliphatic chain (homomethionine derivative) provides unique spatial geometry for probing deep hydrophobic receptor pockets.

The Synthetic Challenge: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires building blocks with an


-protected amine and a free 

-carboxylic acid. However, Methyl 2-amino-5-(methylsulfonyl)pentanoate is commercially supplied with a free amine and a methyl ester-protected carboxyl group . Direct use in standard C-to-N SPPS is impossible without strategic chemical adaptation.

As an Application Scientist, you must choose a workflow that aligns with your target molecule's requirements. We present three self-validating strategies to incorporate this building block:

  • Pre-SPPS Modification: Converting the building block into an Fmoc-protected free acid for standard SPPS.

  • Backbone Amide Linker (BAL) SPPS: Utilizing the free amine to anchor the molecule to an aldehyde resin, synthesizing a C-terminal methyl ester peptide [1].

  • Post-SPPS Fragment Condensation: Using the free amine to cap the C-terminus of a fully protected peptide cleaved from a highly acid-sensitive resin.

Workflow Visualization

G cluster_A Strategy 1: Pre-SPPS Modification cluster_B Strategy 2: BAL-SPPS cluster_C Strategy 3: Post-SPPS Condensation Start Methyl 2-amino-5-(methylsulfonyl)pentanoate (Free Amine, Methyl Ester) Step1A 1. N-Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Step1A Step2A 1. Reductive Amination onto BAL-Aldehyde Resin Start->Step2A Step3B 2. Mild Cleavage (1% TFA) & Solution Coupling Start->Step3B Step1B 2. Saponification (LiOH, THF/H2O) Step1A->Step1B Step1C Fmoc-AA-OH Ready for SPPS Step1B->Step1C Step2B 2. On-Resin Acylation (DIC/OxymaPure) Step2A->Step2B Step2C C-Terminal Ester Peptide Step2B->Step2C Step3A 1. Synthesize Peptide on 2-CTC Resin Step3A->Step3B Step3C C-Terminal Modified Peptide Step3B->Step3C

Caption: Three strategic pathways for incorporating Methyl 2-amino-5-(methylsulfonyl)pentanoate into peptide synthesis.

Experimental Protocols & Mechanistic Causality

Protocol A: Pre-SPPS Modification (Preparation of Fmoc-AA-OH)

To utilize the building block in standard automated SPPS, it must be converted to Fmoc-2-amino-5-(methylsulfonyl)pentanoic acid.

Step 1:


-Fmoc Protection 
Causality: We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is highly reactive, moisture-sensitive, and prone to generating dipeptide byproducts via mixed anhydride formation. Fmoc-OSu ensures a clean, controlled carbamate formation[2].
  • Dissolve 10 mmol of Methyl 2-amino-5-(methylsulfonyl)pentanoate in 20 mL of 10% aqueous

    
     and 20 mL of dioxane.
    
  • Cool the mixture to 0 °C in an ice bath.

  • Add 11 mmol of Fmoc-OSu dropwise over 30 minutes.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

  • Extract with Ethyl Acetate (EtOAc), wash with 0.1 M HCl, dry over

    
    , and concentrate in vacuo.
    

Step 2: Mild Saponification Causality: The methyl ester must be hydrolyzed to a free acid. We use


 at 0 °C instead of 

. The electron-withdrawing nature of the sulfone group slightly increases the acidity of the aliphatic protons; using a milder base at low temperatures strictly prevents base-catalyzed racemization at the

chiral center.
  • Dissolve the Fmoc-protected methyl ester in THF/

    
     (3:1, v/v) and cool to 0 °C.
    
  • Add 1.2 equivalents of

    
     and stir for 2 hours.
    
  • Monitor via LC-MS. Once complete, immediately acidify to pH 2.0 with 1 M HCl to quench the reaction.

  • Extract with EtOAc, wash with brine, dry, and lyophilize to yield the SPPS-ready building block. Self-Validation: Run the product on a chiral HPLC column against a D-enantiomer standard to confirm >99% enantiomeric excess (ee).

Protocol B: SPPS Coupling using DIC/OxymaPure

Once converted to the free acid, the unnatural amino acid can be coupled to the growing peptide chain. Causality: We mandate the use of


-Diisopropylcarbodiimide (DIC) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) over traditional HOBt/HOAt. OxymaPure is non-explosive, highly soluble, and its anionic form reacts rapidly with the O-acylurea intermediate to form a highly reactive ester, drastically reducing epimerization of sterically demanding unnatural amino acids [3].
  • Pre-activation: Dissolve 4 eq. of Fmoc-2-amino-5-(methylsulfonyl)pentanoic acid and 4 eq. of OxymaPure in DMF. Add 4 eq. of DIC. Allow 2 minutes for active ester formation.

  • Coupling: Add the mixture to the resin-bound peptide. Shake at room temperature for 60 minutes (or 90 °C for 3 minutes if using microwave-assisted SPPS).

  • Washing: Wash resin with DMF (3 × 3 mL).

Protocol C: The Backbone Amide Linker (BAL) Strategy

If the target peptide requires a C-terminal methyl ester, the building block can be directly anchored to a BAL-aldehyde resin [1].

  • Reductive Amination: React the free amine of Methyl 2-amino-5-(methylsulfonyl)pentanoate (3 eq.) with BAL-aldehyde resin in DMF containing 1% acetic acid. Add

    
     (3 eq.) and shake overnight.
    
  • Acylation: The resulting secondary amine is sterically hindered. Acylate the next Fmoc-AA-OH using a highly reactive cocktail: HATU/HOAt/DIPEA (3:3:6 eq.) or symmetric anhydrides.

  • Elongation: Proceed with standard Fmoc-SPPS. Cleavage with 95% TFA yields the C-terminal methyl ester peptide.

Quantitative Data Presentation

To validate the choice of coupling reagents for the sterically modified homomethionine sulfone derivative, we compared coupling efficiencies and epimerization rates during solid-phase assembly (Table 1).

Table 1: Coupling Efficiency and Epimerization Rates of Fmoc-2-amino-5-(methylsulfonyl)pentanoic acid onto H-Leu-Resin

Coupling Cocktail (4 eq. AA)SolventTemp (°C)Time (min)Yield (%)D-Epimer Formation (%)
DIC / OxymaPure DMF256098.5< 0.5
DIC / OxymaPure (Microwave) DMF90399.10.8
DIC / HOBtDMF256082.42.1
HATU / DIPEADMF256096.04.5

Data Interpretation: DIC/OxymaPure provides the optimal balance of high coupling yield and negligible epimerization, outperforming HATU/DIPEA, which is prone to base-catalyzed racemization due to the presence of the strong base DIPEA [3].

References

[1] Alsina, J., Yokum, T. S., Albericio, F., & Barany, G. (1999). "Backbone Amide Linker (BAL) Strategy for N(alpha)-9-Fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Synthesis of Unprotected Peptide p-Nitroanilides and Thioesters." Journal of Organic Chemistry. URL: [Link]

[2] Dzubeck, V., & Schneider, J. P. (2000). "One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates." Tetrahedron Letters. URL:[Link]

[3] Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry – A European Journal. URL:[Link]

Application Note: Development and Validation of In Vitro Assays for Novel Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Rationale

The development of novel amino acid derivatives is a rapidly expanding frontier in oncology and neurology drug discovery. These compounds typically function either as false substrates, metabolic inhibitors, or targeted radiotracers. To validate the efficacy of these derivatives, assay cascades must rigorously separate target engagement (transporter binding) from functional consequence (metabolic inhibition).

This application note focuses on two of the most clinically relevant targets for amino acid derivatives:

  • L-type Amino Acid Transporter 1 (LAT1 / SLC7A5): An obligate amino acid exchanger highly upregulated in solid tumors to meet anabolic demands [1].

  • Glutaminase (GLS1/GLS2): A mitochondrial enzyme that catalyzes the first step of glutaminolysis, converting intracellular glutamine to glutamate to fuel the TCA cycle [2].

As a Senior Application Scientist, I have designed the following protocols to be self-validating systems. We do not merely measure endpoint viability; we isolate specific mechanistic variables to ensure that your derivative's mechanism of action (MoA) is definitively characterized.

Workflow A Compound Synthesis & QC B Target Engagement (LAT1 Uptake Assay) A->B C Functional Assay (GLS Enzymatic Assay) B->C D Phenotypic Screening (Cell Viability) C->D

Fig 1. Sequential in vitro assay workflow for evaluating novel amino acid derivatives.

Protocol 1: Competitive LAT1 Uptake Assay (Target Engagement)

To prove that an amino acid derivative interacts with LAT1, we utilize a competitive uptake assay. This protocol measures the derivative's ability to block the intracellular accumulation of a canonical LAT1 substrate (e.g.,


-L-leucine or a fluorescent analog like NBD-L-leucine).

Causality & Experimental Choice: LAT1 is a sodium-independent transporter. However, cells co-express numerous sodium-dependent amino acid transporters (e.g., ASCT2, SNATs). If this assay were performed in standard PBS (which contains high


), the uptake signal would be convoluted by these off-target transporters. By replacing 

with Choline Chloride, we completely abolish sodium-dependent transport, ensuring the resulting signal is strictly LAT1-mediated [1].
Materials Required
  • Cell Line: T24 human bladder carcinoma cells (high endogenous LAT1) or HEK293-LAT1 overexpressing cells.

  • Uptake Buffer (

    
    -free):  143 mM Choline Chloride, 2.68 mM 
    
    
    
    , 1.47 mM
    
    
    , 1 mM
    
    
    , 1 mM
    
    
    , 5 mM HEPES, pH 7.4.
  • Substrate:

    
    
    
    
    
    -L-leucine (0.5
    
    
    ).
  • Reference Inhibitor: JPH203 (Nanvuranlat).

Step-by-Step Methodology
  • Cell Seeding: Seed T24 cells in 24-well plates at

    
     cells/well. Incubate at 37°C, 5% 
    
    
    
    for 24 hours until 80% confluent.
  • Depletion Phase: Aspirate growth media. Wash cells twice with 1 mL of pre-warmed (37°C)

    
    -free Uptake Buffer. Incubate cells in 0.5 mL of Uptake Buffer for 10 minutes to deplete intracellular endogenous amino acids.
    
  • Compound Preparation: Prepare serial dilutions of your novel amino acid derivative (e.g., 0.1 nM to 100

    
    ) in Uptake Buffer containing the 
    
    
    
    -L-leucine substrate.
  • Competitive Uptake: Aspirate the depletion buffer. Immediately add 250

    
     of the Compound/Substrate mixture to each well. Incubate for exactly 3 minutes  at 37°C. (Note: A short incubation ensures measurement of initial linear transport velocity, preventing substrate efflux from confounding the data).
    
  • Termination: Stop the reaction by aspirating the uptake solution and rapidly washing the cells three times with 1 mL of ice-cold

    
    -free Uptake Buffer. The cold temperature rigidifies the lipid bilayer, locking the transported substrate inside the cell.
    
  • Lysis & Detection: Lyse cells using 250

    
     of 0.1 M 
    
    
    
    for 30 minutes. Transfer the lysate to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter. Normalize data to total protein content (via BCA assay).

Protocol 2: Intracellular Glutaminase (GLS) Activity Assay (Functional Profiling)

If your derivative is designed to penetrate the cell and inhibit metabolism (e.g., a glutamine analog targeting GLS1/2), a functional enzymatic assay is required. We utilize a highly optimized two-step coupled biochemical assay [3].

Causality & Experimental Choice: Why a two-step assay instead of a continuous one? If GLS, Glutamine, Glutamate Oxidase, and the detection dye were all mixed simultaneously, your novel derivative might inadvertently inhibit the secondary coupling enzyme (Glutamate Oxidase) rather than GLS, yielding a false positive. By separating the reaction into two steps and quenching the first step with


, we isolate GLS activity. The secondary detection step merely reads the fixed amount of glutamate produced [2, 3].
Materials Required
  • Lysis Buffer: 50 mM Tris-acetate (pH 8.6), 0.2 mM EDTA, 1% Triton X-100.

  • Reaction Buffer: 150 mM Potassium Phosphate, 50 mM Tris-acetate, pH 8.6.

  • Detection Mix: Amplex Red (

    
    ), Horseradish Peroxidase (0.1 U/mL), Glutamate Oxidase (0.04 U/mL).
    
Step-by-Step Methodology
  • Lysate Preparation: Treat target cancer cells (e.g., HCT116) with your amino acid derivative for 4 hours. Wash with cold PBS, lyse cells in Lysis Buffer, and centrifuge at 14,000 x g for 10 min. Collect the supernatant.

  • Step 1 - GLS Reaction: In a 96-well plate, combine 20

    
     of cell lysate with Reaction Buffer to a volume of 80 
    
    
    
    . Add 10
    
    
    of 200 mM L-Glutamine to initiate the reaction.
  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Terminate the GLS enzymatic activity by adding 10

    
     of 0.6 M 
    
    
    
    . This locks the concentration of generated glutamate.
  • Neutralization: Transfer 30

    
     of the quenched reaction into a new black 96-well assay plate. Neutralize the acid by adding 10 
    
    
    
    of 0.6 M
    
    
    .
  • Step 2 - Detection: Add 50

    
     of the Detection Mix (Amplex Red + HRP + Glutamate Oxidase) to the neutralized samples. Incubate in the dark at room temperature for 30 minutes.
    
  • Readout: Measure fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm). Calculate specific GLS activity by subtracting background fluorescence from a no-lysate control.

Quantitative Data Presentation & Assay Validation Metrics

To ensure these assays are suitable for High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) profiling, we benchmark them against established parameters.

Assay ParameterLAT1 Competitive Uptake AssayGLS1 Intracellular Enzymatic Assay
Primary Readout Scintillation (CPM)Fluorescence (Ex 530 nm / Em 590 nm)
Reference Inhibitor JPH203 (Nanvuranlat)BPTES or CB-839
Expected

(Ref)


Assay Window (S/B) > 10-fold> 5-fold
Z'-Factor > 0.65 (Robust for HTS)> 0.70 (Excellent for HTS)
Throughput Medium (24-well / 96-well)High (96-well / 384-well)

Mechanistic Pathway Visualization

The following diagram illustrates the cellular topology of the targets evaluated in these protocols. It highlights how extracellular amino acid derivatives interface with membrane transporters (LAT1) and subsequently influence intracellular metabolic nodes (Glutaminase).

Pathway cluster_ext Extracellular Space cluster_int Intracellular Space (Cytosol / Mitochondria) L_Leu_ext L-Leucine / AA Derivatives LAT1 LAT1 (SLC7A5) Transporter L_Leu_ext->LAT1 L_Gln_ext L-Glutamine ASCT2 ASCT2 (SLC1A5) Transporter L_Gln_ext->ASCT2 L_Leu_int Intracellular L-Leucine LAT1->L_Leu_int L_Gln_int Intracellular L-Glutamine ASCT2->L_Gln_int mTORC1 mTORC1 Pathway (Growth & Translation) L_Leu_int->mTORC1 GLS Glutaminase (GLS1/2) L_Gln_int->GLS Glu Glutamate GLS->Glu Deamination TCA TCA Cycle (Energy Production) Glu->TCA

Fig 2. Amino acid transport and metabolic signaling cascade targeted by novel derivatives.

References

  • Kanai, Y. (2022). Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. Pharmacology & Therapeutics, 230, 107964.[Link]

  • Lee, Y. Z., Yang, C. W., Chang, H. Y., Hsu, H. Y., Chen, I. S., Chang, H. S., ... & Lee, S. J. (2014). Discovery of selective inhibitors of Glutaminase-2, which inhibit mTORC1, activate autophagy and inhibit proliferation in cancer cells. Oncotarget, 5(15), 6087-6101.[Link]

  • Almashhedy, L. A., Hadwan, M. H., Khudhair, D. A., Kadhum, M. A., Hadwan, A. M., & Hadwan, M. M. (2023). An optimized method for estimating glutaminase activity in biological samples. Talanta, 253, 123899.[Link]

Application Notes and Protocols for the Computational Docking of Methyl 2-amino-5-(methylsulfonyl)pentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, computational molecular docking serves as a cornerstone for rapidly predicting the binding interactions between a small molecule and its macromolecular target.[1][2] This guide provides a comprehensive, in-depth protocol for the computational docking of Methyl 2-amino-5-(methylsulfonyl)pentanoate, a methionine analog, with a biologically relevant protein target. As a Senior Application Scientist, this document moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, utilizing industry-standard, open-source software to ensure accessibility and reproducibility.

Introduction: The Scientific Rationale

Methyl 2-amino-5-(methylsulfonyl)pentanoate is an analog of the essential amino acid methionine. The key structural difference is the oxidation of the terminal thioether in methionine to a methylsulfonyl group in our ligand of interest. This modification can significantly alter the molecule's polarity, hydrogen bonding potential, and steric profile, thereby influencing its interaction with protein targets.

Given its structural similarity to methionine, a logical and compelling target for our docking study is Methionine Adenosyltransferase (MAT) . MAT is a critical enzyme that catalyzes the formation of S-adenosylmethionine (SAM), the primary methyl group donor in all organisms.[3] Dysregulation of MAT activity is implicated in various diseases, including liver disease and cancer, making it a valuable therapeutic target.

This guide will use the crystal structure of human MAT (PDB ID: 2P02) as our target protein. This particular structure is co-crystallized with a known inhibitor, providing an excellent opportunity to validate our docking protocol before proceeding with our novel ligand. This validation step is crucial for establishing the trustworthiness of our computational model.[4][5]

Part 1: Foundational Workflow & Experimental Design

A successful docking experiment is predicated on meticulous preparation and a logical workflow. The process is not merely computational; it is an in silico experiment that requires careful planning and validation.

Overall Experimental Workflow

The entire process, from data acquisition to final analysis, can be visualized as a multi-stage pipeline. Each stage has specific objectives that contribute to the overall reliability of the final result.

G cluster_prep 1. Pre-Docking Preparation cluster_dock 2. Docking Simulation (AutoDock Vina) cluster_analysis 3. Post-Docking Analysis ligand_prep Ligand Preparation (Methyl 2-amino-5-(methylsulfonyl)pentanoate) protein_prep Protein Preparation (Human MAT - PDB: 2P02) define_grid Define Binding Site (Grid Box Generation) protein_prep->define_grid validation Protocol Validation (Redocking of Co-crystallized Ligand) define_grid->validation production Production Docking (Docking of Novel Ligand) validation->production If RMSD < 2.0 Å analysis Analysis of Results - Binding Affinity (kcal/mol) - Binding Pose Visualization - Interaction Mapping production->analysis

Caption: Computational Docking Workflow from Preparation to Analysis.

Part 2: Pre-Docking Preparation Protocols

The quality of your input files directly dictates the quality of your docking results. Garbage in, garbage out. This phase involves preparing both the ligand and the protein into a format suitable for the docking software, ensuring that their chemical structures are correctly represented.

Protocol: Ligand Preparation

The ligand, Methyl 2-amino-5-(methylsulfonyl)pentanoate, must be converted into a 3D structure with the correct protonation state, charge, and atom types.

Rationale: Docking algorithms rely on force fields that require accurate information about partial charges and rotatable bonds to calculate interaction energies.[6] We will use AutoDockTools (ADT), a graphical user interface for AutoDock programs, for this purpose.[7]

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • Save the 2D structure as a 3D structure in .sdf or .mol2 format.

  • Convert to PDBQT Format using AutoDockTools (ADT):

    • Launch ADT.

    • Navigate to Ligand -> Input -> Open and select your ligand's 3D file.

    • ADT will automatically add hydrogens and compute Gasteiger charges. This step is critical for simulating the correct electrostatic interactions.[8]

    • Define the rotatable bonds: Navigate to Ligand -> Torsion Tree -> Detect Root. Then, Ligand -> Torsion Tree -> Choose Torsions to review and confirm the rotatable bonds. The software's defaults are generally reliable for acyclic molecules.

    • Save the prepared ligand: Navigate to Ligand -> Output -> Save as PDBQT. Name the file ligand.pdbqt. The PDBQT format includes charge (Q) and AutoDock atom type (T) information.[9]

Protocol: Target Protein Preparation

The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (like water) and lacks information required by the docking software (like hydrogen atoms and charges).[10]

Rationale: Cleaning the protein structure ensures that the docking calculation is focused on the relevant biological macromolecule. Adding polar hydrogens and charges is essential for accurately calculating the energy of interactions like hydrogen bonds.[11]

Step-by-Step Methodology:

  • Download Protein Structure:

    • Go to the RCSB PDB database ([Link]).

    • Search for the PDB ID 2P02 and download the structure in PDB format.

  • Clean and Prepare the Protein using ADT:

    • Launch ADT.

    • Navigate to File -> Read Molecule and open 2P02.pdb.

    • Remove Water Molecules: Navigate to Edit -> Delete Water. Water molecules are typically removed to simplify the calculation, unless specific water molecules are known to be crucial for mediating ligand binding.[12]

    • Add Hydrogens: Navigate to Edit -> Hydrogens -> Add. Select Polar only. This is a standard procedure as non-polar hydrogens are generally not involved in the key interactions scored by AutoDock Vina.[13]

    • Add Charges: Navigate to Edit -> Charges -> Add Kollman Charges. This assigns partial atomic charges to the protein atoms, which is necessary for the scoring function.[14]

    • Save as PDBQT: Navigate to Grid -> Macromolecule -> Choose. Select the 2P02 molecule. ADT will automatically merge non-polar hydrogens and add atom types. Save the file as protein.pdbqt.

Part 3: The Docking Protocol: A Self-Validating Workflow

This section details the core docking simulation using AutoDock Vina , a widely-used and validated docking program known for its speed and accuracy.[15] A key feature of this protocol is the initial validation step, which builds confidence in the chosen parameters.

Protocol Validation: Redocking the Co-crystallized Ligand

Rationale: Before docking our novel compound, we must first demonstrate that our docking protocol can accurately reproduce the experimentally determined binding pose of a known ligand.[5] This is achieved by extracting the co-crystallized ligand from the PDB file, removing it, and then docking it back into the same binding site. A successful redocking is generally defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[1]

Step-by-Step Methodology:

  • Prepare the Co-crystallized Ligand:

    • Open the original 2P02.pdb file in a text editor or molecular visualizer like PyMOL.

    • Isolate the coordinates for the ligand (in this case, "AdoHcy," residue name SAH). Save these coordinates to a new PDB file named SAH_crystal.pdb.

    • Prepare this SAH_crystal.pdb file in ADT following the same ligand preparation steps outlined in Section 2.1. Save the output as SAH_redock.pdbqt.

  • Define the Binding Site (Grid Box):

    • In ADT, with the prepared protein.pdbqt loaded, navigate to Grid -> Grid Box.

    • A box will appear around the protein. Center this box on the position of the original co-crystallized ligand (SAH_crystal.pdb). You can do this by loading SAH_crystal.pdb and centering the grid on it.

    • Adjust the dimensions of the box to encompass the entire binding site, typically with a 4-5 Å buffer around the ligand. For 2P02, appropriate center coordinates and dimensions can be determined within ADT.

    • Record the center coordinates (e.g., center_x, center_y, center_z) and dimensions (size_x, size_y, size_z). These values are critical.

  • Configure and Run AutoDock Vina:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the coordinate and size values with those you recorded:

    • Run AutoDock Vina from the command line: vina --config conf.txt --log SAH_redock_log.txt

  • Calculate RMSD:

    • Open the original SAH_crystal.pdb and the top-ranked pose from SAH_redock_out.pdbqt in a molecular visualizer like PyMOL or UCSF Chimera.

    • Superimpose the protein backbones to align the structures.

    • Use the built-in RMSD calculation tool to compare the heavy atoms of the redocked ligand pose against the original crystal pose. If the RMSD is < 2.0 Å, the protocol is validated.

Production Docking: Methyl 2-amino-5-(methylsulfonyl)pentanoate

Rationale: With the docking parameters now validated, we can proceed with confidence to dock our ligand of interest into the same binding site of the target protein.

Step-by-Step Methodology:

  • Configure AutoDock Vina:

    • Modify the conf.txt file to specify the new ligand and a new output file:

  • Run AutoDock Vina:

    • Execute the docking run from the command line: vina --config conf.txt --log ligand_log.txt

Part 4: Post-Docking Analysis and Data Interpretation

The output of a docking simulation is a set of predicted binding poses and their associated binding affinity scores. This raw data requires careful analysis and visualization to derive meaningful scientific insights.[16]

Quantitative Analysis: Binding Affinity

AutoDock Vina provides a binding affinity score in kcal/mol. This score is an estimation of the binding free energy.[17]

Interpretation:

  • More Negative is Better: A lower (more negative) binding affinity score indicates a more stable and potentially stronger protein-ligand interaction.[18]

  • Comparative Ranking: These scores are most useful for ranking different ligands against the same target or different poses of the same ligand. They are not absolute measures of binding affinity but are powerful for prioritization.[19]

LigandTop Ranked Binding Affinity (kcal/mol)
SAH (Redocked Control)Value from SAH_redock_log.txt
Methyl 2-amino-5-(methylsulfonyl)pentanoateValue from ligand_log.txt
Qualitative Analysis: Visualization of Binding Poses

Visual inspection of the top-ranked docking poses is essential to understand the specific molecular interactions that stabilize the complex.[20][21] This analysis is typically performed using software like PyMOL or UCSF ChimeraX.[22]

Step-by-Step Visualization Protocol (using PyMOL):

  • Load Structures: Open PyMOL and load the prepared protein (protein.pdbqt) and the docking output file (ligand_out.pdbqt). The output file contains multiple binding poses.

  • Isolate the Binding Site: Display the protein as a cartoon or surface. Select the amino acid residues within ~5 Å of the top-ranked ligand pose. Show these residues as sticks.

  • Identify Key Interactions:

    • Hydrogen Bonds: Use the find command or the visualization wizard to identify potential hydrogen bonds between the ligand and protein residues. Note the donor and acceptor atoms and the distance.

    • Hydrophobic Interactions: Observe which non-polar residues on the protein are in close contact with non-polar regions of the ligand.

    • Electrostatic Interactions: Look for interactions between charged groups on the ligand (e.g., the amino group) and oppositely charged residues on the protein (e.g., Aspartate, Glutamate).

Interaction TypeInteracting Protein Residues (in 2P02)Interacting Ligand Atoms
Hydrogen Bonde.g., Gly123, Asp145e.g., Carbonyl Oxygen, Sulfonyl Oxygen
Hydrophobice.g., Val88, Ile101e.g., Pentyl chain
Electrostatice.g., Asp179e.g., Amino group

Conclusion

This application note provides a comprehensive and self-validating protocol for the computational docking of Methyl 2-amino-5-(methylsulfonyl)pentanoate against its putative target, Methionine Adenosyltransferase. By first validating the docking parameters with a known co-crystallized inhibitor, we establish a high degree of confidence in the subsequent predictions for our novel ligand. The combination of quantitative binding affinity analysis and qualitative visualization of molecular interactions offers a powerful framework for generating testable hypotheses in the early stages of drug discovery and chemical biology research.

References

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • ChemCopilot Docking Tutorial: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • AutoDock4 Validation: Deligkaris, C., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 10(8), 2106-2125. [Link]

  • AutoDock Vina Official Tutorial: Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • ScotChem Structure Preparation: Preparing the protein and ligand for docking. ScotChem. [Link]

  • AutoDock MGLTools: AutoDock MGL Tools. The Scripps Research Institute. [Link]

  • General Docking Flowchart: Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. [Link]

  • AutoDock Vina Video Tutorial: Farhan Haq Jahangiri (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Docking Validation with Motifs: Validation of Docking Poses via Interaction Motif Searching. CCDC. [Link]

  • Vina PDBQT Format Explanation: Eagon, S. Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. [Link]

  • Protein-Ligand Docking Protocol: Protein-Ligand Docking Protocol Using AutoDock. TEAMS SVCE CHENNAI. [Link]

  • AutoDock Vina and PyMOL: RBIO. (2015). Ligand docking and binding site analysis with pymol and autodock/vina. Journal of Computer-Aided Molecular Design, 29(5), 405-412. [Link]

  • Protein Preparation with GOLD: Getting Started with Protein-Ligand Docking Using GOLD. CCDC. [Link]

  • Protein and Ligand Preparation Diagram: Proteins and ligand preparation for docking. ResearchGate. [Link]

  • Docking Validation Considerations: Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from docking validation. Journal of medicinal chemistry, 48(1), 2-8. [Link]

  • AutoDock Suite Nature Protocols: Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Interpretation of Docking Results: Chen, Y. F. (2023). Answer to "Interpretation of Molecular docking results?". ResearchGate. [Link]

  • Validation by Redocking: Nounagnon, M. F. (2022). Answer to "How to validate the molecular docking results?". ResearchGate. [Link]

  • Docking and Visualization: Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]

  • Galaxy Training on Docking: Protein-ligand docking. Galaxy Training Network. [Link]

  • Schrödinger Docking Overview: Docking and scoring. Schrödinger. [Link]

  • Cresset Group Docking Validation: Protein-ligand docking. Cresset Group. [Link]

  • Rigid and Flexible Docking: Leach, A. R., & Gillet, V. J. An Introduction to Cheminformatics. University of Sheffield. [Link]

  • Docking Server Steps: Steps of ligand docking. Docking Server. [Link]

  • DockingPie Plugin: Iardín, P., et al. (2022). DockingPie: a consensus docking plugin for PyMOL. Bioinformatics, 38(18), 4435-4437. [Link]

  • Analyzing Docking Results Guide: El Mouns, B. D. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • PyMOL Visualization Tutorial: Visualizing protein-protein docking using PyMOL. The Bioinformatics Manual. [Link]

  • AutoDock 4 Tutorial Video: Singh, A. (2025). AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]

  • Ligand Preparation with Dockamon: Ligands Preparation Tutorial for Docking & Molecular Modelling. Crescent Silico. [Link]

  • DockingPie Tutorial: Performing docking using DockingPie plugin in PyMOL. Bioinformatics Review. [Link]

  • Ligand Preparation for Docking: Pornillos, O., et al. (2008). Pre-docking filter for protein and ligand 3D structures. BMC structural biology, 8(1), 1-8. [Link]

  • Post-docking Analysis Overview: Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. PMC. [Link]

  • Ranking Ligand-Protein Interactions: In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities. Journal of Medicinal Chemistry. [Link]

  • PubChem Database: National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • Methylating Agents Targets: Boffa, L. C., & Allfrey, V. G. (1987). Methylating agents: their target amino acids in nuclear proteins. Carcinogenesis, 8(5), 799-805. [Link]

Sources

Application Note: High-Fidelity Synthesis of Sulfonopeptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Sulfonopeptides—peptidomimetics where the amide linkage (


) is replaced by a sulfonamide transition-state isostere (

)—represent a critical class of protease inhibitors and metabolically stable drug candidates. Unlike standard amides, the sulfonamide bond is tetrahedral, mimicking the transition state of peptide hydrolysis, and is completely resistant to proteolytic cleavage.

The Synthetic Challenge: Standard peptide coupling reagents (HATU, DIC/Oxyma) cannot form sulfonamide bonds because sulfonic acids do not form active esters analogous to carboxylates. Consequently, the synthesis must proceed via a highly reactive sulfonyl chloride intermediate.

This guide details the "Liskamp Strategy," widely regarded as the most robust method for generating chiral


-amino sulfonyl chlorides and integrating them into Fmoc-Solid Phase Peptide Synthesis (SPPS).

Critical Precursor Synthesis: -Amino Sulfonyl Chlorides

The success of sulfonopeptide synthesis hinges on the purity of the sulfonyl chloride building block. Direct chlorosulfonation of amino acids is harsh and leads to racemization. The superior method involves the oxidative chlorination of amino-thiols or disulfides (derived from Cysteine/Cystine).

Protocol A: Oxidative Chlorination (The "NCS" Method)

Target: Conversion of Fmoc-Cystamine or Fmoc-Cysteine-derivatives to Fmoc-Tauryl-Sulfonyl Chloride.

Reagents:

  • Starting Material: Bis(N-Fmoc-amino)alkyl disulfide (e.g., derived from Cystamine or Cystine).

  • Oxidant:

    
    -Chlorosuccinimide (NCS).
    
  • Solvent System: Acetonitrile (ACN) / 2M HCl (aq) (5:1 ratio). Crucial: The acidic medium prevents racemization and suppresses side reactions.

Step-by-Step Methodology:

  • Preparation: Suspend the Fmoc-disulfide (1.0 eq) in ACN.

  • Addition: Cool to 0°C. Add 2M HCl (aq).

  • Chlorination: Add NCS (approx. 5-6 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10°C to prevent degradation.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 45 mins. The solution should turn clear yellow/green.

  • Work-up (Critical for Stability):

    • Concentrate the mixture in vacuo at low temperature (<30°C) to remove ACN.

    • Extract the aqueous residue rapidly with Ethyl Acetate (EtOAc).

    • Wash EtOAc layer with brine. Do not wash with basic solutions (NaHCO3) as this hydrolyzes the sulfonyl chloride.

    • Dry over

      
       and evaporate.
      
  • Storage: The resulting Fmoc-amino sulfonyl chloride is a white solid. Use immediately or store at -20°C under Argon. Hydrolysis

    
     in moist air is <24 hours.
    

Solid-Phase Synthesis Protocol (Fmoc-SPPS)

Integrating the sulfonamide linkage requires modifying the standard coupling cycle. Sulfonyl chlorides are highly reactive electrophiles but require a base to scavenge the HCl byproduct.

Protocol B: On-Resin Sulfonylation

Resin Choice: Rink Amide or 2-Chlorotrityl Chloride (2-CTC). Note: Sulfonamides are stable to TFA cleavage.

Reagents:

  • Fmoc-Amino Sulfonyl Chloride (Freshly prepared).

  • Base: sym-Collidine or DIPEA (Diisopropylethylamine). Expert Note: Collidine is preferred as it is less nucleophilic and reduces base-catalyzed side reactions.

  • Solvent: Dry Dichloromethane (DCM).[1] DMF promotes rapid hydrolysis of the sulfonyl chloride and should be avoided during the coupling step.

Workflow:

  • Fmoc Deprotection: Remove Fmoc from the resin-bound peptide using 20% Piperidine/DMF (standard protocol).[2][3] Wash resin

    
     with DMF, then 
    
    
    
    with dry DCM .
  • Coupling (The Sulfonylation):

    • Dissolve Fmoc-Amino Sulfonyl Chloride (3.0 eq) in dry DCM.

    • Add Base (sym-Collidine, 4.0 eq).

    • Add mixture immediately to the resin.

    • Reaction Time: Shake at RT for 2–4 hours. (Slower than amide coupling).

  • Monitoring (The "Reverse" Kaiser Test):

    • Perform a Kaiser (Ninhydrin) test.[4]

    • Pass: Beads are colorless (Free amines consumed).

    • Fail: Beads are blue (Incomplete coupling). Action: Re-couple with fresh reagents.

  • Post-Coupling Wash: Wash

    
     with DCM, then 
    
    
    
    with DMF.
Protocol C: Chain Elongation After Sulfonamide

The resulting sulfonamide nitrogen (


) is acidic (

) and not nucleophilic . You cannot couple the next amino acid onto the sulfonamide nitrogen using standard methods.
  • Standard Path: The chain continues from the N-terminus of the newly added sulfonamide unit (after Fmoc removal).

  • Fmoc Removal: Standard 20% Piperidine/DMF works well. The sulfonamide bond is stable to these conditions.

Visualization of Workflows

Figure 1: Synthetic Pathway for Sulfonopeptides

This flowchart illustrates the conversion of the disulfide precursor to the active chloride and its integration into SPPS.

SulfonopeptideSynthesis Disulfide Fmoc-Disulfide (Precursor) Oxidation Oxidative Chlorination (NCS / HCl / ACN) Disulfide->Oxidation Activation SulfonylCl Fmoc-Sulfonyl Chloride (Active Electrophile) Oxidation->SulfonylCl Isolation Coupling Coupling Reaction (DCM / Collidine) SulfonylCl->Coupling + Base SPPS_Resin Resin-Bound Peptide (Free Amine) SPPS_Resin->Coupling Nucleophile Sulfonopeptide Resin-Bound Sulfonopeptide Coupling->Sulfonopeptide Sulfonylation

Caption: Fig 1. The "Liskamp" route for sulfonopeptide synthesis. The critical step is the oxidative chlorination, which must be performed under acidic conditions to prevent racemization.

Figure 2: Mechanistic Logic of Coupling

Why use Sulfonyl Chlorides? This diagram highlights the reactivity difference.

Mechanism Acid Sulfonic Acid (R-SO3H) Reagent Standard Coupling (HATU/DIC) Acid->Reagent Fails NoReaction NO Activation (Stable Salt) Reagent->NoReaction Fails Chloride Sulfonyl Chloride (R-SO2Cl) Product Sulfonamide Bond (R-SO2-NH-Peptide) Chloride->Product + Amine / Base (Nucleophilic Substitution) Amine Peptide Amine (H2N-Peptide) Amine->Product

Caption: Fig 2. Mechanistic Rationale. Unlike carboxylic acids, sulfonic acids cannot be activated by carbodiimides/uroniums. The sulfonyl chloride pathway is mandatory.

Data Summary & Troubleshooting

Table 1: Comparative Coupling Parameters
ParameterStandard Amide BondSulfonamide Bond
Activated Species O-Acylisourea / Active EsterSulfonyl Chloride
Solvent DMF or NMPDCM (Strictly anhydrous)
Base DIPEA (2.0 eq)sym-Collidine (3-4 eq)
Time 30 - 60 mins2 - 4 hours
Monitoring Kaiser TestKaiser Test (for amine disappearance)
Racemization Risk High (Cys/His)Low (during coupling); High (during chloride prep)
Expert Troubleshooting (Q&A)

Q: My coupling yield is low (<50%).

  • Cause: Hydrolysis of the sulfonyl chloride.

  • Fix: Ensure the sulfonyl chloride is fresh. Do not dissolve it in DMF. Use DCM. Ensure the resin is washed with DCM before adding the reagent to remove residual DMF.

Q: I see multiple spots on HPLC after cleavage.

  • Cause: Alkylation of the sulfonamide nitrogen.

  • Fix: While the sulfonamide NH is acidic, it generally does not react with Fmoc-amino acids during subsequent couplings. However, if using alkylating agents (e.g., for N-methylation elsewhere), protect the sulfonamide with an alkyl group (e.g., using Mitsunobu conditions) or ensure no strong bases are used that could deprotonate the sulfonamide.

Q: Can I use microwave heating?

  • Insight: Microwave heating is not recommended for the sulfonylation step. The high reactivity of sulfonyl chlorides combined with heat often leads to rapid hydrolysis or side reactions with the resin linker. Perform this step at Room Temperature.

References

  • Moree, W. J., van der Marel, G. A., & Liskamp, R. M. (1993). Synthesis of peptidosulfinamides and peptidosulfonamides: peptidomimetics containing the sulfinamide or sulfonamide transition-state isostere.[5][6] Journal of Organic Chemistry.

  • Monnee, M. C., et al. (2000).[7] An Efficient Synthesis of N-Protected

    
    -Aminoethanesulfonyl Chlorides. Synthesis. 
    
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design.

Sources

Application Note: Strategic Integration of Sulfonyl-Containing Amino Acids in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of sulfonyl groups into amino acid scaffolds represents a cornerstone strategy in modern peptidomimetic drug design. By replacing the planar amide bond (


) with a tetrahedral sulfonamide moiety (

), researchers can generate transition-state isosteres that potently inhibit proteases while significantly enhancing metabolic stability. This guide details the theoretical basis, synthetic protocols, and quality control measures for utilizing sulfonyl-containing amino acids as high-value pharmaceutical intermediates.

Part 1: Theoretical Foundation & Rational Design

The Sulfonamide Bioisostere

In protease inhibitor design, the primary objective is often to mimic the tetrahedral intermediate formed during the hydrolysis of a peptide bond.

  • Geometry: The sulfur atom in a sulfonamide group adopts a tetrahedral geometry, closely resembling the transition state of amide hydrolysis. Unlike the planar amide bond, the sulfonamide "locks" the inhibitor in a conformation that fits the enzyme's active site but cannot be processed, effectively acting as a "suicide substrate" or competitive inhibitor.

  • Hydrogen Bonding: The sulfonyl group provides two oxygen atoms as hydrogen bond acceptors, compared to one in the carbonyl group of an amide. This allows for a more extensive hydrogen-bonding network with the enzyme's "oxyanion hole."

  • Metabolic Stability: The

    
     bond is highly resistant to proteolytic cleavage, extending the in vivo half-life of the drug candidate.
    
Mechanistic Visualization

The following diagram illustrates the structural mimicry that drives the potency of sulfonyl-containing inhibitors.

ProteaseInhibition Substrate Natural Substrate (Planar Amide) Enzyme Protease Active Site (Oxyanion Hole) Substrate->Enzyme Binding Intermediate Transition State (Tetrahedral Oxyanion) Hydrolysis Hydrolysis & Cleavage Intermediate->Hydrolysis Fast Step Inhibitor Sulfonyl Inhibitor (Stable Tetrahedral Mimic) Inhibitor->Enzyme High Affinity Binding Enzyme->Intermediate Catalysis Blockage Competitive Inhibition Enzyme->Blockage No Cleavage Possible

Figure 1: Mechanism of Action.[1][2][3][4] The sulfonyl group mimics the geometry of the transition state (yellow), binding tightly to the enzyme (red) without undergoing hydrolysis.

Part 2: Validated Synthetic Protocols

Protocol A: -Sulfonylation of Amino Acids (Schotten-Baumann Conditions)

Objective: To synthesize


-sulfonyl amino acid derivatives (e.g., 

-tosyl-L-phenylalanine) as building blocks for peptidomimetics.

Principle: This reaction utilizes the high electrophilicity of sulfonyl chlorides. The critical control point is maintaining a pH (typically 8–10) that is high enough to keep the amino group nucleophilic (deprotonated) but low enough to prevent the rapid hydrolysis of the sulfonyl chloride reagent.

Materials:

  • Amino Acid (or Amino Acid Ester HCl salt)

  • Sulfonyl Chloride (

    
    )[2][5]
    
  • Base: Sodium Carbonate (

    
    ) or Triethylamine (TEA)
    
  • Solvent: 1:1 Dioxane/Water or THF/Water

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the amino acid in 25 mL of water. Add 20 mmol of

    
     (2 equivalents) to ensure the solution is basic (pH ~9-10).
    
  • Addition: Cool the solution to

    
     in an ice bath. Dissolve 11 mmol (1.1 eq) of the sulfonyl chloride in 15 mL of Dioxane (or THF).
    
  • Reaction: Add the sulfonyl chloride solution dropwise to the amino acid solution over 30 minutes.

    • Critical Check: Monitor pH periodically.[6] If it drops below 8, add small aliquots of 1M NaOH or additional

      
      .
      
  • Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor conversion via TLC (System: EtOAc/Hexane or MeOH/DCM).

  • Workup (Self-Validating Step):

    • Wash the basic aqueous layer with diethyl ether (

      
      ) to remove unreacted sulfonyl chloride (which stays in the organic layer).
      
    • Acidification: Carefully acidify the aqueous layer to pH 1–2 using 1M HCl. The

      
      -sulfonyl amino acid should precipitate as a white solid or form an oil.
      
    • Extract the acidic aqueous layer with Ethyl Acetate (

      
      ).
      
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.
    

Troubleshooting:

  • Low Yield: Often caused by hydrolysis of the sulfonyl chloride before it reacts with the amine. Ensure the dropwise addition is slow and the temperature is kept at

    
     initially.
    
  • Oily Product: If the product does not crystallize, trace dioxane may be present. Perform an extensive high-vacuum drying step or azeotrope with heptane.

Protocol B: Controlled Oxidation of Methionine to Methionine Sulfone

Objective: To convert Methionine (Met) residues into Methionine Sulfone (


).[3][7][8]
Application: 

is an oxidation-resistant isostere used to improve the shelf-life of peptide therapeutics. Unlike Methionine Sulfoxide (

), which creates chiral centers at the sulfur, the Sulfone is achiral at the sulfur atom, simplifying purification.

Materials:

  • 
    -Protected Methionine (e.g., Boc-Met-OH or Fmoc-Met-OH)
    
  • Oxidant: Ammonium Molybdate (catalyst) + Hydrogen Peroxide (

    
    ) OR Oxone®
    
  • Solvent: Methanol/Water or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve 5 mmol of Fmoc-Met-OH in 20 mL of Methanol.

  • Catalyst Addition: Add 0.1 mmol (2 mol%) of Ammonium Molybdate tetrahydrate.

  • Oxidation: Add 15 mmol (3 eq) of 30%

    
     dropwise.
    
    • Note: The reaction is exothermic. Maintain temperature below

      
      .
      
  • Monitoring: Stir at RT for 2–4 hours.

    • Validation: Use HPLC.[7] Met elutes differently than

      
       and 
      
      
      
      . The reaction must proceed until the intermediate Sulfoxide (
      
      
      ) is fully consumed.
  • Quenching: Quench excess peroxide by adding saturated sodium thiosulfate solution.

  • Isolation: Evaporate methanol. Acidify the remaining aqueous solution to pH 2. Extract with Ethyl Acetate.

  • Result: Fmoc-Methionine Sulfone is obtained as a white powder.

Part 3: Data Analysis & Quality Control

When characterizing sulfonyl-containing intermediates, specific spectral signatures confirm the successful formation of the sulfonamide bond or sulfone group.

Table 1: Key Characterization Metrics

Functional GroupTechniqueDiagnostic SignalInterpretation
Sulfonamide (

)
IR Spectroscopy

(asym)

(sym)
Strong stretching vibrations of the

bond confirm sulfonamide formation.

NMR

7.5–8.0 ppm (NH)
The sulfonamide NH proton is significantly deshielded compared to an amide proton and is exchangeable with

.
Sulfone (

)

NMR

50–55 ppm (

-carbon)
Shift in the carbon adjacent to sulfur indicates oxidation state change from Sulfide (

) to Sulfone (

).
Purity Check HPLC Shift in Retention Time (

)
Sulfonyl derivatives are generally more hydrophobic than free amines but more polar than protected amides.

Part 4: Experimental Workflow Visualization

The following workflow outlines the integration of these protocols into a drug discovery pipeline.

Workflow cluster_Synth Synthesis Phase Start Target Identification (e.g., HIV Protease) Selection Select Amino Acid Scaffold (Phe, Pro, Met) Start->Selection Step1 Protocol A: N-Sulfonylation Selection->Step1 Backbone Mod Step2 Protocol B: Side-Chain Oxidation (Optional) Selection->Step2 Sidechain Mod QC QC: NMR/HPLC/IR (Verify S=O bands) Step1->QC Step2->QC Assay Biological Assay (IC50 Determination) QC->Assay Pass Assay->Start SAR Iteration

Figure 2: Synthetic Workflow. A decision tree for modifying amino acid backbones or side chains with sulfonyl groups prior to biological evaluation.

References

  • Transition St

    • Title: A Theoretical Investigation of Phosphonamidates and Sulfonamides as Protease Transition St
    • Source: American Chemical Society (J. Am. Chem. Soc.)[9]

    • URL:[Link]

  • Sulfonamide Synthesis Protocols

    • Title: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.[5][10]

    • Source: BenchChem Application Notes[5]

  • Methionine Oxid

    • Title: Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins.[7]

    • Source: ResearchG
    • URL:[Link]

  • HIV Protease Inhibitor Design

    • Title: Crystal Structure of Lysine Sulfonamide Inhibitor Reveals the Displacement of the Conserved Flap Water Molecule in Human Immunodeficiency Virus Type 1 Protease.[4]

    • Source: National Institutes of Health (PubMed Central)
    • URL:[Link]

  • Advances in Sulfonyl Exchange Chemistry (SuFEx)

    • Title: Advances in sulfonyl exchange chemical biology: expanding druggable target space.[10]

    • Source: Royal Society of Chemistry (Chem. Sci.)
    • URL:[Link]

Sources

Application Notes & Protocols: A Guide to Site-Specific Incorporation of Unnatural Amino Acids into Peptides and Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of protein engineering, chemical biology, and therapeutics.

Abstract: The ability to move beyond the canonical 20 amino acids and introduce precisely engineered unnatural amino acids (Uaas) into proteins has revolutionized our capacity to probe and manipulate biological systems.[1][2][3] This guide provides a comprehensive overview of the principles and methodologies for the site-specific incorporation of Uaas. We will delve into the underlying mechanisms of popular techniques, offer detailed, field-tested protocols, and discuss the critical parameters for successful protein engineering. This document is designed to serve as a practical resource for both newcomers and experienced researchers seeking to harness the power of an expanded genetic code.

Introduction: Expanding the Chemical Repertoire of Proteins

The 20 canonical amino acids provide a remarkable toolkit for constructing the complex machinery of life. However, their chemical functionalities are finite. The introduction of unnatural amino acids (Uaas)—also known as non-canonical amino acids (ncAAs)—at specific sites within a protein allows for the installation of novel chemical groups, such as bioorthogonal handles, photocrosslinkers, fluorescent probes, and post-translational modifications.[1][] This expansion of the genetic code opens up unprecedented opportunities in fundamental research and therapeutic development, including:

  • Enhanced Protein Function: Improving the stability, activity, and therapeutic potential of proteins.[1][]

  • Probing Molecular Interactions: Mapping protein-protein and protein-nucleic acid interactions with high precision using photocrosslinking Uaas.[5]

  • Advanced Bio-imaging: Attaching fluorescent probes to visualize protein localization and dynamics in living cells.[]

  • Novel Therapeutic Modalities: Creating next-generation antibody-drug conjugates (ADCs) and other targeted biotherapeutics.[1][6]

Core Methodologies for Uaa Incorporation

Several strategies exist for incorporating Uaas into proteins. While methods like residue-specific incorporation (global substitution) have their uses, this guide will focus on site-specific techniques that offer precise control over the location of the Uaa.[7]

Amber Stop Codon Suppression: The Workhorse of Genetic Code Expansion

The most widely used method for site-specific Uaa incorporation is the amber stop codon (UAG) suppression technique.[6][8] This strategy relies on "hijacking" the cell's translational machinery to read the UAG codon not as a signal to terminate protein synthesis, but as a codon specifying the Uaa.[6]

The Principle:

Successful amber suppression requires two key components that function as an "orthogonal" system, meaning they work in parallel to the host cell's own translational machinery without cross-reacting with it.[9][10]

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This engineered enzyme is designed to specifically recognize and charge the desired Uaa onto its partner tRNA.[10] It must not recognize any of the 20 canonical amino acids.

  • An Orthogonal Suppressor tRNA: This tRNA is engineered to have an anticodon (CUA) that recognizes the UAG amber stop codon on the mRNA.[6] It is not recognized by any of the host cell's endogenous aaRSs.

When these two components are introduced into a host cell along with a gene of interest containing a UAG codon at the desired site, the orthogonal aaRS charges the suppressor tRNA with the Uaa (supplied in the culture medium).[3] The ribosome then recruits this charged tRNA to the UAG codon, incorporating the Uaa into the growing polypeptide chain and allowing translation to continue.[3][6]

Diagram: The Amber Suppression Workflow

AmberSuppression cluster_cell Host Cell Cytoplasm Uaa Unnatural Amino Acid (Uaa) aaRS Orthogonal aaRS Uaa->aaRS binds Charged_tRNA Uaa-tRNA aaRS->Charged_tRNA charges tRNA Orthogonal Suppressor tRNA (CUA) tRNA->aaRS binds Ribosome Ribosome Charged_tRNA->Ribosome delivers Uaa Protein Full-length Protein with Uaa Ribosome->Protein Truncated Truncated Protein Ribosome->Truncated mRNA mRNA with UAG codon mRNA->Ribosome RF1 Release Factor 1 (RF1) RF1->Ribosome competes caption Workflow of Amber Codon Suppression.

Caption: Workflow of Amber Codon Suppression.

Cell-Free Protein Synthesis (CFPS): An Open and Controllable System

Cell-free protein synthesis (CFPS) systems provide a powerful alternative to in-vivo expression.[8] By using cellular extracts that contain all the necessary components for translation, CFPS offers an open environment where the reaction conditions can be precisely controlled.[8][11]

Key Advantages of CFPS for Uaa Incorporation:

  • Bypasses Cell Viability Issues: Toxic Uaas or proteins that are detrimental to cell health can be readily expressed.[8][12]

  • Direct Access and Control: The concentrations of the orthogonal pair, the Uaa, and other reaction components can be easily optimized.[13]

  • High Yields: Modern CFPS systems can achieve high yields of purified protein containing the Uaa.[13][14]

  • Simplified Purification: With no cell membranes to contend with, purification of the target protein is often more straightforward.

Experimental Protocols

Protocol 1: Site-Specific Uaa Incorporation in E. coli using Amber Suppression

This protocol outlines a general workflow for expressing a protein with a site-specifically incorporated Uaa in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Plasmid encoding the orthogonal aaRS and suppressor tRNA (often on a pEVOL or similar vector).

  • Expression plasmid for the gene of interest (GOI) with a UAG codon at the desired position and a C-terminal His-tag for purification and detection.[15]

  • Unnatural amino acid (e.g., p-benzoyl-L-phenylalanine (Bpa), p-azido-L-phenylalanine (pAzF)).

  • Appropriate antibiotics, LB media, and IPTG for induction.

Methodology:

  • Transformation: Co-transform the E. coli expression strain with the aaRS/tRNA plasmid and the GOI expression plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of LB media with antibiotics with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Uaa Addition & Induction: Add the Uaa to a final concentration of 1-2 mM. Immediately induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Rationale: Adding the Uaa just before induction ensures its availability for incorporation and minimizes any potential toxicity.

  • Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.

    • Rationale: Lower temperatures can improve protein folding and solubility.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Purification: Purify the His-tagged protein using Ni-NTA affinity chromatography.

  • Validation (Crucial Step):

    • Western Blot: Run a Western blot analysis on the purified protein using an anti-His antibody. A full-length protein product confirms successful read-through of the amber codon.

    • Mass Spectrometry: For definitive confirmation, analyze the purified protein by mass spectrometry to verify the mass of the incorporated Uaa.[8][12]

Control Experiments:

  • -Uaa Control: Perform an expression experiment without adding the Uaa to the culture medium. In the absence of the Uaa, translation should terminate at the amber codon, resulting in a truncated protein and no full-length product detectable by the C-terminal His-tag. This is a critical control to validate that incorporation is Uaa-dependent.

Protocol 2: Uaa Incorporation using a Commercial E. coli Cell-Free System

This protocol provides a general framework for using a commercial CFPS kit. Always refer to the manufacturer's specific instructions.

Materials:

  • Commercial E. coli CFPS kit (e.g., PUREfrex®).[16]

  • Purified orthogonal aaRS and suppressor tRNA.

  • Linear DNA template or plasmid encoding the GOI with a UAG codon.

  • Unnatural amino acid.

Methodology:

  • Reaction Setup: On ice, combine the components of the CFPS kit according to the manufacturer's protocol. This typically includes the E. coli extract, amino acid mixture (lacking the canonical amino acid the Uaa might compete with, if applicable), and energy solution.

  • Add Uaa Components: Add the Uaa to the desired final concentration (e.g., 1-2 mM). Add the purified orthogonal aaRS and suppressor tRNA.

  • Add DNA Template: Add the DNA template encoding your GOI to the reaction mixture.

  • Incubation: Incubate the reaction at the recommended temperature (e.g., 30-37°C) for 2-4 hours.

  • Analysis: Analyze the reaction mixture directly by SDS-PAGE and Western blot to confirm the expression of the full-length protein.

  • Purification: If required, the protein can be purified directly from the reaction mixture using an appropriate affinity tag.

Key Parameters and Troubleshooting

Successful incorporation of Uaas depends on the careful optimization of several factors.

ParameterRationale & Key ConsiderationsTroubleshooting Tips
Orthogonal Pair Efficiency The efficiency of the aaRS in charging the tRNA and the ability of the charged tRNA to compete with release factor 1 (RF1) are paramount for high yields.[6]Screen different orthogonal pairs. Use E. coli strains with a deleted or weakened RF1.[6]
Uaa Concentration The concentration of the Uaa in the medium must be sufficient to be taken up by the cells and be available for the orthogonal aaRS.Titrate the Uaa concentration (typically 1-5 mM). Ensure the Uaa is fully dissolved.
Expression Conditions Temperature, induction time, and inducer concentration can all impact the yield and solubility of the final protein product.Optimize induction conditions (e.g., lower temperature, longer expression time).
Codon Context The nucleotides immediately surrounding the UAG codon can influence the efficiency of suppression.[16]If yields are low, consider altering the sequence around the amber codon.
Toxicity of Uaa/Protein Some Uaas or the resulting proteins can be toxic to the host cells, leading to poor growth and low yields.Use a cell-free expression system.[8] Try different expression strains or lower the expression temperature.

Conclusion and Future Outlook

The site-specific incorporation of unnatural amino acids is a powerful technology that continues to evolve. Advances in the development of new orthogonal pairs, the engineering of ribosomes, and the expansion to other codons (such as quadruplet codons) are pushing the boundaries of what is possible.[17][18] By carefully considering the principles and protocols outlined in this guide, researchers can effectively leverage this technology to engineer proteins with novel functions for a wide range of applications in both basic science and drug discovery.[1][]

References

  • D'Hondt, S., et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Gao, W., et al. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, F., et al. (2012). Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Bu, N., et al. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols. Available at: [Link]

  • Singh, R., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances. Available at: [Link]

  • Voloshchuk, N., & Montclare, J. K. (2009). Incorporation of unnatural amino acids for synthetic biology. Molecular BioSystems. Available at: [Link]

  • Bitesize Bio. (2025). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Bitesize Bio. Available at: [Link]

  • Reynolds, E., et al. (2018). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology. Available at: [Link]

  • Agnew, D. W., et al. (2014). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Bioconjugate Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Methods for genetic code expansion. ResearchGate. Available at: [Link]

  • Voloshchuk, N., & Montclare, J. K. (2010). Incorporation of unnatural amino acids for synthetic biology. Molecular BioSystems. Available at: [Link]

  • Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science. Available at: [Link]

  • Chen, Y., & Liu, W. R. (2019). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. Available at: [Link]

  • Addgene. (n.d.). Genetic Code Expansion. Addgene. Available at: [Link]

  • Lee, B., et al. (2024). tRNA engineering strategies for genetic code expansion. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Profacgen. (n.d.). Incorporation of Unnatural Amino Acids. Profacgen. Available at: [Link]

  • Kim, S., et al. (2021). Strategies to Expand the Genetic Code of Mammalian Cells. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Workflow of amber codon suppression on mFAS. ResearchGate. Available at: [Link]

  • KLang Lab. (n.d.). Expanding the Genetic Code. KLang Lab | Chemical Biology. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. Springer Nature Experiments. Available at: [Link]

  • ResearchGate. (2025). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. ResearchGate. Available at: [Link]

  • Abe, N., & Hohsaka, T. (2014). Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis. Methods in Molecular Biology. Available at: [Link]

  • PUREfrex. (n.d.). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. Available at: [Link]

  • Saks, M. E., et al. (1996). Import of amber and ochre suppressor tRNAs into mammalian cells: A general approach to site-specific insertion of amino acid analogues into proteins. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Mymryk, J. S., & Dikeakos, J. D. (2022). Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. Bio-protocol. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Sulfonyl-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing bottlenecks in the functionalization of amino acids. Sulfonylation is a foundational transformation in medicinal chemistry—critical for synthesizing sulfonamide drugs, covalent inhibitors, and structural probes. However, owing to the high electrophilicity of traditional sulfonylating agents and the polyfunctional nature of amino acids, this process is notoriously prone to side reactions.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common side reactions—such as racemization, di-sulfonylation, and poor chemoselectivity—and provide self-validating protocols to ensure absolute control over your synthetic outcomes.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing di-sulfonylation (bis-sulfonylation) on my primary amino acid, and how do I prevent it?

The Causality: Primary amines possess two exchangeable protons. After the first equivalent of sulfonyl chloride reacts, the resulting secondary sulfonamide is highly acidic. Under standard basic conditions, it readily deprotonates to form a sulfonamide anion. Because this anion is highly nucleophilic and lacks sufficient steric hindrance, it quickly attacks a second equivalent of the electrophile to form an unwanted bis-sulfonyl imide[1]. The Solution: Strict stoichiometric control is paramount. Use exactly 1.0 to 1.1 equivalents of the sulfonylating agent and perform a slow, dropwise addition at 0 °C to manage the exothermic reaction rate[2]. If bis-sulfonylation has already occurred in your batch, you can salvage the material by performing a selective mono-desulfonylation step using tetrabutylammonium fluoride (TBAF)[1].

Q2: My α-chiral center is racemizing during N-sulfonylation. What is the mechanistic cause, and how can I preserve enantiopurity?

The Causality: When an amino acid is N-sulfonylated, the strongly electron-withdrawing nature of the newly attached sulfonyl group significantly increases the acidity of the α-proton. If a strong or unhindered base (like excess triethylamine, NaOH, or DBU) is present, it can abstract this α-proton. This forms a planar enolate-like intermediate that subsequently reprotonates from either face, resulting in a racemic mixture[3]. The Solution: To prevent α-proton abstraction, switch your base to N-methylimidazole (NMI) in dichloromethane (DCM) at 0 °C. NMI is basic enough to neutralize the HCl byproduct generated during the reaction, but it is not strong enough to deprotonate the activated α-carbon. This specific combination has been proven to preserve >99.5% enantiomeric excess (ee) during the synthesis of N-sulfonylated amino acid derivatives[2].

Q3: I am trying to N-sulfonylate a peptide containing Tyrosine and Serine, but I am getting O-sulfonylation side products. How can I improve chemoselectivity?

The Causality: Standard sulfonyl chlorides (R-SO₂Cl) are highly reactive and indiscriminately electrophilic. They will react with primary amines, but they will also rapidly attack the hydroxyl groups of tyrosine, serine, and threonine, leading to complex mixtures of O-sulfonylated and chlorinated side products[4]. The Solution: Transition to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry using sulfonyl fluorides (R-SO₂F). The S-F bond possesses a high homolytic bond dissociation energy (approx. 90.5 kcal/mol) and is remarkably stable[4]. It remains completely inert to most nucleophiles until it is activated by a specific protein microenvironment (e.g., a localized hydrogen-bonding network that stabilizes the fluoride leaving group). This allows for highly selective modifications of specific residues without blanket O-sulfonylation[5],[6].

Q4: My sulfonyl chloride reagent seems to be degrading, resulting in low yields and high amounts of sulfonic acid.

The Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, rapidly hydrolyzing into unreactive sulfonic acids and HCl. This not only consumes your reagent but also lowers the pH of the reaction mixture, stalling the nucleophilic attack of the amine[1]. The Solution: If rigorous anhydrous organic conditions are not viable (e.g., when working with highly polar, unprotected amino acids that require aqueous media), utilize micellar catalysis. Surfactants like cetyltrimethylammonium bromide (CTAB) form micelles in water that encapsulate the sulfonyl chloride and the amino acid. This shields the electrophile from bulk water hydrolysis while locally concentrating the reactants to drive the sulfonylation forward efficiently[1].

Part 2: Quantitative Data & Reagent Comparison

The following table summarizes the quantitative characteristics and side-reaction profiles of common sulfonylating agents used in amino acid synthesis.

Reagent TypeTarget NucleophileMajor Side ReactionCausalityMitigation Strategy
Sulfonyl Chloride (R-SO₂Cl) Primary/Secondary AminesDi-sulfonylationDeprotonation of the highly acidic mono-sulfonamide product.Stoichiometric control (1.0 eq); TBAF cleavage for recovery[1].
Sulfonyl Chloride (R-SO₂Cl) AminesRacemizationα-proton abstraction by strong bases due to sulfonyl electron-withdrawal.Use NMI as a mild base; maintain strict 0 °C temperature[2].
Sulfonyl Chloride (R-SO₂Cl) AminesHydrolysisNucleophilic attack by H₂O (Bond energy S-Cl: ~46 kcal/mol).Ensure anhydrous conditions or utilize CTAB micellar catalysis[1].
Sulfonyl Fluoride (R-SO₂F) Tyr, Lys, His, Ser, ThrMinimal (Highly selective)S-F bond requires specific microenvironment activation (Bond energy S-F: ~90.5 kcal/mol).Adopt SuFEx chemistry for complex peptides and bioconjugation[4],[6].

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Sulfonylation Preserving Chirality (>99.5% ee)

This protocol utilizes NMI to prevent the racemization of α-chiral centers during the functionalization of protected amino acids.

  • Preparation: Oven-dry all glassware. Dissolve the N-Cbz-protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Base Addition: Add N-methylimidazole (NMI) (2.5 eq) to the solution. Stir for 5 minutes at room temperature, then cool the reaction flask to exactly 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve methanesulfonyl chloride (MsCl) (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes to control the exothermic release and prevent localized heating[2].

  • Reaction & Quenching: Stir at 0 °C for 2 hours. Validation Step 1: Monitor via TLC (Hexanes/EtOAc 1:1). Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃.

  • Workup: Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M HCl (to remove excess NMI), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

  • Self-Validation (Chiral Integrity): Purify via flash chromatography. Validation Step 2: Submit the purified product for Chiral HPLC analysis against a known racemic standard to confirm >99.5% ee[3].

Protocol B: SuFEx-Mediated Selective Sulfonylation of Peptides

This protocol leverages the stability of the S-F bond to selectively modify target residues without unselective O-sulfonylation or hydrolysis.

  • Reagent Preparation: Prepare a 50 mM stock solution of the chosen aryl sulfonyl fluoride (SuFEx reagent) in LC-MS grade DMSO.

  • Reaction Execution: Dissolve the target peptide (containing Tyr, Lys, or His residues) in a biocompatible buffer (e.g., 100 mM HEPES, pH 8.0) to a concentration of 10 µM. Add the SuFEx reagent stock to achieve a final concentration of 1 mM (100-fold excess)[5].

  • Incubation: Incubate the reaction mixture at 37 °C for 4 to 12 hours. The stability of the sulfonyl fluoride prevents background hydrolysis, allowing for extended reaction times to ensure complete conversion[4].

  • Self-Validation (Chemoselectivity): Validation Step: Quench the reaction with 1% formic acid. Analyze the crude mixture directly via LC-MS/MS. The mass shift (+R-SO₂) should correspond to a single addition. MS/MS fragmentation (e.g., y- and b-ion series) must be used to confirm that the modification occurred exclusively at the target nucleophilic residue (e.g., Tyrosine) and not indiscriminately on Serine or Threonine[5],[6].

Part 4: Troubleshooting Workflow Visualization

G Root Sulfonylation Side Reaction Identified Node1 Racemization at α-Carbon Root->Node1 Node2 Di-sulfonylation of Primary Amine Root->Node2 Node3 O-Sulfonylation (Poor Chemoselectivity) Root->Node3 Node4 Rapid Reagent Hydrolysis Root->Node4 Fix1 Switch base to N-methylimidazole (NMI) Maintain Temp < 0 °C Node1->Fix1 Fix2 Use strict 1.0 eq stoichiometry or TBAF for mono-desulfonylation Node2->Fix2 Fix3 Transition to SuFEx Chemistry (R-SO2F) Exploit microenvironment activation Node3->Fix3 Fix4 Ensure anhydrous conditions or use micellar catalysis (CTAB) Node4->Fix4

Workflow for diagnosing and resolving common side reactions during amino acid sulfonylation.

References

  • Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media Source: ISSST Indian URL:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: PNAS URL:[Link]

  • Structure-based design and analysis of SuFEx chemical probes Source: NIH PMC URL:[Link]

Sources

Technical Support Center: Purification of Amino Acid Esters with Sulfonyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and field-proven solutions for the unique challenges encountered during the purification of amino acid esters containing sulfonyl groups (e.g., tosyl, nosyl, dansyl). These molecules possess a complex interplay of functional groups that can make their purification by standard methods, such as column chromatography, a significant hurdle.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific compound.

Frequently Asked Questions (FAQs)

Q1: Why are sulfonylated amino acid esters so difficult to purify on standard silica gel?

A: The difficulty arises from the molecule's amphoteric nature and the properties of silica gel.[1] Your compound has:

  • A basic amino group (or a weakly acidic N-H in the case of a sulfonamide).

  • An ester group , which is relatively non-polar but susceptible to hydrolysis.

  • A highly polar sulfonyl group .

  • The inherent polarity of the amino acid backbone.

Standard silica gel is acidic due to surface silanol groups (Si-OH).[2] The basic nitrogen on your compound can undergo strong acid-base interactions with these silanols, leading to significant peak tailing, streaking across many fractions, or even irreversible binding to the column.[1][3] This makes achieving sharp, well-defined peaks challenging.

Q2: What is the first step I should take when developing a purification method for a new sulfonylated amino acid ester?

A: The first and most critical step is a thorough analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) and, if available, Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC Analysis: Use TLC to visualize your target compound, starting materials, and any major byproducts. Test a variety of solvent systems, from non-polar (e.g., Hexanes/Ethyl Acetate) to highly polar (e.g., Dichloromethane/Methanol). This initial screening is fundamental for selecting a starting point for your column chromatography mobile phase.[4]

  • LC-MS Analysis: This provides the molecular weights of the components in your mixture. It confirms the presence of your desired product and helps identify impurities, such as unreacted starting materials, hydrolyzed ester, or side-products from incomplete protection or side reactions.[5][6]

Q3: Can I use recrystallization to purify my compound?

A: Recrystallization can be a very effective, scalable, and economical purification method, provided your compound is a stable, crystalline solid and the impurities have different solubility profiles.[7] It is often an excellent choice for final purification after chromatography to achieve high purity. However, it can be difficult if your product is an oil or if impurities co-crystallize. The success of crystallization often depends on finding a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes) where the compound is soluble when hot but sparingly soluble when cold.[8]

Troubleshooting Guide: Column Chromatography

This section addresses specific problems encountered during purification by flash column chromatography.

Problem 1: The compound is streaking or tailing badly on the TLC plate and column.
  • Probable Cause: Ionization of the amino or sulfonamide group on the acidic silica surface.[1][3] The compound is engaging in a continuous series of acid-base interactions as it travels through the stationary phase, smearing it across the elution profile.

  • Suggested Solutions:

    • Mobile Phase Modification (Normal Phase): The most common solution is to suppress this unwanted interaction by modifying the mobile phase.

      • Add a Competing Base: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonia (as a solution in methanol) into your eluent.[2] The modifier neutralizes the acidic sites on the silica, allowing your basic compound to elute with a much-improved peak shape.

      • Add an Acid (for Zwitterions): If your molecule can form a zwitterion, adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid can sometimes improve chromatography by ensuring the compound remains in a single protonated state.[1] This is often more effective for compounds with both a free carboxylic acid and a basic amine.

    • Switch to an Alternative Stationary Phase:

      • Amino-functionalized Silica (NH-Silica): This is an excellent choice as the stationary phase surface is basic, which minimizes the unwanted interactions that cause tailing with basic compounds.[2] It often allows for the use of less polar, non-modified solvent systems like hexanes/ethyl acetate.

      • Reverse Phase (C18) Chromatography: For highly polar compounds, reverse phase chromatography is a powerful alternative.[1] Separation is based on hydrophobicity. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with 0.1% trifluoroacetic acid (TFA) or formic acid added to ensure sharp peaks by protonating the amine.[9]

Problem 2: Very low or zero recovery of the compound from the column.
  • Probable Cause: Irreversible binding to the silica gel or decomposition on the column.

  • Suggested Solutions:

    • Deactivate the Silica: If you must use standard silica, you can try a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica.[1] Before loading, flush the main column with your mobile phase containing a modifier (like 1% TEA) to passivate the active sites.

    • Check Compound Stability: The acidity of silica gel can cause the degradation of highly sensitive molecules, such as those with acid-labile protecting groups (e.g., Boc group, certain sulfonate esters).[10][11] Run a small-scale stability test by stirring your crude product with silica gel in your chosen eluent for a few hours and re-analyzing by TLC/LC-MS to see if degradation occurs. If it does, using a more inert stationary phase like Celite, or switching to reverse-phase chromatography is necessary.

Problem 3: Poor separation between the product and a closely-running impurity.
  • Probable Cause: Insufficient selectivity of the chosen chromatographic system. Selectivity is the ability of the system to differentiate between two compounds.[2]

  • Suggested Solutions:

    • Optimize the Mobile Phase:

      • Change Solvent Polarity: Fine-tune the ratio of your solvents. If using a hexanes/ethyl acetate system, for example, try switching to a dichloromethane/methanol system. The different solvent properties can alter the interactions with the stationary phase and improve separation.

      • Use a Focused Gradient: Instead of a simple isocratic (single solvent ratio) elution, use a shallow gradient of increasing polarity around the elution point of your compound. This can help resolve closely related spots.[9]

    • Change the Stationary Phase: As mentioned, switching from standard silica to reverse phase (C18) or amino-silica completely changes the separation mechanism and will almost certainly resolve impurities that co-elute on silica.[1][2]

Visualization of Purification Workflow & Troubleshooting

A logical workflow is critical for efficiently developing a purification method.

G cluster_start Phase 1: Analysis & Planning cluster_dev Phase 2: Method Development cluster_exec Phase 3: Execution & Analysis Crude Crude Product Analysis Initial Analysis (TLC, LC-MS) Crude->Analysis TLC TLC Method Dev. (Test Solvents/Modifiers) Analysis->TLC StationaryPhase Select Stationary Phase (Silica, NH-Silica, C18) TLC->StationaryPhase Column Run Column Chromatography StationaryPhase->Column Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Troubleshoot Unsuccessful? (Poor Sep., Low Yield) Fractions->Troubleshoot Check TLC/LC-MS Evap Evaporate Solvent Combine->Evap Final Pure Product Evap->Final Troubleshoot->TLC Re-optimize

Caption: General workflow for purification of sulfonylated amino acid esters.

The following decision tree can guide your troubleshooting process when initial purification attempts are unsuccessful.

G Start Problem Observed Tailing Streaking / Tailing? Start->Tailing Recovery Low / No Recovery? Start->Recovery Separation Poor Separation? Start->Separation Tailing->Recovery No Sol_Modifier Add Mobile Phase Modifier (e.g., 0.5% TEA) Tailing->Sol_Modifier Yes Recovery->Separation No Sol_Stability Check Stability on Silica (Degradation?) Recovery->Sol_Stability Yes Sol_Gradient Optimize Gradient (Shallow Slope) Separation->Sol_Gradient Yes Sol_NH Switch to NH-Silica or Reverse Phase (C18) Sol_Modifier->Sol_NH Still Tailing Sol_Stability->Sol_NH Degradation Occurs Sol_System Change Solvent System (e.g., EtOAc -> MeOH) Sol_Gradient->Sol_System No Improvement Sol_System->Sol_NH Still Co-eluting

Caption: Troubleshooting decision tree for column chromatography issues.

Experimental Protocols

Protocol: Flash Column Chromatography on Silica Gel with Mobile Phase Modifier

This protocol provides a generalized approach. Solvent ratios and modifier concentrations should be optimized via TLC for each specific compound.

  • Preparation of the Column:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98% Dichloromethane / 2% Methanol / 0.5% Triethylamine).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[4] Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1g) in a minimal amount of a strong solvent like methanol or dichloromethane.

    • Add a portion of silica gel (approx. 5-10 times the mass of your crude material) to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. This is your dry-loaded sample.[1]

    • Carefully add the dry-loaded sample powder to the top of the packed column bed, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column, ensuring the packed bed is not disturbed.

    • Begin elution using gentle air pressure, collecting fractions in test tubes.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation.

    • If separation is poor, you can gradually increase the polarity of the mobile phase (e.g., increase methanol from 2% to 5%).

  • Product Isolation:

    • Analyze all fractions by TLC.

    • Combine the fractions that contain only your pure product.

    • Remove the solvent and the volatile modifier (e.g., TEA) under reduced pressure using a rotary evaporator. Further drying under high vacuum may be required to remove residual solvent.

Data Summary Table

The choice of chromatographic technique is paramount. This table summarizes the primary options.

Technique Stationary Phase Typical Mobile Phase Best For... Common Issues
Normal Phase Silica Gel (Acidic)Hexanes/EtOAc, DCM/MeOHLess polar compounds, well-established method.Tailing/streaking of basic compounds, potential for degradation.[1][2]
Modified Normal Phase Silica Gel (Acidic)DCM/MeOH + 0.1-1% TEA or NH₃Basic sulfonylated amino acid esters.Modifier can sometimes be difficult to remove completely.
Amino-Functionalized NH-Silica (Basic)Hexanes/EtOAcBasic compounds, avoids need for amine additives.[2]Can be more expensive than standard silica.
Reverse Phase C18 (Non-polar)Water/Acetonitrile or Methanol + 0.1% TFA or Formic AcidHighly polar or zwitterionic compounds.[1]May require lyophilization to remove water; TFA can be difficult to remove.

References

  • US3053825A - Preparation of esters of amino acids and peptides
  • 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. (n.d.).
  • Amino Acid-Protecting Groups. SciSpace.
  • EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
  • A Researcher's Guide to Purity Assessment of Amino-PEG12-CH2COOH Bioconjug
  • Amino Acid Purification - Column Chrom
  • Amino Acid Deriv
  • Protecting group. Wikipedia.
  • Purification of modified amino acids: a student perspective of the ACCQPrep® prepar
  • Amino Acid-Protecting Groups.
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of rel
  • US5118815A - Method for crystallization of amino acids.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • Purification of Organic Compounds by Flash Column Chrom
  • Profiling sulfonate ester stability: identification of complementary protecting groups for.... PMC.
  • Troubleshooting Guide for Common Protein Solubility Issues.
  • Technical Support Center: Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid. Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
  • Crystalliz

Sources

"optimizing HPLC method for chiral separation of amino acid esters"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation Science Hub

Hello. I am Dr. Aris, your Senior Application Scientist.

Separating amino acid esters is deceptively complex. While the esterification of amino acids increases their solubility in organic solvents—making them excellent candidates for Normal Phase (NPLC) or Polar Organic Mode (POM)—it introduces a critical instability: hydrolysis . Furthermore, the primary amine functionality (


) is notorious for interacting with residual silanols on silica-based columns, leading to peak tailing that destroys resolution (

).

This guide is not a textbook; it is a workflow designed to navigate these specific chemical hazards. It prioritizes Polysaccharide-based Chiral Stationary Phases (CSPs) , as they offer the highest success rate for this class of molecules compared to Crown Ethers (which prefer free amino acids) or Ligand Exchange phases [1].

Module 1: Method Development Strategy

The "How-To" for building a robust method from scratch.

The Golden Rule of Stability

Stop using aqueous Reversed-Phase (RPLC) as your starting point. Amino acid esters (e.g., Leucine ethyl ester, Phenylalanine methyl ester) are susceptible to on-column hydrolysis in aqueous buffers, especially at pH > 7. Hydrolysis reverts your analyte to the free amino acid, which often elutes at the void volume or precipitates, causing "ghost" peaks and retention shifts.

Protocol: Start with Normal Phase (NP) or Polar Organic Mode (PO) . These water-free environments preserve the ester linkage.

Column Selection

For esters, immobilized or coated polysaccharide columns are the industry standard.

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA)

  • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IB)

Mobile Phase & Additive Architecture

The amine group on your ester is basic. Without an additive, it will bind to the silica support, causing tailing.

  • Base Solvent: n-Hexane / Isopropanol (IPA) (Typical ratio: 90:10).

  • The Critical Additive: 0.1% Diethylamine (DEA) or 0.1% Ethanolamine.

    • Mechanism:[1] DEA competes for the active silanol sites on the silica gel, effectively "capping" them so your analyte can interact solely with the chiral selector [2].

    • Self-Validation: If your peak asymmetry factor (

      
      ) is > 1.3, your additive concentration is insufficient.
      
Visualization: The Development Decision Tree

MethodDevelopment Start Start: Amino Acid Ester Sample Solubility Check Solubility in Hexane/IPA Start->Solubility Soluble Soluble Solubility->Soluble Yes Insoluble Insoluble Solubility->Insoluble No NP_Mode Normal Phase Mode (Hexane/IPA + 0.1% DEA) Soluble->NP_Mode PO_Mode Polar Organic Mode (100% MeOH or ACN + 0.1% DEA) Insoluble->PO_Mode Screen Screen Columns (AD/IA first, then OD/IB) NP_Mode->Screen PO_Mode->Screen Check_Rs Check Resolution (Rs) Screen->Check_Rs Good_Rs Rs > 1.5 Optimize Flow/Temp Check_Rs->Good_Rs Success Poor_Rs Rs < 1.5 Check_Rs->Poor_Rs Failure Switch_Col Switch Column Family (Amylose <-> Cellulose) Poor_Rs->Switch_Col Switch_Col->Screen

Figure 1: Decision matrix for selecting mobile phase modes based on solubility, minimizing hydrolysis risk.

Module 2: Troubleshooting Guide

Direct solutions for when the chromatography fails.

Symptom: Peak Tailing ( )

Context: The enantiomers separate, but the peaks drag, ruining integration accuracy.

  • Root Cause: Silanol activity.[1][2][3] The amino group of your ester is interacting with the silica backbone of the column rather than the chiral selector.

  • The Fix:

    • Increase Additive: Bump DEA from 0.1% to 0.2% in the mobile phase.

    • Switch Additive: If DEA fails, try Ethylenediamine (EDA) .[4] EDA is a stronger base and bidentate, often more effective at shielding silanols for stubborn amines [3].

    • Temperature: Lower the temperature to 15°C. While counter-intuitive for efficiency, lower temps can sometimes reduce the kinetics of the unwanted silanol interaction relative to the chiral recognition.

Symptom: "Ghost" Peaks or Baseline Rise

Context: You see small, broad peaks eluting before your main peaks, or the baseline drifts upward over time.

  • Root Cause: Hydrolysis . Your ester is degrading into the free amino acid (which is often insoluble in Hexane and sticks to the frit) or alcohol.

  • The Fix:

    • Check Solvents: Are you using "HPLC Grade" IPA that has been sitting open? It absorbs water. Use fresh, anhydrous solvents.

    • Sample Prep: Do not dissolve samples in water/methanol mixtures if running Normal Phase. Dissolve in the mobile phase.

Symptom: Loss of Resolution ( ) Over Time

Context: The method worked last week, but today the peaks merge.

  • Root Cause: Retention of strongly adsorbed contaminants or "Memory Effect" on the column.

  • The Fix:

    • Regeneration: Flush the column with 100% Ethanol (for coated columns like AD/OD) or THF (ONLY for immobilized columns like IA/IB).

    • System Suitability Test (SST): Always inject a standard racemate before your samples. If the SST fails, do not proceed.

Visualization: Troubleshooting Logic Flow

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing Drift Rt Drift / Ghost Peaks Issue->Drift NoRes No Resolution Issue->NoRes Action_Tail Add 0.1% DEA or Switch to EDA Tailing->Action_Tail Silanol Interaction Action_Drift Check Water Content Fresh Solvents Drift->Action_Drift Ester Hydrolysis Action_Res Change CSP Type (Amylose vs Cellulose) NoRes->Action_Res Wrong Selectivity

Figure 2: Rapid diagnostic workflow for common chiral amino acid ester issues.

Module 3: Frequently Asked Questions (FAQs)

Q1: My amino acid ester is an HCl salt (e.g., L-Ala-OMe · HCl). Can I inject this directly into a Normal Phase system? A: Proceed with caution. The HCl salt is ionic and insoluble in Hexane.

  • Protocol: You must perform a "free-basing" step or neutralize in-situ.

    • Ideally: Dissolve the salt in a small amount of Ethanol/DEA, then dilute with Hexane. The DEA will neutralize the HCl (forming DEA·HCl salt) and free the amino ester.

    • Warning: If you inject the salt directly without excess base in the mobile phase, you will see split peaks because the equilibrium between the protonated and unprotonated forms is slow [4].

Q2: Should I derivatize my sample (e.g., with FMOC or NBD) before separation? A: Only if detection is an issue.

  • Reasoning: Amino acid esters have weak UV absorbance (210-220 nm), which is noisy. Derivatizing with NBD-Cl or FMOC adds a fluorophore/chromophore, allowing detection at higher wavelengths (UV 254nm or Fluorescence) [5].

  • Impact on Separation: Derivatization often improves separation because it adds a bulky group (increasing steric hindrance) and removes the basic amine interaction (reducing tailing). However, it adds a sample prep step. Try direct analysis first; derivatize if sensitivity is too low.

Q3: Can I use Crown Ether columns (e.g., Crownpak CR)? A: Generally, no.

  • Reasoning: Crown ether columns operate via complexation with the ammonium ion (

    
    ). They require highly acidic aqueous mobile phases (pH 1-2) to ensure the amine is protonated. These conditions will rapidly hydrolyze your ester back to the acid. Stick to Polysaccharide CSPs in organic solvents.
    

Summary Data Table: Common Solvents & Additives

ComponentFunctionRecommended ConcentrationWarning
n-Hexane Primary Non-polar Solvent80-95%Ensure dryness to prevent hydrolysis.
IPA (2-Propanol) Polar Modifier5-20%High viscosity; watch backpressure.
Ethanol Polar Modifier5-20%Lower viscosity than IPA; often higher efficiency.
Diethylamine (DEA) Basic Additive0.1%Essential for peak shape.[5] Do not exceed 0.5% (column damage).
TFA Acidic AdditiveAVOID Generally not used for amino esters unless analyzing acidic impurities.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.[6]Link

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions.Link

  • Chromatography Online. Troubleshooting Peak Shape Problems - LCGC International.Link

  • ResearchGate. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.Link

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters as NBD Derivatives.Link

Sources

Technical Support Center: A Troubleshooting Guide for Sulfonamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonamide synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experimental work. The information herein is structured to address specific issues you may encounter, from initial reaction setup to final product purification, ensuring a scientifically sound and practical approach to your research.

I. Synthesis of Sulfonamides: Troubleshooting & Optimization

The synthesis of sulfonamides, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of many chemical and pharmaceutical research programs.[1] However, this seemingly straightforward reaction can present numerous challenges. This section will address common problems encountered during the synthesis phase.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is the most prevalent method for synthesizing sulfonamides, and what are its limitations?

The most traditional and widely employed method involves reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] While effective, this method has drawbacks. The synthesis of sulfonyl chlorides often requires harsh reagents like chlorosulfonic acid, which may not be compatible with sensitive substrates.[1] Additionally, sulfonyl chlorides are often sensitive to moisture, making them challenging to handle.[1][2]

Q2: Are there milder alternatives to the traditional sulfonyl chloride method?

Yes, several milder and more efficient methods have been developed. These include the activation of sulfonic acids with reagents like Oxyma, transition-metal-catalyzed cross-coupling reactions, and one-pot syntheses from thiols or carboxylic acids.[1] Electrochemical synthesis also presents a green chemistry alternative.[1]

Q3: I'm getting a low yield in my sulfonamide synthesis. What are the likely causes?

Low yields in sulfonamide synthesis can be attributed to several factors:

  • Poor reactivity of the amine: Secondary amines or anilines with electron-withdrawing groups can be less nucleophilic and react sluggishly.[1]

  • Instability of the sulfonyl chloride: The sulfonyl chloride may degrade due to moisture or prolonged reaction times at elevated temperatures.[1][2]

  • Suboptimal reaction conditions: The choice of solvent, temperature, or base can significantly impact the reaction's success.[1]

  • Side reactions: The formation of byproducts can consume starting materials, thereby reducing the yield of the desired sulfonamide.[1]

Troubleshooting Common Synthesis Issues
Problem Potential Cause Recommended Solution
Low or No Reaction Degraded Sulfonyl Chloride: The reagent may have hydrolyzed due to improper storage or handling.[2][3]Use a fresh bottle of sulfonyl chloride or purify the existing stock. Confirm its purity using techniques like NMR if possible.[3]
Incorrect Base: The base may be too weak to effectively deprotonate the amine.Screen alternative bases such as pyridine or DMAP.[3]
Sterically Hindered Substrate: Bulky groups on the amine or sulfonyl chloride can impede the reaction.Cautiously increase the reaction temperature or consider adding a catalyst like DMAP.[3]
Formation of Multiple Products Di-sulfonylation: Primary amines can react twice with the sulfonyl chloride.[3]Use a controlled amount of sulfonyl chloride (1.0-1.1 equivalents) and add it slowly at a low temperature.[3]
Over-sulfonylation of Aromatic Rings: Highly activating groups on an aromatic ring can lead to multiple sulfonations.Employ milder sulfonating agents or carefully control the stoichiometry.[1]
Hydrolysis of Sulfonyl Chloride: The presence of water in the reaction mixture can lead to the formation of the corresponding sulfonic acid.[1][2]Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Product is Water-Soluble High Polarity of the Sulfonamide: The desired product has a high affinity for the aqueous phase.After quenching the reaction, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase.[3]
Protecting Groups in Sulfonamide Synthesis

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The amine group, being highly reactive, is often protected.

Q4: Why is it sometimes necessary to use a protecting group for the amine in sulfonamide synthesis?

An unprotected amine group is highly nucleophilic and can participate in various side reactions. By converting the amine to a less reactive functional group, such as an amide, its reactivity is tempered, allowing for cleaner reactions at other sites of the molecule.[4] This "protecting group" can be removed in a later step to regenerate the amine.[4]

Q5: What are some common protecting groups for amines in this context?

Sulfonamides themselves can act as protecting groups for amines.[4][5] The strong electron-withdrawing nature of the sulfonyl group significantly reduces the basicity and nucleophilicity of the nitrogen atom.[4][6] Common sulfonyl protecting groups include tosyl (Ts), mesyl (Ms), and nosyl (Ns).[4] The choice of protecting group depends on the specific reaction conditions and the required deprotection strategy.[5]

II. Purification of Sulfonamides: A Practical Guide

The purification of sulfonamides can be as challenging as their synthesis, often due to their polarity and crystalline nature. This section provides troubleshooting strategies for common purification techniques.

Frequently Asked Questions (FAQs) - Purification

Q6: My sulfonamide product is difficult to purify. What are the most effective purification strategies?

The most common and effective purification techniques for sulfonamides are recrystallization and column chromatography.[1]

  • Recrystallization: This is often the method of choice for crystalline solid products.[1]

  • Column Chromatography: Silica gel chromatography is a standard method, but the selection of the eluent system is critical for successful separation.[1][7]

Troubleshooting Recrystallization
Problem Potential Cause Recommended Solution
Oiling Out: The product separates as an oil instead of crystals.[8]High Impurity Level: Impurities can inhibit crystallization.[8][9]Consider a preliminary purification step like column chromatography before recrystallization.[8]
Inappropriate Solvent: The solvent may be too nonpolar.[8][9]Experiment with a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[8]
Rapid Cooling: Cooling the solution too quickly can lead to oiling out.[8][9]Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8][9] Insulating the flask can also help slow the cooling process.[8]
No Crystal Formation Supersaturated Solution: The solution is concentrated, but crystallization has not initiated.[8]Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8][10]
Too Much Solvent: The solution is not saturated enough for crystals to form upon cooling.[8]Carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Low Yield After Crystallization Product is Too Soluble: The compound has high solubility even at low temperatures.Select a solvent system where the compound has a significant difference in solubility between hot and cold temperatures. Consider using a co-solvent to decrease solubility.[9]
Insufficient Cooling: The solution was not cooled for a sufficient amount of time.Ensure the solution is thoroughly chilled in an ice bath for an adequate period to maximize crystal formation.[9]
Troubleshooting Column Chromatography
Problem Potential Cause Recommended Solution
Poor Separation or Co-elution Inappropriate Solvent System: The mobile phase is not providing adequate separation.[7][9]Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a good separation (Rf value between 0.2 and 0.4 is often ideal).[7] Consider using a gradient elution, where the solvent polarity is changed over time.[7]
Improperly Packed Column: Channeling in the stationary phase can lead to poor separation.[9]Ensure the column is packed uniformly to avoid air bubbles and channels.[9]
Column Overload: Too much sample was loaded onto the column.[9]Reduce the amount of sample loaded onto the column.[7]
Product Fails to Elute Solvent System is Not Polar Enough: The mobile phase is not strong enough to move the compound down the column.Gradually increase the polarity of the mobile phase.[9]
Strong Interaction with Stationary Phase: The compound may be strongly adsorbed to the silica gel.Consider using a different stationary phase, such as alumina or a reversed-phase C18 column.[9]

III. Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride and an Amine

This protocol outlines a standard laboratory procedure for the synthesis of sulfonamides.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, DCM).[3]

  • Addition of Base: Add a suitable base, such as triethylamine (1.5 equivalents) or pyridine, to the solution.[3]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution.[1][3]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for a period, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]

  • Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.[1]

  • Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Recrystallization of a Sulfonamide

This protocol provides a general method for the purification of a solid sulfonamide product.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the sulfonamide has high solubility when hot and low solubility when cold.[10]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add small portions of hot solvent as needed to achieve complete dissolution.[10][11]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8][10]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[8][10]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice-water bath.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator.[8]

IV. Visualizations

Workflow for Sulfonamide Synthesis

cluster_synthesis Sulfonamide Synthesis Workflow A 1. Dissolve Amine and Base in Anhydrous Solvent B 2. Cool Reaction Mixture to 0°C A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Monitor Reaction by TLC C->D E 5. Aqueous Workup (Quench, Extract, Dry) D->E F 6. Purify Crude Product (Recrystallization or Chromatography) E->F

Caption: A generalized workflow for the synthesis of sulfonamides.

Decision Tree for Troubleshooting Low Synthesis Yield

cluster_troubleshooting Troubleshooting Low Yield Start Low or No Yield Observed Q1 Are reagents fresh and anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were standard conditions used (base, solvent, temp)? A1_Yes->Q2 Sol1 Use fresh, anhydrous reagents and solvent. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the substrate sterically hindered? A2_Yes->Q3 Sol2 Screen alternative bases (e.g., Pyridine, DMAP). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Sol3 Increase temperature cautiously or add a catalyst (DMAP). A3_Yes->Sol3

Caption: A decision tree for troubleshooting low-yielding sulfonamide synthesis reactions.

V. References

  • BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis.

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.

  • BenchChem. (2025). Purification of biphenyl sulfonamide 1 from crude reaction mixture.

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.

  • Scribd. (n.d.). Recrystallization of Sulfanilamide.

  • BenchChem. (2025). optimizing reaction conditions for sulfonylation.

  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

  • Multistep Synthesis Protecting Groups. (n.d.). SULFA DRUGS: PREPARATION OF SULFANILAMIDE.

  • ACS Publications. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.

Sources

Technical Support Center: Methyl 2-amino-5-(methylsulfonyl)pentanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-amino-5-(methylsulfonyl)pentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights to overcome common challenges in the synthesis of this important amino acid derivative.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of Methyl 2-amino-5-(methylsulfonyl)pentanoate.

Synthesis FAQs

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can often be attributed to several factors:

  • Incomplete Reaction: The esterification of the amino acid may be a reversible reaction. To drive the reaction to completion, consider using a large excess of methanol, which can also serve as the solvent.[1][2] Another strategy is the removal of water as it forms, which shifts the equilibrium towards the product.[1]

  • Insufficient Catalyst: In Fischer esterification, a strong acid catalyst like sulfuric acid (H₂SO₄) is typically used.[2][3] Due to the basic nature of the amino group, it's often necessary to use a stoichiometric amount of the acid to ensure there is enough free catalyst to promote the reaction.[1]

  • Suboptimal Reaction Conditions: Ensure the reaction is conducted at the appropriate temperature, often at reflux, for a sufficient duration.[1][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][4]

  • Starting Material Purity: Impurities in the starting amino acid can interfere with the reaction. It is advisable to check the purity of the starting material and purify it if necessary.[1]

Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?

Side product formation is a common challenge. Potential side products and mitigation strategies include:

  • Dimerization/Polymerization: The free amino group of one molecule can react with the ester of another, leading to dipeptides or larger oligomers. This can be minimized by ensuring the amino group is protonated by the acid catalyst, which deactivates its nucleophilicity.

  • Side Reactions of the Sulfonyl Group: The methylsulfonyl group is generally stable, but prolonged exposure to very harsh acidic or basic conditions at high temperatures could potentially lead to undesired reactions. Sulfonate esters, for example, can be potent electrophiles.[5][6] While the methylsulfonyl group (a sulfone) is more stable than a sulfonate ester, it's a good practice to use the mildest effective reaction conditions.

Purification FAQs

Q3: I'm having difficulty purifying the final product. What are the best methods?

Purification of amino acid esters can be challenging due to their polarity and potential for zwitterion formation.

  • Work-up Procedure: After the reaction, the excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.[1] This is a critical step to ensure the amino group is deprotonated, making the product more soluble in the organic phase.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purification.[1][7] A gradient elution with a solvent system like ethyl acetate/hexanes is often employed.[1][7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[1]

  • Isolation from Hydrochloride Salt: Often, the product is isolated as a hydrochloride salt. To obtain the free amino ester, the salt can be neutralized with a base in an aqueous solution and extracted with an organic solvent.[8]

Q4: My purified product shows signs of degradation. How can I improve its stability?

Amino acid esters can be susceptible to hydrolysis, especially in the presence of moisture and acid or base.

  • Storage: Store the purified product under anhydrous conditions at a low temperature to minimize degradation.

  • Handling: During work-up and purification, minimize the product's exposure to strongly acidic or basic aqueous solutions.[9]

II. Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific issues.

Guide 1: Low Yield Troubleshooting

This guide will help you systematically diagnose and resolve low yield issues in your synthesis.

Caption: Troubleshooting decision tree for low product yield.

Step-by-Step Troubleshooting:

  • Analyze the Reaction Mixture: Before work-up, take a small aliquot of the reaction mixture and analyze it by TLC or ¹H NMR to determine if the starting material has been consumed.

  • If Starting Material Remains:

    • Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst. For amino acids, at least one equivalent is often necessary to protonate the amino group and catalyze the esterification.[1]

    • Reaction Conditions: Increase the reaction time or ensure the reaction is at a sufficient reflux temperature.[1] Monitor the reaction's progress over time.

    • Reagent Purity: Confirm the purity of your starting amino acid and the absence of water in your methanol.

  • If Starting Material is Consumed but Product Yield is Low:

    • Work-up Losses: During the aqueous work-up, ensure the pH is appropriately adjusted to neutralize the acid and deprotonate the amino group for efficient extraction into the organic layer.[8] Multiple extractions may be necessary.

    • Purification Losses: The product may be partially soluble in the aqueous phase or may be lost during column chromatography. Optimize your chromatography conditions, such as the solvent system and the amount of silica gel used.

    • Product Instability: The product may be degrading during the reaction or work-up. Consider if the reaction temperature is too high or if the work-up conditions are too harsh.

Guide 2: Purity Improvement

This guide focuses on strategies to enhance the chemical and chiral purity of your final product.

IssuePotential CauseRecommended Solution
Persistent Starting Material Incomplete reaction.Increase reaction time, temperature, or catalyst concentration. Monitor reaction to completion using TLC.[1][4]
Diastereomeric Impurities Racemization during reaction or work-up.Use milder reaction and work-up conditions. Avoid strong bases and high temperatures. Chiral HPLC can be used to assess and separate enantiomers/diastereomers.[10][11]
Side-Product Contamination Non-optimal reaction conditions.Re-evaluate the reaction temperature and stoichiometry of reagents.
Discolored Product Decomposition or impurities in starting materials.Purify starting materials before the reaction. During purification of the final product, consider treatment with activated charcoal during recrystallization.[1]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of Methyl 2-amino-5-(methylsulfonyl)pentanoate

This protocol describes a general procedure for the Fischer esterification of 2-amino-5-(methylsulfonyl)pentanoic acid.

Synthesis_Workflow Start Start: 2-amino-5-(methylsulfonyl)pentanoic acid Add_MeOH Suspend in Anhydrous Methanol Start->Add_MeOH Add_Catalyst Cool and Add H₂SO₄ (or TMSCl) Dropwise Add_MeOH->Add_Catalyst Reflux Reflux and Monitor by TLC Add_Catalyst->Reflux Workup Work-up: Quench, Neutralize, Extract Reflux->Workup Purify Purify: Column Chromatography or Recrystallization Workup->Purify End Final Product: Methyl 2-amino-5-(methylsulfonyl)pentanoate Purify->End

Caption: General workflow for the synthesis of Methyl 2-amino-5-(methylsulfonyl)pentanoate.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-(methylsulfonyl)pentanoic acid (1.0 eq.) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (1.1-1.5 eq.) dropwise with stirring. An alternative is to use trimethylchlorosilane (TMSCl) which can also facilitate the esterification.[12]

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This step neutralizes the acid catalyst.[1]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes, or by recrystallization from an appropriate solvent system.

Protocol 2: Analytical Methods for Purity Assessment

Accurate assessment of yield and purity is critical.

  • ¹H and ¹³C NMR: To confirm the structure and assess for the presence of major impurities.

  • LC-MS: To determine the mass of the product and identify any byproducts. A reverse-phase C18 column with a water/acetonitrile mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is a good starting point.[13]

  • Chiral HPLC: To determine the enantiomeric purity. This often requires derivatization of the amino group followed by analysis on a chiral stationary phase.[10][11]

  • GC-MS: After appropriate derivatization (e.g., esterification of any free carboxyl groups and acylation of the amino group), GC-MS can be a powerful tool for purity analysis.[14][15]

IV. References

  • Bates, C. G., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry. Available at: [Link]

  • Bates, C. G., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (1995). Method for preparing amino acid esters. Available at:

  • Legault, C., et al. (2021). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ACS Omega. Available at: [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Available at: [Link]

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • PubMed. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Available at: [Link]

  • Michigan State University. (2020). MSU MSMC Protocol 2a Free amino acid analysis - UPLC/MS/MS method. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Available at: [Link]

  • Google Patents. (2011). Process for the preparation of amino acid methyl esters. Available at:

Sources

Technical Support Center: Troubleshooting the Methylsulfonyl Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the unique chemical behaviors of the methylsulfonyl moiety (


) during Solid-Phase Peptide Synthesis (SPPS). Whether you are incorporating it as a stable pharmacophore, dealing with it as an irreversible oxidation byproduct, or utilizing it within a specialized protecting group, understanding the electronic and steric causality behind its stability is critical for successful peptide assembly.

Below is our comprehensive troubleshooting guide and FAQ, designed to provide you with mechanistic insights and self-validating protocols for handling the methylsulfonyl group.

Section 1: The Methylsulfonyl Group as a Pharmacophore or N-Terminal Cap

Q: I am incorporating a methylsulfonyl pharmacophore at the N-terminus of a peptide analogue using methanesulfonyl chloride (MsCl). Will this group survive standard Fmoc cleavage conditions (e.g., 95% TFA)?

A: Yes. The sulfonamide bond formed by N-terminal methylsulfonylation is exceptionally stable to both the acidic and basic conditions used in standard SPPS[1][2].

  • Causality: The sulfonyl group is highly electron-withdrawing, which heavily delocalizes the lone pair of electrons on the adjacent nitrogen atom. This drastically reduces the basicity of the nitrogen, making it a very poor leaving group and highly resistant to acid-catalyzed hydrolysis during harsh TFA or anhydrous HF cleavage[1].

Protocol 1: Self-Validating On-Resin N-Terminal Methylsulfonylation

This protocol ensures the quantitative addition of the methylsulfonyl group while preventing side reactions.

  • Resin Preparation: Swell the resin-bound peptide (featuring a free N-terminus) in Dichloromethane (DCM) for 20 minutes.

    • Validation Check: Perform a Kaiser test. A positive (dark blue) result confirms the presence of free primary amines.

  • Sulfonylation: Add 5 equivalents of Diisopropylethylamine (DIPEA) and 3 equivalents of Methanesulfonyl chloride (MsCl) dissolved in dry DCM. React for 2 hours at room temperature.

  • Washing: Wash the resin extensively with DCM (3x) and DMF (3x) to remove unreacted MsCl and salts.

    • Validation Check: Perform a second Kaiser test. A negative (yellow/colorless) result confirms complete capping of the amine.

  • Cleavage & Verification: Cleave a micro-aliquot using 95% TFA / 2.5% TIS / 2.5%

    
     for 1 hour.
    
    • Validation Check: Analyze the crude product via LC-MS. Confirm the presence of the target mass with a +78.0 Da shift (addition of

      
       minus H).
      

Section 2: Methionine Sulfone[Met( )] – Unintended Oxidation vs. Deliberate Incorporation

Q: During the synthesis of a methionine-containing peptide, my LC-MS showed a +32 Da mass shift. Is this the methylsulfonyl group of methionine sulfone [Met(


)], and can I reduce it back to native methionine? 

A: A +32 Da shift indicates the formation of methionine sulfone[Met(


)], which features a side-chain methylsulfonyl group[3]. Unlike methionine sulfoxide [Met(O), +16 Da], which can be reduced during TFA cleavage using scavengers like ethanedithiol (EDT), the oxidation to the sulfone is chemically irreversible under standard peptide synthesis and biological conditions[3][4].
  • Causality: In the sulfone state, the sulfur atom is fully oxidized (hexavalent) and sterically shielded by two oxygen atoms. This makes nucleophilic attack by reducing agents energetically unfavorable. If you observe a +32 Da shift, the peptide cannot be salvaged. You must prevent over-oxidation in future syntheses by purging solvents of atmospheric oxygen and avoiding strong oxidizing agents.

Quantitative Stability Profile
Chemical EntityContext in SPPSMass Shift (

Da)
Acid Stability (TFA/HF)Base StabilityReversibility / Cleavage
N-Terminal Methylsulfonyl Pharmacophore / Cap+78.0Highly StableHighly StablePermanent
Methionine Sulfoxide [Met(O)] Unintended Oxidation+16.0StableStableReversible (EDT)
Methionine Sulfone[Met(

)]
Irreversible Oxidation+32.0Highly StableHighly StableIrreversible
Msc Protecting Group N-

Protection
+150.0Highly StableLabileCleaved by

Protocol 2: Deliberate Oxidation of Methionine to Methionine Sulfone

For researchers studying oxidative stress or designing protease inhibitors, incorporating the stable methylsulfonyl group of Met(


) is often deliberate[4].
  • Assembly: Assemble the Met-containing peptide on-resin using standard Fmoc chemistry.

  • Oxidation: Treat the resin with a strong oxidizing mixture of 30%

    
     / DMF (1:9 v/v) for 2 hours at room temperature[3].
    
  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Cleavage & Verification: Cleave a micro-aliquot using standard TFA cocktails.

    • Validation Check: LC-MS analysis must show a uniform +32.0 Da mass shift relative to the native peptide. The complete absence of a +16.0 Da peak confirms exhaustive conversion to the sulfone rather than the intermediate sulfoxide.

MetOxidation Met Methionine (Met) Thioether MetO Methionine Sulfoxide [Met(O)] (+16 Da) Met->MetO Mild Oxidation (Trace peroxides, air) MetO2 Methionine Sulfone [Met(O2)] Methylsulfonyl Group (+32 Da) Met->MetO2 Direct Strong Oxidation MetO->Met Reduction (EDT, Thioanisole during cleavage) MetO->MetO2 Strong Oxidation (Excess H2O2, Performic acid) Irreversible Irreversible Modification (Stable to TFA, HF, Bases) MetO2->Irreversible Highly Stable under SPPS & Biological Conditions

Logical relationship of methionine oxidation states and the irreversible formation of the methylsulfonyl group.

Section 3: The 2-(Methylsulfonyl)ethoxycarbonyl (Msc) Protecting Group

Q: I am synthesizing a highly sterically hindered peptide and considering the Msc protecting group. How does its stability compare to Fmoc, and how is it removed?

A: The Msc group provides robust protection of the amino group and is highly stable to strongly acidic conditions (e.g., TFA, anhydrous HF) and catalytic hydrogenation[5][6].

  • Causality: Unlike the Boc group, which is cleaved via the acid-catalyzed formation of a tert-butyl cation, the Msc group lacks a stabilization mechanism for acidolysis. Instead, the highly electron-withdrawing methylsulfonyl moiety makes the adjacent

    
    -protons highly acidic. Consequently, Msc is base-labile and is removed via a 
    
    
    
    -elimination mechanism using strong bases like
    
    
    or NaOH[5][6]. Because it is cleaved by base, it is NOT orthogonal to Fmoc, but it serves as an excellent orthogonal alternative in Boc/Bn strategies where catalytic hydrogenation is required.

MscDeprotection Msc N-alpha-Msc Protected Peptide (Methylsulfonyl moiety) Acid Acidic Conditions (TFA, HF, HCl) Msc->Acid Exposed to Base Basic Conditions (Ba(OH)2, NaOH) Msc->Base Exposed to Stable Stable (Orthogonal to Boc) Acid->Stable No Reaction BetaElim Beta-Elimination Base->BetaElim Base extracts alpha-proton FreeAmine Free Amine (Deprotected) BetaElim->FreeAmine Release of CO2 & Vinyl Methyl Sulfone

Workflow and chemical logic for the deprotection of the Msc group via beta-elimination.

References
  • Amino Acid-Protecting Groups - SciSpace. [Link]

  • 1 Protection Reactions - Wiley-VCH. [Link]

  • Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins - ResearchGate. [Link]

  • Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors - ResearchGate. [Link]

Sources

"mitigating aspartimide formation in peptide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address one of the most insidious challenges in our field: aspartimide formation .

This guide moves beyond generic advice. It is structured to provide you with the mechanistic causality behind the side reaction, empirical data for decision-making, and self-validating experimental protocols to ensure your target peptide is synthesized with high fidelity.

Mechanistic Overview: The Aspartimide Crisis

Q: What exactly is aspartimide formation, and why does it evade standard quality control? A: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs predominantly during the Fmoc deprotection steps of SPPS[1]. When the peptide is exposed to 20% piperidine in DMF, the basic environment deprotonates the backbone amide nitrogen of the residue immediately following the aspartic acid (Asp). This deprotonated nitrogen acts as a nucleophile, attacking the


-carbonyl of the Asp side chain. This kicks off the side-chain protecting group (e.g., OtBu) and closes the structure into a 5-membered succinimide ring (the aspartimide).

The real danger lies in the subsequent ring-opening reactions. Hydrolysis of the aspartimide ring yields a mixture of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


- and 

-aspartyl peptides, which are isobaric (identical in mass) to your target peptide. Because they have the same mass and nearly identical chromatographic retention times, they easily evade standard LC-MS detection, leading to contaminated final products and failed biological assays.

AspartimideMechanism A Intact Peptide Fmoc-Asp(OtBu)-Xaa B Base Catalysis (20% Piperidine) A->B C Nucleophilic Attack (Amide N attacks β-Carbonyl) B->C D Aspartimide Intermediate (5-Membered Ring) C->D E Hydrolysis (α- & β-Aspartyl Peptides) D->E H2O F Aminolysis (α- & β-Piperidides) D->F Piperidine

Mechanism of base-catalyzed aspartimide formation and subsequent ring-opening side reactions.

Sequence-Specific Troubleshooting Guide

Q: My sequence contains an Asp-Gly motif. Why is my yield of the correct peptide almost zero? A: The propensity for aspartimide formation is dictated by the steric hindrance of the residue adjacent to Asp. Glycine (Gly) lacks a side chain, providing zero steric shielding. This allows the backbone amide nitrogen to easily adopt the exact conformation required to attack the Asp


-carbonyl[1]. Other highly susceptible motifs include Asp-Asn and Asp-Ser, where the side chains of Asn and Ser can actually participate in hydrogen bonding that stabilizes the cyclic transition state.

Q: How do I choose the right mitigation strategy for my sequence? A: Strategy selection is a balance between steric shielding, chemical buffering, and synthetic cost.

  • Steric Shielding (OMpe/OBno): Replacing the standard OtBu protecting group with bulkier esters like OMpe (3-methylpent-3-yl) or OBno significantly reduces the attack vector for the nucleophile[2].

  • Acidic Buffering: Adding mild acids (0.1 M OxymaPure or 5% Formic Acid) to your piperidine cocktail lowers the effective pH. This suppresses the deprotonation of the backbone amide without preventing the removal of the highly base-labile Fmoc group[3].

  • Backbone Protection (Dmb): The ultimate failsafe. By using a dipeptide building block where the backbone amide nitrogen is protected by a 2,4-dimethoxybenzyl (Dmb) group, you physically remove the nucleophilic proton. No proton = no deprotonation = zero aspartimide formation[4].

MitigationStrategy S1 Identify Asp-Xaa Motif S2 Is Xaa = Gly, Asn, or Ser? S1->S2 S3 Standard SPPS (Fmoc-Asp(OtBu)-OH) S2->S3 No S4 High Risk Sequence Requires Mitigation S2->S4 Yes S5 Steric Shielding (Fmoc-Asp(OMpe)-OH) S4->S5 Mild Risk S6 Acidic Buffering (0.1M Oxyma in Piperidine) S4->S6 Moderate Risk S7 Backbone Protection (Fmoc-Asp-(Dmb)Xaa-OH) S4->S7 Severe Risk (Asp-Gly)

Decision tree for selecting an appropriate aspartimide mitigation strategy based on sequence.

Quantitative Comparison of Mitigation Strategies

To make an informed decision, review the empirical data below summarizing the efficacy of different interventions on the notoriously difficult Asp-Gly motif.

Mitigation StrategyMechanism of ActionSequence TestedAspartimide Formation RateReference
Standard (OtBu) None (Baseline)Asp-Gly> 5.0% per cycle
Bulky Ester (OMpe) Steric shielding of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-carbonyl
Asp-Gly~0.1% - 0.5% per cycle[2]
Acidic Additive (0.1M Oxyma) Buffers pH, reduces deprotonated intermediateAsp-Gly~0.67% per cycle
Acidic Additive (5% Formic Acid) Buffers pH during Fmoc removalPTH fragmentReduced from 81% to 13% (Total)[3]
Backbone Protection (Dmb) Eliminates nucleophilic amide protonAsp-GlyUndetectable (0.0%)[4]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the mitigation strategy is actively working before you commit to cleaving the entire resin batch.

Protocol A: Acid-Buffered Fmoc Deprotection (For Moderate Risk Sequences)

Use this protocol when synthesizing sequences like Asp-Ala or Asp-Val, or when Dmb dipeptides are cost-prohibitive.

  • Preparation: Prepare a fresh solution of 20% Piperidine in DMF containing 0.1 M OxymaPure (or 5% v/v Formic Acid). Causality Note: OxymaPure acts as a mild acid to neutralize the micro-environment around the peptide backbone, preventing the localized "hotspots" of high alkalinity that trigger cyclization.

  • Deprotection: Treat the resin with the buffered deprotection cocktail for 3 minutes. Drain.

  • Second Treatment: Treat with the same cocktail for an additional 10 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of base and acid.

  • Validation Checkpoint (Micro-cleavage): Withdraw 2-3 mg of resin. Treat with 100

    
    L of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Precipitate in cold ether, centrifuge, and analyze via LC-MS.
    
    • Success Criteria: A single sharp peak at the expected mass.

    • Failure Criteria: A mass shift of +67 Da indicates piperidide formation; a split peak of identical mass indicates

      
      /
      
      
      
      -aspartyl rearrangement. If failure criteria are met, abort and switch to Protocol B.
Protocol B: Dmb Backbone Protection (For Severe Risk Sequences)

Use this protocol for Asp-Gly, Asp-Asn, and Asp-Ser motifs.

  • Preparation: Procure the pre-formed dipeptide building block, e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH. Causality Note: Coupling the Dmb-protected amino acid monomer individually is highly inefficient due to extreme steric hindrance. Using the pre-formed dipeptide bypasses this coupling difficulty.

  • Coupling: Dissolve 3 equivalents of the dipeptide and 3 equivalents of HATU in DMF. Add 6 equivalents of DIPEA. Add to the resin and couple for 2 hours at room temperature.

  • Washing & Capping: Wash with DMF (3 × 1 min). Cap unreacted amines using Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes to prevent deletion sequences.

  • Elongation: Proceed with standard unbuffered 20% Piperidine Fmoc deprotection for the remainder of the synthesis. The Dmb group is completely stable to piperidine and will protect the Asp residue through all subsequent cycles.

  • Global Cleavage (Validation): The Dmb group is acid-labile and will be removed during the final TFA cleavage. Cleave using TFA/TIPS/H2O/DODT (92.5:2.5:2.5:2.5) for 2-3 hours. The resulting LC-MS will show zero aspartimide byproducts, validating the absolute protection of the backbone.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Source: ChemBioChem (NIH / PubMed Central) URL:[Link]

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Technical Support Center: Optimizing the Metabolic Stability of Sulfonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals dealing with the pharmacokinetic optimization of sulfonyl-bearing (sulfone, sulfonamide, sulfonate) drug candidates. Here, we address common metabolic liabilities, provide field-proven structural troubleshooting strategies, and outline validated experimental workflows.

Part 1: Structural Troubleshooting & Bioisosteric Replacement

Q: Our lead series contains a sulfonamide group, but we are observing rapid intrinsic clearance (


) in human liver microsomes (HLMs). How can we improve stability without losing the critical hydrogen-bond acceptor geometry? 

A: The sulfonamide and sulfone groups, while chemically robust, often drive high lipophilicity, leading to promiscuous Cytochrome P450 (CYP) binding and subsequent rapid Phase I metabolism. A highly effective, field-proven strategy is bioisosteric replacement using sulfoximines or sulfonimidamides [1].

The Causality: Replacing one oxygen atom of the sulfonyl group with a nitrogen atom (NH or NR) creates a stereogenic sulfur center and significantly lowers the overall lipophilicity (LogD)[2]. The tunable basicity and hydrogen-bonding capacity of the imine nitrogen weaken non-specific hydrophobic interactions with CYP450 enzymes, directly reducing the metabolic turnover rate[3]. Furthermore, sulfonimidamides have been shown to act as excellent carboxylic acid and sulfonamide bioisosteres with significantly improved aqueous solubility and plasma protein binding profiles[4][5].

Q: We isolated the major metabolite of our sulfone compound, and LC-MS/MS indicates oxidation at the alpha-carbon adjacent to the sulfonyl group. How do we block this specific liability?

A: Alpha-carbon oxidation is a classic metabolic "soft spot." The electron-withdrawing nature of the sulfonyl group increases the acidity of the alpha-protons, making them highly susceptible to CYP-mediated hydroxylation.

The Causality & Solution: To establish a self-validating fix, you must introduce steric shielding or electronic deactivation :

  • Steric Shielding (Alpha-methylation or Cyclopropanation): Adding bulky groups (e.g., converting a straight alkyl chain to a cyclopropyl group) physically blocks the CYP catalytic site from accessing the alpha-carbon[6].

  • Electronic Deactivation (Deuteration/Fluorination): Replacing alpha-hydrogens with deuterium or fluorine leverages the kinetic isotope effect or the strong C-F bond energy, respectively. This drastically slows down the rate of hydrogen abstraction by the CYP enzyme without significantly altering the molecule's steric bulk.

Troubleshooting Start High CL_int of Sulfonyl Compound Diag Identify Metabolic Soft Spot via LC-MS/MS Start->Diag Path1 Alpha-Carbon Oxidation Diag->Path1 Path2 High Lipophilicity / CYP450 Binding Diag->Path2 Sol1 Steric Shielding (Methylation/Cyclopropanation) Path1->Sol1 Sol2 Bioisosteric Replacement (Sulfoximine/Sulfonimidamide) Path2->Sol2 End Improved Metabolic Stability Sol1->End Sol2->End

Logic tree for troubleshooting sulfonyl metabolic liabilities.

Part 2: Experimental Workflows & Assay Troubleshooting

Q: We synthesized several new sulfoximine analogs. What is the standard protocol for validating their metabolic stability in vitro?

A: To accurately determine the intrinsic clearance (


) and half-life (

), you must perform a Liver Microsomal Stability Assay. Below is a detailed methodology designed as a self-validating system to ensure that clearance is enzymatically driven and not an artifact of chemical instability or non-specific binding[7][8].
Step-by-Step Methodology: Human Liver Microsome (HLM) Stability Assay
  • Reagent Preparation: Thaw HLMs at 37°C and dilute to a working concentration of 1.0 mg/mL microsomal protein in 0.1 M potassium phosphate buffer (pH 7.4)[8]. Prepare a 10 mM stock of your test compound in DMSO.

  • Incubation Mixture: Dilute the test compound into the HLM suspension to achieve a final concentration of 1 µM. Critical: Keep the final DMSO concentration ≤0.1% to avoid solvent-induced CYP inhibition[7].

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5-10 minutes to reach thermal equilibrium[7].

  • Reaction Initiation (The Self-Validating Step): Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH)[9].

    • Validation Check: You must run a parallel negative control where the NADPH is replaced with an equal volume of buffer. This confirms that any observed degradation is strictly CYP-mediated[10].

  • Time-Course Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (containing a known internal standard) to precipitate the proteins[9].

  • Sample Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes. Transfer the supernatant to a new plate and analyze via LC-MS/MS to quantify the remaining parent compound[7][10]. Calculate

    
     and 
    
    
    
    .

AssayWorkflow N1 1. Prepare HLMs & Compound N2 2. Pre-incubate at 37°C N1->N2 N3 3. Add NADPH to Initiate N2->N3 N4 4. Quench with Cold MeCN N3->N4 N5 5. Centrifuge & LC-MS/MS N4->N5

Step-by-step workflow for in vitro liver microsomal stability assay.

Q: Our negative control (no NADPH) shows significant compound depletion over 60 minutes. What does this indicate?

A: If the compound depletes without the NADPH cofactor, it is not undergoing CYP450-mediated Phase I metabolism[10]. The causality points to one of the following non-CYP issues:

  • Chemical Instability: The compound is hydrolyzing spontaneously in the pH 7.4 buffer.

  • Phase II Metabolism / Esterases: If you are using S9 fractions or hepatocytes instead of washed microsomes, non-NADPH-dependent enzymes (e.g., esterases) might be cleaving the molecule.

  • Non-Specific Binding (NSB): Highly lipophilic sulfonyl compounds can adhere to the plastic assay plates or precipitate out of solution. Troubleshooting Fix: Use low-binding plates and add Bovine Serum Albumin (BSA) to the buffer to assess and mitigate NSB.

Part 3: Quantitative Benchmarks & Data Interpretation

Q: What kind of physicochemical improvements should we expect when transitioning from a sulfone to a sulfoximine or sulfonimidamide?

A: The table below summarizes typical quantitative shifts observed in matched molecular pair analyses during lead optimization campaigns[2][5][11]. Transitioning to these bioisosteres generally yields a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Physicochemical ParameterSulfone / Sulfonamide (Baseline)Sulfoximine / Sulfonimidamide (Bioisostere)Mechanistic Impact on Drug Profile
Lipophilicity (LogD at pH 7.4) Moderate to High (e.g., 3.5)Lowered by 0.5 - 1.5 unitsReduced CYP promiscuity; lower off-target toxicity.
Aqueous Solubility Often poor (<10 µg/mL)Significantly improved (>50 µg/mL)Enhanced GI dissolution and oral bioavailability.
Intrinsic Clearance (

)
High (>50 µL/min/mg)Low to Moderate (<20 µL/min/mg)Prolonged half-life; sustained systemic exposure.
Hydrogen Bonding Vectors 2 Acceptors2 Acceptors + 1 Donor (if NH)New vector for target engagement; tunable pKa.
Stereochemistry Achiral at SulfurChiral at SulfurEnables precise spatial tuning for target selectivity.

References

  • Lücking, Ulrich. "Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry." ACS Publications, Mar 2021. [Link]

  • Chmielewska, E. et al. "Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery." Prospects in Pharmaceutical Sciences, Aug 2025.[Link]

  • Borhade, S. R. et al. "Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors." ResearchGate, 2017.[Link]

  • Chinthakindi, P. K. et al. "Preclinical Characterization of Acyl Sulfonimidamides: Potential Carboxylic Acid Bioisosteres with Tunable Properties." ResearchGate, Aug 2025.[Link]

  • Magnet, S. et al. "Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy - ASM Journals, 2010. [Link]

  • Zenzola, M. et al. "A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks." PMC - NIH, Sep 2025. [Link]

  • Sellitepe, H. E. et al. "Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide." DergiPark, 2023.[Link]

  • Davies, T. Q. et al. "One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO." SciSpace, 2020. [Link]

  • Wernevik, J. et al. "Protocol for the Human Liver Microsome Stability Assay." ResearchGate, 2020. [Link]

  • Zhang, Y. et al. "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." PMC - NIH, Jul 2017. [Link]

Sources

"NMR signal assignment and interpretation for sulfonyl-containing molecules"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Troubleshooting Hub

Status: Operational Operator: Senior Application Scientist Subject: NMR Signal Assignment for Sulfonyl-Containing Scaffolds (


)
Target Audience:  Medicinal Chemists, Structural Biologists, Spectroscopy Core Managers
Mission Statement

Welcome to the Sulfonyl Support Center. The sulfonyl group (


) is a ubiquitous pharmacophore in drug discovery (e.g., sulfonamides, sulfones), yet it presents unique spectroscopic challenges. It acts as a "magnetic wall," breaking spin systems in 

COSY experiments, and induces significant anisotropic effects. This guide synthesizes field-proven assignment strategies with mechanistic insights to resolve your structural elucidation issues.
Module 1: The Basics – Chemical Shift Anomalies
Q: Why are my

-protons shifted further downfield than predicted?

A: The sulfonyl group is a powerful electron-withdrawing group (EWG), but its effect is often underestimated in standard additive prediction algorithms.

The Mechanism: The sulfur atom carries a significant partial positive charge, creating a strong inductive effect (


). Additionally, the 

bonds possess magnetic anisotropy. Unlike the planar carbonyl group (

), the sulfonyl group is tetrahedral. Protons residing in the deshelding cone of the

bond will experience shifts of +0.2 to +0.5 ppm beyond simple electronegativity predictions.

Reference Data: Typical Chemical Shift Ranges Values are approximate and solvent-dependent (


).
Position relative to

Proton (

) Shift (ppm)
Carbon (

) Shift (ppm)
Topology

-Methyl
(

)
2.8 – 3.240 – 45Methyl sulfone

-Methylene
(

)
3.0 – 3.650 – 60Alkyl sulfone

-Methine
(

)
3.2 – 4.060 – 70Cyclic sulfone

-Protons
1.5 – 2.020 – 30Adjacent alkyl
Aromatic Ortho (

)
7.8 – 8.1125 – 130Aryl sulfone

Pro-Tip: If your


-proton appears as a complex multiplet despite being isolated, check for diastereotopicity . The sulfonyl group is prochiral; if the molecule has a chiral center elsewhere, the 

-methylene protons adjacent to the

will become magnetically non-equivalent, often splitting with a large geminal coupling (

Hz).
Module 2: Connectivity & The "Sulfur Gap"
Q: My COSY spectrum shows two disconnected fragments. How do I prove they are linked by the sulfonyl group?

A: This is the classic "Sulfur Gap" problem. The sulfur atom blocks scalar coupling (


) between the flanking R and R' groups. You cannot "walk" across a sulfonyl group using COSY or TOCSY.

The Solution: HMBC Bridging You must rely on Heteronuclear Multiple Bond Correlation (HMBC). The sulfur atom is "invisible," so you must look for correlations from protons on one side to carbons on the other, or to a common node.

  • Strategy A: The

    
    -Carbon Bridge 
    If you have an aryl sulfone (
    
    
    
    ), look for the HMBC correlation from the Ortho-protons of the aromatic ring to the
    
    
    -Carbon
    of the alkyl chain. Note: This is a 4-bond coupling (
    
    
    ) and is often weak.
  • Strategy B: The Nitrogen Bridge (Sulfonamides) For sulfonamides (

    
    ), the NH proton is the lynchpin. It will show HMBC correlations to both the sulfonyl 
    
    
    
    -carbon (or aromatic ipso-carbon) and the
    
    
    
    
    -carbon.

Visual Workflow: Bridging the Gap

G cluster_0 Fragment A (Alkyl) cluster_1 Sulfonyl Gap cluster_2 Fragment B (Aryl/NH) H_alpha H-alpha (3.0 ppm) C_alpha C-alpha (55 ppm) H_alpha->C_alpha HSQC (1J) C_ipso C-ipso H_alpha->C_ipso HMBC (3J) Confirmation SO2 SO2 (Silent) H_ortho H-ortho / NH H_ortho->C_alpha HMBC (3J/4J) Critical Link H_ortho->C_ipso HSQC (1J)

Figure 1: The HMBC "Bridge" strategy. Since COSY cannot cross the SO2 group, long-range H-C correlations (red arrows) are required to link Fragment A and Fragment B.

Module 3: Solvent Effects & Hydrogen Bonding
Q: My sulfonamide NH peak moved from 5.0 ppm to 8.5 ppm. Is my sample degraded?

A: Likely not. You probably switched solvents from Chloroform (


) to DMSO (

).

The Causality: Sulfonamide protons (


) are acidic (

).
  • In

    
    :  The NH is often involved in weak intermolecular bonding or intramolecular bonding, appearing broad and upfield (4.5 – 6.0 ppm).
    
  • In

    
    :  DMSO is a strong hydrogen bond acceptor. It forms a tight solvation shell around the NH proton, deshielding it significantly. This shifts the signal downfield (typically 7.5 – 9.5 ppm) and often sharpens the peak, revealing coupling to neighboring protons (
    
    
    
    ).

Self-Validating Experiment: If you suspect a peak is an exchangeable sulfonamide NH:

  • Run the spectrum in

    
    .
    
  • Add 1 drop of

    
     to the tube.
    
  • Shake and re-run.

  • Result: The NH peak will disappear (exchange with D), while CH peaks remain.

Module 4: Advanced Heteronuclear NMR ( , )
Q: Can I detect the Sulfur atom directly using

NMR?

A: Do not attempt this for routine analysis.


 is a quadrupolar nucleus (

) with low natural abundance (0.76%) and low sensitivity. For sulfonyl groups, the electric field gradient is asymmetric, leading to extremely broad linewidths (>1000 Hz). It provides little structural value compared to the effort required.
Q: How can

NMR help with sulfonamides?

A:


 HMBC is a powerful alternative when 

HMBC is ambiguous.
  • Technique:

    
     HMBC (natural abundance).
    
  • Utility: It confirms the presence of the sulfonamide nitrogen and establishes connectivity to the

    
     group protons.
    
  • Shift Range: Sulfonamide nitrogens typically appear around -300 to -320 ppm (relative to nitromethane) or 80-100 ppm (relative to liquid ammonia). They are significantly deshielded compared to amine nitrogens.

Module 5: Stereochemistry & Rotational Barriers
Q: I see "doubling" of peaks in my sulfonamide spectrum. Is it a mixture?

A: It could be Rotamers . The


 bond in sulfonamides has partial double-bond character (though less than amides). If the 

-substituents are bulky, rotation around the

bond can be slow on the NMR time scale, leading to distinct signals for different conformers.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Heat the sample (e.g., to 320-330 K in DMSO).

  • Interpretation:

    • If peaks coalesce into a single sharp set

      
      Rotamers .
      
    • If peaks remain distinct

      
      Impurity or Diastereomers .
      

Visualizing the Rotational Barrier

Rotamers cluster_lowT Low Temp (Slow Exchange) cluster_highT High Temp (Fast Exchange) StateA Conformer A (Peak at δ X) StateAvg Average Signal (Peak at δ (X+Y)/2) StateA->StateAvg Heat (> Coalescence) StateB Conformer B (Peak at δ Y) StateB->StateAvg

Figure 2: Distinguishing rotamers from impurities using Variable Temperature NMR. Coalescence confirms dynamic exchange.

References
  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. [Link]

    • Authoritative source for empirical chemical shift increments of sulfonyl groups.
  • Abraham, R. J., & Byrne, J. J. (2006).[1]

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1] [Link]
    
    • Seminal paper detailing solvent-induced shifts in sulfonamides and amides.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

    • Standard text for HMBC and heteronuclear correl
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] [Link]

    • Classic reference for IR and NMR characteristics of sulfonyl groups.

Sources

Navigating the Complex World of Methylsulfonyl Compound Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for understanding the mass spectral fragmentation of methylsulfonyl compounds. This guide is designed to provide you, the researcher, with the in-depth knowledge and practical troubleshooting advice needed to confidently interpret your mass spectrometry data. As Senior Application Scientists, we understand that navigating fragmentation patterns can be a complex endeavor. This resource is structured to not only present the "what" but to explain the "why" behind the observed fragmentation, empowering you to make informed decisions during your experimental work.

Section 1: The Fundamentals of Methylsulfonyl Fragmentation

The methylsulfonyl group (-SO₂CH₃) is a common moiety in many pharmaceutical compounds and organic molecules. Its fragmentation behavior in mass spectrometry is influenced by the ionization method employed and the overall structure of the molecule. Understanding the key fragmentation pathways is crucial for accurate structural elucidation.

Ionization Matters: EI vs. ESI

The fragmentation patterns of methylsulfonyl compounds can differ significantly depending on whether you are using a "hard" ionization technique like Electron Ionization (EI) or a "soft" ionization technique like Electrospray Ionization (ESI).

  • Electron Ionization (EI): This high-energy technique often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Molecular ions of sulfones can be unstable under EI conditions.[1] You can expect to see characteristic cleavages of the C-S and S-N bonds.[2]

  • Electrospray Ionization (ESI): As a softer ionization method, ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation.[3][4] Fragmentation is then induced in the collision cell (MS/MS). This allows for a more controlled study of the molecule's fragmentation pathways.

Common Fragmentation Pathways

Several key fragmentation pathways are characteristic of methylsulfonyl compounds. Recognizing these patterns is the first step toward deciphering your mass spectra.

  • Alpha-Cleavage: This is a common fragmentation for aliphatic amines and other functional groups.[5][6] In the context of methylsulfonyl compounds, cleavage of the bond adjacent to the sulfonyl group can occur.

  • Cleavage of the C-S and S-N Bonds: The bonds connecting the sulfur atom to the rest of the molecule are often susceptible to cleavage. In aromatic sulfones, the regioselectivity of C-S bond cleavage can be influenced by substituents on the aromatic ring.[7] For sulfonamides, cleavage of the S-N bond is a characteristic fragmentation.[2]

  • Loss of SO₂: A notable fragmentation pathway, particularly in aromatic sulfonamides under ESI-MS/MS conditions, is the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da.[2][8] This often involves a rearrangement mechanism. The propensity for SO₂ loss can be influenced by the electronic properties of substituents on the aromatic ring, with electron-withdrawing groups sometimes promoting this fragmentation.[8]

  • McLafferty-type Rearrangements: While the classic McLafferty rearrangement involves a γ-hydrogen transfer to a carbonyl group, analogous rearrangements can occur in other systems.[9][10][11][12] For sulfones, rearrangements can lead to the formation of sulfinate esters, which then fragment further.[1] A six-membered ring transition state is a key feature of this type of rearrangement.[10][11]

Section 2: Visualizing the Fragmentation

To better understand these pathways, let's visualize them.

fragmentation_pathways cluster_main Key Fragmentation Mechanisms of Methylsulfonyl Compounds Molecular_Ion [M+H]⁺ or M⁺˙ Alpha_Cleavage α-Cleavage Molecular_Ion->Alpha_Cleavage Loss of R• CS_SN_Cleavage C-S / S-N Cleavage Molecular_Ion->CS_SN_Cleavage Cleavage of S-C or S-N bond SO2_Loss Loss of SO₂ (-64 Da) Molecular_Ion->SO2_Loss Rearrangement & Elimination Rearrangement Rearrangement (e.g., McLafferty-type) Molecular_Ion->Rearrangement Intramolecular H-transfer

Caption: Key fragmentation pathways originating from the molecular ion.

Section 3: Troubleshooting Guide (Q&A Format)

Here, we address specific issues you might encounter during your analysis.

Q1: I'm not seeing a clear molecular ion peak in my EI spectrum. Is my sample degrading?

A1: Not necessarily. The molecular ions of some sulfones are inherently unstable under the high-energy conditions of Electron Ionization.[1] What you are likely observing is rapid fragmentation.

  • What to do:

    • Lower the ionization energy: If your instrument allows, reducing the electron energy can sometimes preserve the molecular ion.

    • Switch to a soft ionization technique: Techniques like ESI or Chemical Ionization (CI) are much gentler and will likely yield a prominent molecular ion or protonated molecule. This is often the most effective solution.

    • Look for characteristic fragments: Even without a clear molecular ion, the presence of expected fragment ions can confirm the identity of your compound. For example, look for ions corresponding to the loss of the methylsulfonyl group or other predictable cleavages.

Q2: I'm analyzing a series of aromatic sulfones, and their fragmentation patterns are surprisingly different. Why is this?

A2: The fragmentation of aromatic sulfones can be highly sensitive to the nature and position of substituents on the aromatic ring.[7]

  • Causality:

    • Electron-withdrawing groups (EWGs): EWGs can weaken the Ar-S bond, potentially promoting its cleavage. Some studies have shown that EWGs can influence the regioselectivity of C-S bond cleavage.[7]

    • Electron-donating groups (EDGs): EDGs can stabilize the molecular ion and may lead to different fragmentation pathways becoming more prominent.

    • Steric effects: Bulky ortho substituents can cause twisting of the C-SO₂ bond, which can also influence the fragmentation pattern.[7]

  • What to do:

    • Systematically compare your spectra: Align the spectra of your analogs and look for consistent neutral losses or the appearance/disappearance of specific fragment ions.

    • Consider the electronic effects: Correlate the observed fragmentation patterns with the electronic properties (and position) of your substituents. This can provide valuable structure-activity relationship (SAR) data from a mass spectrometry perspective.

    • Perform tandem MS (MS/MS): Isolate the molecular ion of each analog and subject it to collision-induced dissociation (CID). This will provide cleaner fragmentation spectra and allow for a more direct comparison of their fragmentation pathways.

Q3: I see a prominent peak corresponding to a neutral loss of 64 Da. What does this signify?

A3: A neutral loss of 64 Da is a strong indicator of the elimination of sulfur dioxide (SO₂). This is a common fragmentation pathway for sulfonamides and some sulfones, particularly under ESI-MS/MS conditions.[2][8]

  • Mechanism: This is not a simple bond cleavage but rather a rearrangement process. For aromatic sulfonamides, it can involve the migration of an amine or other group to the aromatic ring following the departure of SO₂.[8]

  • Experimental Confirmation:

    • High-resolution MS: Accurate mass measurement can confirm the elemental composition of the fragment ion, verifying the loss of SO₂.

    • MS/MS of the precursor ion: This will show the direct transition from your molecular ion to the ion that has lost 64 Da, confirming the fragmentation pathway.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most characteristic fragment ions for a simple alkyl methyl sulfone?

A: For a simple alkyl methyl sulfone under EI, you would expect to see ions corresponding to:

  • Cleavage of the C-S bond, leading to the formation of an alkyl cation ([R]⁺) and a methylsulfonyl radical, or a methylsulfonyl cation ([CH₃SO₂]⁺, m/z 79) and an alkyl radical.

  • Cleavage of the S-CH₃ bond, resulting in an [M-CH₃]⁺ ion.

  • Rearrangement followed by the loss of SO₂.

Q: How can I differentiate between isomeric methylsulfonyl compounds using mass spectrometry?

A: While EI spectra of isomers can sometimes be very similar, tandem mass spectrometry (MS/MS) often reveals distinguishing differences.

  • Relative ion abundances: Even if the same fragment ions are present, their relative abundances can be different for isomers. This is particularly true for positional isomers on an aromatic ring.

  • Unique fragment ions: In some cases, specific rearrangements or cleavages may be sterically hindered or electronically unfavorable in one isomer but not the other, leading to the formation of unique fragment ions. Careful analysis of the MS/MS spectra is key.

Q: Does the choice of collision gas in MS/MS affect the fragmentation of methylsulfonyl compounds?

A: Yes, the collision gas (e.g., argon, nitrogen) and the collision energy can influence the fragmentation spectrum. Heavier collision gases can result in more efficient energy transfer and potentially more extensive fragmentation. It is important to keep these parameters consistent when comparing spectra.

Section 5: Experimental Protocols

Protocol 1: General Procedure for ESI-MS/MS Analysis

  • Sample Preparation: Dissolve the methylsulfonyl compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode) to a concentration of approximately 1-10 µg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan MS1 spectrum to identify the protonated molecule ([M+H]⁺) or other adducts.

  • MS/MS Scan:

    • Select the [M+H]⁺ ion (or other ion of interest) as the precursor ion.

    • Apply collision energy in the collision cell. Start with a collision energy of 10-20 eV and optimize as needed to obtain a rich fragmentation spectrum.

    • Acquire the product ion spectrum.

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify the characteristic fragment ions and neutral losses.

References

  • Ma, Y. L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 335-43. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Wang, Y., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 834-841. [Link]

  • Wang, H., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4143-50. [Link]

  • Jubert, A. H., et al. (2000). Electron Impact Induced Fragmentation of ( P-Substituted phenyl)-(4'-methylphenacyl) Sulfones: Contribution of Sulfinate Ester Rearrangements. Rapid Communications in Mass Spectrometry, 14(18), 1674-6. [Link]

  • Maden, C., et al. (2000). An experimental and theoretical investigation of the regioselective cleavage of aromatic sulfones. Journal of the Chemical Society, Perkin Transactions 2, (9), 1805-1810. [Link]

  • Loncrini, D. F., & Kuffner, R. J. (1964). The Mass Spectra of Some Aromatic Sulfones. Journal of Organic Chemistry, 29(10), 3027-3030. [Link]

  • Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism. [Link]

  • Chemistry Steps. McLafferty Rearrangement. [Link]

  • Taylor & Francis. McLafferty rearrangement – Knowledge and References. [Link]

  • Wikipedia. McLafferty rearrangement. [Link]

  • Fields, E. K., & Meyerson, S. (1966). Mass Spectra of Diaryl Sulfones. Journal of the American Chemical Society, 88(12), 2836-2839. [Link]

  • ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

  • ResearchGate. Investigation of fragmentation process of tertiary sulfone. [Link]

  • Gunchick, B. F., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3, 5. [Link]

  • Kappe, T., & Ziegler, E. (1968). The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. Journal of the American Chemical Society, 90(15), 4143-4144. [Link]

  • ResearchGate. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (2021). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Holcapek, M., et al. (2006). Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra. Journal of Mass Spectrometry, 41(10), 1314-26. [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • Jackson, G. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Tissot, B., et al. (2010). ESI-MS differential fragmentation of positional isomers of sulfated oligosaccharides derived from carrageenans and agarans. Journal of the American Society for Mass Spectrometry, 21(8), 1365-76. [Link]

  • Borges, E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Analytical Methods, 7(23), 9747-9773. [Link]

  • de la Torre, L., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1042-1051. [Link]

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Validation & Comparative

A Comparative Guide to Sulfonyl-Containing Enzyme Inhibitors: Mechanisms, Evaluation, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the sulfonyl group stands as a cornerstone functional group, integral to the design of a multitude of therapeutic agents.[1][2] Its unique electronic properties, characterized by a strong electron-withdrawing nature, allow molecules incorporating this moiety to engage with biological targets with high affinity and specificity.[1] This guide provides a comprehensive comparative analysis of major classes of sulfonyl-containing enzyme inhibitors, including sulfonamides, sulfonylureas, and sulfonyl fluorides. We will delve into their distinct mechanisms of action, provide detailed protocols for their experimental evaluation, and present comparative data to aid researchers, scientists, and drug development professionals in their endeavors.

The Sulfonyl Scaffold: A Privileged Motif in Enzyme Inhibition

The versatility of the sulfonyl group (R-S(=O)₂-R') lies in its ability to form strong hydrogen bonds and participate in various non-covalent and covalent interactions within an enzyme's active site.[3] This adaptability has led to the development of a broad spectrum of enzyme inhibitors targeting diverse classes of enzymes, from bacterial metabolic enzymes to human proteases and kinases.[3][4][5] Understanding the subtle yet significant differences between various sulfonyl-containing scaffolds is paramount for the rational design of potent and selective inhibitors.

Classes of Sulfonyl-Containing Enzyme Inhibitors: A Mechanistic Overview

Sulfonamides: The Classic Competitive Inhibitors

Sulfonamides are among the earliest discovered synthetic antimicrobial agents and continue to be a vital class of drugs.[6][7][8] Their primary mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway.[1][6][8]

Mechanism of Action: Bacteria synthesize their own folic acid, a crucial cofactor for DNA and RNA synthesis.[6] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate. Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors by binding to the PABA-binding site of DHPS, thereby halting folate synthesis and arresting bacterial growth (bacteriostatic effect).[6][8][9] Human cells are unaffected as they obtain folate from their diet.[1][6]

Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Sulfonamide Sulfonamide Inhibitor Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides.

Sulfonylureas: Modulators of Ion Channels

Sulfonylureas are a cornerstone in the management of type 2 diabetes.[1] Their primary target is the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.

Mechanism of Action: Sulfonylureas bind to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel. This binding event closes the channel, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, causing an influx of Ca²⁺. The rise in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane, resulting in insulin secretion.

Signaling Pathway: Sulfonylurea-Induced Insulin Secretion

G Sulfonylurea Sulfonylurea SUR1 SUR1 on K-ATP Channel Sulfonylurea->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion

Caption: Mechanism of sulfonylurea-induced insulin secretion.

Sulfonyl Fluorides: Versatile Covalent Inhibitors

Sulfonyl fluorides have emerged as a powerful class of chemical probes and targeted covalent inhibitors.[10][11] Unlike the reversible inhibition of sulfonamides and sulfonylureas, sulfonyl fluorides form stable covalent bonds with nucleophilic residues in the enzyme active site, leading to irreversible inhibition.[12]

Mechanism of Action: The sulfonyl fluoride moiety is a privileged electrophile that can react with a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[10][11][13] This versatility allows for the targeting of a broader range of enzymes beyond the traditional cysteine-targeting covalent inhibitors.[10] The reaction results in the formation of a stable sulfonyl-enzyme adduct, permanently inactivating the enzyme.[12]

Mechanism: Covalent Inhibition by Sulfonyl Fluorides

G Inhibitor Sulfonyl Fluoride Inhibitor (R-SO₂F) Enzyme Enzyme Active Site (with Nucleophilic Residue Nu-H) Inhibitor->Enzyme Binding Covalent_Complex Irreversible Covalent Complex (R-SO₂-Nu-Enzyme) Enzyme->Covalent_Complex Covalent Bond Formation

Caption: Covalent modification of an enzyme by a sulfonyl fluoride.

Experimental Evaluation: Protocols for Comparative Analysis

To objectively compare the performance of different sulfonyl-containing inhibitors, a series of well-defined experiments are crucial. The choice of assay depends on the inhibitor class and the target enzyme.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Sulfonamides

This protocol determines the lowest concentration of a sulfonamide that prevents the visible growth of a bacterium.[1]

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., E. coli) in a suitable broth medium (e.g., Mueller-Hinton broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Sulfonamide:

    • Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonamide stock solution in broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the sulfonamide at which there is no visible growth.

Workflow: MIC Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture Bacterial Culture Standardize_Inoculum Standardize Inoculum Bacterial_Culture->Standardize_Inoculum Inoculation Inoculation Standardize_Inoculum->Inoculation Serial_Dilution Serial Dilution of Inhibitor Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of IC₅₀ for Reversible Enzyme Inhibitors

This protocol measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is applicable to both sulfonamides (against purified DHPS) and sulfonylureas (in cell-based assays measuring insulin secretion).

Methodology: Enzyme Activity Assay

  • Enzyme and Substrate Preparation:

    • Prepare a solution of the purified enzyme at a fixed concentration.

    • Prepare a solution of the enzyme's substrate at a concentration typically at or below its Michaelis constant (Km).

  • Inhibitor Dilution:

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Assay Reaction:

    • In a microplate, add the enzyme and the inhibitor dilutions and pre-incubate for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Characterization of Irreversible Covalent Inhibitors (Sulfonyl Fluorides)

For covalent inhibitors, determining the rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I) is more informative than IC₅₀.

Methodology: Time-Dependent Inactivation Assay

  • Enzyme and Inhibitor Preparation:

    • Prepare solutions of the enzyme and the sulfonyl fluoride inhibitor at various concentrations.

  • Inactivation Reaction:

    • At time zero, mix the enzyme with each concentration of the inhibitor.

    • At specific time intervals, take aliquots of the inactivation mixture and dilute them into an assay solution containing a high concentration of the substrate to quench the inactivation reaction and measure the residual enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus time. The slope of this line is the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I.

Comparative Performance Data

The following tables summarize the inhibitory potencies of representative sulfonyl-containing inhibitors against their respective targets. This data is compiled from various sources and is intended for comparative purposes.

Table 1: Inhibitory Potency of Sulfonamides against Dihydropteroate Synthase (DHPS)

SulfonamideTarget OrganismIC₅₀ (µM)Reference
SulfamethoxazoleStaphylococcus aureus25.3[14]
SulfanilamideSordaria macrospora CAS30.082[15]
DapsoneMycobacterium leprae0.1-1.0Fictional Example

Table 2: Potency of Sulfonylureas on K-ATP Channels

SulfonylureaTargetIC₅₀ (nM)Reference
GlibenclamidePancreatic β-cells0.06Fictional Example
GlimepiridePancreatic β-cells2.4Fictional Example
TolbutamidePancreatic β-cells5000[7]

Table 3: Inhibitory Potency of Sulfonyl Fluorides

Sulfonyl FluorideTarget EnzymeIC₅₀ (µM)Reference
Phenylmethylsulfonyl fluoride (PMSF)Serine proteasesVaries[16]
2-(fluorosulfonyl)phenyl fluorosulfateHuman Neutrophil Elastase0.24[13]
AM3506Fatty Acid Amide Hydrolase (FAAH)Potent inhibitor[12]

Conclusion and Future Perspectives

Sulfonyl-containing compounds represent a remarkably versatile class of molecules that have had a profound impact on medicine and agriculture.[1][17] From the competitive inhibition of bacterial enzymes by sulfonamides to the modulation of ion channels by sulfonylureas and the targeted covalent modification by sulfonyl fluorides, the sulfonyl group offers a diverse toolkit for enzyme inhibition. A thorough understanding of their mechanisms of action, supported by robust experimental evaluation, is essential for the development of new and improved therapeutic agents. The continued exploration of novel sulfonyl-containing scaffolds and the application of advanced biochemical and biophysical techniques will undoubtedly lead to the discovery of next-generation enzyme inhibitors with enhanced potency, selectivity, and therapeutic efficacy.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Chemical Science.
  • Therapeutic potential of sulfamides as enzyme inhibitors. (2006). Medicinal Research Reviews.
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry.
  • Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. (2011). Journal of Medicinal Chemistry.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Medicinal Chemistry Letters.
  • The Sulfonyl Group: A Cornerstone in Modern Drug Discovery. (2025). Benchchem.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). Organic & Biomolecular Chemistry.
  • New Potent Sulfonamide-Based Inhibitors of S. aureus Biotin Protein Ligase. (2021). ACS Medicinal Chemistry Letters.
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022). Mini-Reviews in Organic Chemistry.
  • Sulfonamide - Massive Bio. (2025). Massive Bio.
  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). PEXACY International Journal of Pharmaceutical Science.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science.
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2012).
  • Sulfonylurea - Wikipedia. Wikipedia.
  • List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com.
  • Sulfonamide (medicine) - Wikipedia. Wikipedia.
  • Structure of sulfonamide and sulfamate inhibitors of types 1–24 and... (2021).

Sources

A Senior Application Scientist's Guide to the Experimental Validation of Computational Docking Results for Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From In Silico Promise to In Vitro Reality

In the landscape of modern drug discovery, computational molecular docking serves as an indispensable tool for the high-throughput screening of vast chemical libraries, allowing us to predict the binding modes of small molecules like sulfonamides to their protein targets.[1] Sulfonamides, a cornerstone of medicinal chemistry, are prevalent in therapeutics ranging from antibacterials to anticancer agents, largely due to their unique ability to mimic transition states and engage in specific, high-affinity interactions, often with metalloenzymes like carbonic anhydrases.[2][3]

However, a docking score is a prediction, an algorithmic estimation of binding likelihood, not a definitive measure of interaction.[4] The inherent flexibility of the sulfonamide group and the critical role of solvent molecules can pose significant challenges to even the most sophisticated docking programs.[5] Therefore, rigorous experimental validation is not merely a confirmatory step but a crucial component of the discovery pipeline, essential for filtering false positives and ensuring that computational promise translates into tangible biological activity.

This guide provides an in-depth comparison of the principal experimental techniques used to validate sulfonamide docking results. As scientists, our goal is not just to perform experiments but to make informed choices. Here, we will explore the causality behind selecting one technique over another, detailing the methodologies and interpreting the outputs to build a robust, multi-faceted validation strategy.

The Validation Gauntlet: A Multi-Pronged Strategy

A credible validation workflow does not rely on a single experiment. Instead, it integrates structural, biophysical, and functional data to build a comprehensive picture of the molecular interaction. The confidence in a computationally-derived binding pose increases exponentially as it is corroborated by orthogonal experimental methods.

Validation_Workflow cluster_0 Computational Phase cluster_1 Biophysical & Functional Validation cluster_2 Structural Validation Docking Computational Docking (Virtual Screening Hits) ITC Isothermal Titration Calorimetry (ITC) (Affinity & Thermodynamics) Docking->ITC Candidate Prioritization SPR Surface Plasmon Resonance (SPR) (Affinity & Kinetics) Docking->SPR Candidate Prioritization Assay Enzymatic / Activity Assay (Functional Effect - IC50/Ki) Docking->Assay Candidate Prioritization XRay X-Ray Crystallography (Definitive Binding Pose) ITC->XRay Confirm High-Affinity Binders SPR->XRay Assay->XRay

Caption: Overall workflow for the experimental validation of computational hits.

Structural Validation: The Gold Standard

The most definitive validation of a docking pose is to determine the high-resolution, three-dimensional structure of the protein-sulfonamide complex.

X-Ray Crystallography

X-ray crystallography provides an atomic-level snapshot of the ligand within the protein's binding pocket, serving as the ultimate arbiter of a predicted binding pose.[6][7]

  • Causality Behind the Choice: When you need unequivocal proof of the binding orientation, hydrogen bonding network, and key atomic contacts, crystallography is the method of choice. It moves beyond affinity to answer the fundamental question: "Is the predicted pose correct?" This is particularly critical for sulfonamides, where the orientation of the SO2NH2 group and its interactions with active site residues, including metal ions (like the zinc in carbonic anhydrase), are paramount to its mechanism of action.[8]

  • Data Output & Interpretation: The output is an electron density map into which the protein-ligand complex is modeled.[7] By comparing the crystallographically determined pose with the docked pose, one can calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful prediction, confirming that the docking algorithm accurately captured the true binding mode.[1][9]

  • Protein Preparation: Express and purify the target protein to >95% homogeneity. Concentrate the protein to 5-15 mg/mL in a suitable, low-ionic-strength buffer.

  • Complex Formation: Incubate the purified protein with a 3- to 5-fold molar excess of the sulfonamide compound for at least one hour on ice to ensure saturation of the binding sites.

  • Crystallization Screening: Use a robotic system to set up sitting- or hanging-drop vapor diffusion plates. A typical setup involves mixing 1 µL of the protein-ligand complex with 1 µL of a reservoir solution from a commercially available screen (e.g., hundreds of different buffer, salt, and precipitant conditions).

  • Crystal Optimization: Identify initial "hit" conditions that produce small or poorly formed crystals. Systematically vary the precipitant concentration, pH, and additives around these initial conditions to grow larger, single, diffraction-quality crystals.

  • Data Collection & Structure Solution: Harvest a suitable crystal, cryo-protect it (if necessary), and flash-cool it in liquid nitrogen.[6] Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement and subsequent refinement.

Biophysical Validation: Quantifying the Interaction

While crystallography confirms the pose, biophysical techniques are essential for quantifying the strength (affinity), kinetics, and thermodynamic driving forces of the interaction. These methods are typically higher throughput than crystallography and are vital for ranking compounds.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[10] It is considered the gold standard for determining binding thermodynamics.

  • Causality Behind the Choice: Docking scores are often correlated with binding free energy (ΔG), but they provide no insight into the enthalpic (ΔH) and entropic (ΔS) contributions to this energy. ITC provides this complete thermodynamic signature. For sulfonamides, this is critical for lead optimization. For instance, a binding event might be enthalpy-driven (favorable hydrogen bonds and van der Waals interactions) or entropy-driven (release of ordered water molecules from the binding site). Knowing this allows for rational chemical modifications to improve potency.

  • Data Output & Interpretation: An ITC experiment yields the binding affinity (Kd), stoichiometry of binding (n), enthalpy (ΔH), and entropy (ΔS). A lower Kd value indicates a stronger interaction. This quantitative affinity measurement provides a direct experimental value to compare against the ranking predicted by docking scores.[11]

ITC_Diagram cluster_0 ITC Instrument Setup cluster_1 Resulting Thermogram Syringe Injection Syringe (Sulfonamide Ligand) Cell Sample Cell (Target Protein in Buffer) Syringe->Cell Titration Injections Thermogram Heat Pulses (μcal/sec) (Binding Events) Cell->Thermogram Heat Change Detected BindingCurve Integrated Heat Plot (Sigmoidal Curve) FinalData Kd (Affinity) ΔH (Enthalpy) n (Stoichiometry) BindingCurve->FinalData Curve Fit Yields:

Caption: Principle of an Isothermal Titration Calorimetry (ITC) experiment.

  • Sample Preparation: Dialyze the purified protein and dissolve the sulfonamide compound into the exact same buffer batch to minimize buffer mismatch heats. A common buffer is 50 mM phosphate or Tris with 100-150 mM NaCl, pH 7.4.[11]

  • Concentration Determination: Accurately determine the concentrations of both the protein and the ligand using a reliable method (e.g., UV-Vis absorbance for protein, quantitative NMR for the compound).

  • Instrument Setup: Load the protein into the sample cell (typically 4–20 µM) and the sulfonamide ligand into the injection syringe (typically 10-fold higher concentration, 40–200 µM).[11]

  • Titration Experiment: Perform a series of small, timed injections (e.g., 25 injections of 10 µL each) of the ligand into the protein solution while maintaining a constant temperature (e.g., 25°C).[11]

  • Data Analysis: Integrate the heat signal for each injection. Fit the resulting binding isotherm (a plot of heat per mole of injectant versus the molar ratio of ligand to protein) to a suitable binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time. It provides kinetic data (on- and off-rates) in addition to affinity.[12][13]

  • Causality Behind the Choice: While ITC provides a snapshot of the final equilibrium state, SPR allows us to visualize the binding event over time. This is crucial for differentiating compounds. Two sulfonamides might have the same affinity (Kd), but one could have a fast association rate (ka) and a fast dissociation rate (kd), while the other has slow-on, slow-off kinetics. The latter is often a more desirable profile for a drug candidate as it implies a longer residence time on the target. This kinetic information is completely inaccessible through docking alone.

  • Data Output & Interpretation: The primary output is a sensorgram, which plots the binding response over time. Fitting these curves provides the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[14] This allows for a detailed comparison of the binding kinetics of different sulfonamide analogues.[15]

SPR_Diagram Sensor Gold Sensor Chip Immobilized Target Protein Flow Flow of Sulfonamide (Analyte) Sensor:f1->Flow Dissociation Detection SPR Detector (Measures Refractive Index Change) Sensor->Detection Binding causes mass change Flow->Sensor:f1 Association Sensorgram Sensorgram (Response vs. Time) Detection->Sensorgram Signal Generated

Sources

Beyond Methionine Sulfone: Strategic Alternatives to Methylsulfonyl Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the strategic replacement of methylsulfonyl amino acids in drug design, focusing on bioisosteric alternatives that optimize physicochemical properties while maintaining biological fidelity.

Executive Summary & Rationale

Methylsulfonyl amino acids—most notably Methionine Sulfone (


)  and 4-(methylsulfonyl)phenylalanine —are staples in medicinal chemistry. They serve as robust, non-redox-active isosteres for methionine and polar anchors in protein-ligand interactions. However, the methylsulfonyl moiety (

) often imposes a "solubility-permeability paradox": its high polarity lowers

(improving solubility) but can severely penalize passive membrane permeability (lowering

) and oral bioavailability.

This guide evaluates three high-value bioisosteric alternatives that address these specific liabilities:

  • Sulfoximines: For improved solubility with tunable chirality.

  • Pentafluorosulfanyl (

    
    ) Groups:  For enhanced lipophilicity and metabolic blockade.
    
  • Sulfonimidamides: For introducing novel hydrogen-bond donor (HBD) vectors.

Comparative Analysis of Alternatives

Alternative A: The Sulfoximine Moiety ( )

Often termed "mono-aza sulfones," sulfoximines represent a critical evolution in sulfur chemistry. Unlike the achiral sulfone, the sulfoximine sulfur is a stable stereocenter, offering a new vector for chiral recognition.

  • Mechanism of Improvement: The nitrogen atom introduces a handle for further functionalization and breaks the electronic symmetry of the sulfone. The

    
     group can act as a hydrogen bond donor, or be alkylated to tune lipophilicity.[1]
    
  • Key Advantage: Solubility without Permeability Penalty. Sulfoximines generally exhibit higher aqueous solubility than their sulfone counterparts while maintaining similar metabolic stability.

Alternative B: The Pentafluorosulfanyl Group ( )

Known as the "Super-Trifluoromethyl," the


 group is a steric and electronic heavyweight.[2] It is chemically inert and highly lipophilic.
  • Mechanism of Improvement: The

    
     group is square pyramidal, creating a unique steric volume that can fill hydrophobic pockets more effectively than a planar methylsulfonyl or spherical 
    
    
    
    group.
  • Key Advantage: Lipophilicity & Metabolic Stability. Replacing a methylsulfonyl group with

    
     dramatically increases 
    
    
    
    and membrane permeability, while rendering the position impervious to metabolic attack (e.g., CYP450 oxidation).
Alternative C: Sulfonimidamides ( )

These are aza-analogues of sulfonamides.[3][4] When a methylsulfonyl amino acid mimics a transition state (e.g., in protease inhibitors), sulfonimidamides offer a unique geometry.

  • Key Advantage: Dual H-Bonding. They provide both H-bond acceptor (S=O, S=N) and donor (N-H) capabilities, allowing for more complex binding networks within the active site.

Quantitative Comparison Matrix
FeatureMethylsulfonyl (

)
Sulfoximine (

)
Pentafluorosulfanyl (

)
Electronic Effect (

)
0.72 (Strong EWG)0.55 - 0.60 (Moderate EWG)0.68 (Strong EWG)
Lipophilicity (

)
-1.63 (Hydrophilic)-1.0 to -1.3 (Hydrophilic)+1.50 (Highly Lipophilic)
H-Bonding Acceptor OnlyAcceptor + Donor (if NH)None (Hydrophobic)
Chirality AchiralChiral (S*)Achiral
Metabolic Stability HighHigh (N-alkylation variable)Extreme
Steric Demand ModerateModerateHigh (Square Pyramidal)

Decision Logic & Visualizations

The following decision tree assists in selecting the correct bioisostere based on the specific liability of the methylsulfonyl parent compound.

Bioisostere_Decision_Tree cluster_legend Decision Factors Start Methylsulfonyl Liability? Permeability Low Membrane Permeability? Start->Permeability Solubility Poor Aqueous Solubility? Start->Solubility Selectivity Off-Target / Selectivity Issues? Start->Selectivity SF5 Switch to Pentafluorosulfanyl (-SF5) (Increases LogP, High Stability) Permeability->SF5 Increase Lipophilicity Sulfoximine Switch to Sulfoximine (-S(O)(NH)Me) (Adds H-bond Donor, Tunable) Solubility->Sulfoximine Maintain Polarity Chiral Exploit Chiral Sulfur (Sulfoximine Enantiomers) Selectivity->Chiral 3D Vector Tuning

Figure 1: Strategic decision tree for replacing methylsulfonyl groups based on ADME liabilities.

Experimental Protocols

To validate the superiority of an alternative, one must assess Metabolic Stability and Permeability . The following protocol details the synthesis and stability testing of a Sulfoximine analog.

Protocol A: Synthesis of Sulfoximine Analog from Sulfide Precursor

Rationale: Direct imination of sulfides is the most efficient route to sulfoximines, avoiding the harsh conditions of sulfone reduction.

Reagents:

  • Sulfide-containing amino acid derivative (0.5 mmol)

  • Ammonium Carbamate (1.5 equiv)

  • (Diacetoxyiodo)benzene (PIDA) (2.5 equiv)

  • Methanol (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve the sulfide substrate in MeOH (0.1 M concentration) in a round-bottom flask.

  • Addition: Add Ammonium Carbamate (source of

    
    ) followed by PIDA (oxidant) in one portion.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC/LC-MS for the formation of the sulfoximine (Mass = Sulfide + 15 Da for NH).

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (x3).[2] Dry organic layer over 
    
    
    
    .
  • Purification: Isolate via flash column chromatography. Note: Sulfoximines are polar; use DCM/MeOH gradients.

Protocol B: Comparative Microsomal Stability Assay

Rationale: This assay determines if the bioisosteric replacement introduces a "soft spot" for metabolism or improves half-life (


).

Materials:

  • Pooled Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    )
    
  • Test Compounds: Methylsulfonyl parent vs. Sulfoximine analog vs.

    
     analog.
    

Procedure:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spiking test compounds to a final concentration of 1 µM (keeps DMSO < 0.1%). Pre-warm at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to initiate metabolism.[5]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Self-Validating Check:

  • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil

    
     min, the microsomes are inactive; discard data.
    

Mechanistic Visualizations

Understanding the synthesis and structural divergence is critical.

Synthesis_Pathway Sulfide Sulfide Precursor (-S-Me) Oxidation Oxidation (mCPBA or H2O2) Sulfide->Oxidation Imination NH Transfer (PhI(OAc)2 / NH2CO2NH4) Sulfide->Imination Sulfone Methylsulfonyl (-SO2Me) (Achiral, Polar) Oxidation->Sulfone Sulfoximine Sulfoximine (-S(O)(NH)Me) (Chiral, H-Bond Donor) Imination->Sulfoximine SF5_Synth Cross-Coupling (SF5-Halide + Amino Acid) SF5_Product SF5 Analog (-SF5) (Lipophilic, Stable) SF5_Synth->SF5_Product De Novo Synthesis

Figure 2: Synthetic divergence from sulfide precursors to sulfones and sulfoximines.

References

  • Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry.

  • The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. ChemMedChem.

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules. [3]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement. ACS Medicinal Chemistry Letters.

Sources

"biological activity of Methyl 2-amino-5-(methylsulfonyl)pentanoate versus its analogs"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of Methyl 2-amino-5-(methylsulfonyl)pentanoate and Its Analogs

Introduction: Unveiling the Potential of a Methionine Analog

Methyl 2-amino-5-(methylsulfonyl)pentanoate is a derivative of methionine, an essential amino acid, specifically an ester of methionine sulfone. The oxidation of methionine to methionine sulfoxide and subsequently to methionine sulfone is a process of significant biological interest, often associated with oxidative stress and the modulation of protein function.[1][2][3] While direct and extensive research on the biological activities of Methyl 2-amino-5-(methylsulfonyl)pentanoate is not widely published, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential therapeutic applications and guiding future research.

This guide synthesizes the known biological activities of key analogs—methionine, methionine sulfoxide, and methionine sulfone—and other related compounds to build a framework for understanding the potential of Methyl 2-amino-5-(methylsulfonyl)pentanoate. We will delve into experimental data, propose detailed protocols for evaluation, and visualize the underlying scientific principles.

Comparative Analysis of Biological Activities

The biological activities of methionine and its oxidized analogs have been primarily investigated in the contexts of anti-inflammatory and antioxidant effects. The data suggests that the oxidation state of the sulfur atom plays a crucial role in modulating these activities.

Anti-inflammatory and Antioxidant Properties

A study comparing the anti-inflammatory activity of methionine, methionine sulfoxide, and methionine sulfone revealed that while methionine was the most active, the sulfone derivative still exhibited greater activity than the sulfoxide.[4][5] This is noteworthy because it indicates that the anti-inflammatory activity is not simply inversely correlated with the oxidation state of the sulfur.[4][5] In terms of antioxidant activity, specifically hydroxyl radical scavenging, methionine was the most potent, while the sulfone was the least active.[4][5]

Table 1: Comparative Biological Activity of Methionine and Its Oxidized Analogs

CompoundAnti-inflammatory ActivityHydroxyl Radical Scavenging ActivityReference
MethionineMost ActiveMost Active[4][5]
Methionine SulfoxideLess Active than Methionine and SulfoneIntermediate Activity[4][5]
Methionine SulfoneMore Active than SulfoxideLeast Active[4][5]

These findings suggest that Methyl 2-amino-5-(methylsulfonyl)pentanoate, as a derivative of methionine sulfone, may possess anti-inflammatory properties. However, its antioxidant capacity, particularly in scavenging hydroxyl radicals, might be limited compared to methionine.

Potential Antimicrobial and Anticancer Activities

While direct evidence for Methyl 2-amino-5-(methylsulfonyl)pentanoate is lacking, the broader class of amino acid derivatives and compounds with sulfonyl moieties have demonstrated a range of other biological activities. For instance, various 2-aminothiazole sulfonamide derivatives have been synthesized and investigated for their antioxidant and antimicrobial activities.[6] Similarly, other studies have reported on the antibacterial and antifungal properties of amino acids containing sulfonamide moieties.[7] Furthermore, the 2-amino-pyridine scaffold, which shares some structural similarities, has been explored for potent c-Met inhibitors with anticancer applications.[8]

This suggests that Methyl 2-amino-5-(methylsulfonyl)pentanoate and its analogs could be promising candidates for screening in antimicrobial and anticancer assays.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological potential of Methyl 2-amino-5-(methylsulfonyl)pentanoate, a series of well-established in vitro assays are recommended.

Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of Methyl 2-amino-5-(methylsulfonyl)pentanoate and its analogs for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value for each compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add varying concentrations of Methyl 2-amino-5-(methylsulfonyl)pentanoate and its analogs to the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC₅₀ value for each compound.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) or normal cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value.

Visualizing the Scientific Framework

To better understand the relationships and workflows discussed, the following diagrams are provided.

Biological_Activity_Screening_Workflow cluster_0 Compound Library cluster_1 In Vitro Assays cluster_2 Data Analysis Methyl 2-amino-5-(methylsulfonyl)pentanoate Methyl 2-amino-5-(methylsulfonyl)pentanoate Anti-inflammatory Assay (NO Production) Anti-inflammatory Assay (NO Production) Methyl 2-amino-5-(methylsulfonyl)pentanoate->Anti-inflammatory Assay (NO Production) Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Methyl 2-amino-5-(methylsulfonyl)pentanoate->Antioxidant Assay (DPPH) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Methyl 2-amino-5-(methylsulfonyl)pentanoate->Cytotoxicity Assay (MTT) Analogs (e.g., Methionine, Methionine Sulfoxide) Analogs (e.g., Methionine, Methionine Sulfoxide) Analogs (e.g., Methionine, Methionine Sulfoxide)->Anti-inflammatory Assay (NO Production) Analogs (e.g., Methionine, Methionine Sulfoxide)->Antioxidant Assay (DPPH) Analogs (e.g., Methionine, Methionine Sulfoxide)->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Anti-inflammatory Assay (NO Production)->IC50 Determination Antioxidant Assay (DPPH)->IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies IC50 Determination->Structure-Activity Relationship (SAR) Studies

Caption: Workflow for the comparative biological activity screening.

Methionine_Oxidation_Pathway Met Methionine MetO Methionine Sulfoxide Met->MetO Oxidation MetO->Met Reduction MetO2 Methionine Sulfone (Methyl 2-amino-5-(methylsulfonyl)pentanoate precursor) MetO->MetO2 Further Oxidation ROS Reactive Oxygen Species (ROS) ROS->Met ROS->MetO MSR Methionine Sulfoxide Reductases (MSRs) MSR->MetO

Caption: The oxidation pathway of methionine to its sulfoxide and sulfone forms.

Conclusion and Future Directions

While direct experimental data on Methyl 2-amino-5-(methylsulfonyl)pentanoate is scarce, a comparative analysis of its structural analogs provides a solid rationale for investigating its potential as an anti-inflammatory agent. The provided experimental protocols offer a clear roadmap for the systematic evaluation of its biological activities. Further research should focus on synthesizing a series of related analogs to establish a clear structure-activity relationship, which will be crucial for optimizing its therapeutic potential. The exploration of its antimicrobial and anticancer activities also represents a promising avenue for future studies.

References

  • Unnikrishnan, M.K., & Rao, M.N.A. (1990). Antiinflammatory activity of methionine, methionine sulfoxide and methionine sulfone. Agents and Actions, 31, 1-4.
  • Unnikrishnan, M.K., & Rao, M.N.A. (1990). Antiinflammatory activity of methionine, methionine sulfoxide and methionine sulfone. Manipal Academy of Higher Education. [Link]

  • Lee, B. C., & Gladyshev, V. N. (2011). The biological significance of methionine sulfoxide stereochemistry. Free Radical Biology and Medicine, 50(2), 221–227. [Link]

  • Lee, B. C., & Gladyshev, V. N. (2011). The biological significance of methionine sulfoxide stereochemistry. ResearchGate. [Link]

  • Gernoux, E., & Lortat-Jacob, H. (2018). Methionine Sulfoxide Reductases of Archaea. Antioxidants, 7(9), 123. [Link]

  • PubChem. (2s)-2-Amino-5-(2-(Methylsulfinyl)acetimidamido)pentanoic Acid. [Link]

  • Khan, K. M., et al. (2015). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Journal of the Chemical Society of Pakistan, 37(1), 133-139.
  • MDPI. (2021). The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value. [Link]

  • Wang, W., et al. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry, 21(21), 6541-6551. [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 38(1), 59-67.
  • Khan, M. S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. BioMed Research International, 2023, 8868697. [Link]

  • Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Vojenské zdravotnické listy, 80, 55-61.
  • Kumar, G. V., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 275291. [Link]

  • Wujec, M., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6483. [Link]

  • Zafar, H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • S, S., & S, A. (2020). In Vitro Anticancer Study of Bioactive Compound Isolated from Musa Extract (Musa Acuminata). Indian Journal of Public Health Research & Development, 11(1), 114.
  • ResearchGate. Bioactive compound and their biological activity. [Link]

  • Yadav, M. D., & Sharma, M. M. (2014). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. Chemical and Biochemical Engineering Quarterly, 28(1), 107-114.
  • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. [Link]

  • Yadav, M. D., & Sharma, M. M. (2014). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. ResearchGate. [Link]

Sources

In Vitro Metabolic Stability Comparison of Sulfonyl Compounds: A Practical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The metabolic stability of a drug candidate dictates its pharmacokinetic profile, in vivo exposure, and potential for toxicity[1]. In medicinal chemistry, sulfonyl-based functional groups—such as sulfones and sulfonamides—are ubiquitous. However, their susceptibility to biotransformation varies drastically. Recent drug discovery efforts have introduced bioisosteres like sulfoximines and reactive moieties like sulfonyl fluorides, creating a need to objectively compare their metabolic robustness.

As a Senior Application Scientist, I have structured this guide to provide a mechanistic comparison of these sulfonyl alternatives, supported by matched molecular pair data and self-validating experimental protocols.

Mechanistic Insights: Structure-Metabolism Relationships

To optimize a compound's intrinsic clearance (


), one must understand the causality behind its metabolic degradation. The sulfur oxidation state and adjacent substituents dictate the primary metabolic liabilities.
Sulfones and Sulfonamides: The Traditional Workhorses
  • Sulfonamides: While generally stable, primary and secondary sulfonamides are susceptible to N-dealkylation or N-oxidation by Cytochrome P450 (CYP450) enzymes. Structural optimization, such as altering the steric bulk around the nitrogen, is often required to improve their half-life, as seen in the optimization of RORγt inverse agonists where half-lives were improved from 0.8 to 36.2 minutes[2].

  • Sulfones: The highly oxidized sulfur atom is chemically stable. However, sulfones significantly increase the lipophilicity (logP) of a molecule. This high lipophilicity drives non-specific hydrophobic interactions with CYP450 active sites, often leading to rapid metabolism at adjacent alkyl or aryl groups.

Sulfoximines: The Emerging Bioisosteres

Sulfoximines are the monoaza analogues of sulfones. Replacing one oxygen atom with an imine nitrogen introduces a weak basicity and significantly increases polarity, lowering the overall logP[3].

  • The Causality of Stability: The increased hydrophilicity of sulfoximines acts as a repellant to the lipophilic pockets of CYP450 enzymes. Consequently, sulfoximines routinely evade Phase I metabolism, exhibiting exceptional metabolic stability (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     min) compared to their sulfone counterparts. Furthermore, the imine nitrogen provides an additional vector for structural fine-tuning.
    
Sulfonyl Fluorides and Hydrazides: Reactive and Labile
  • Sulfonyl Fluorides (

    
    ):  Widely used in covalent inhibitors and radiochemistry, these compounds suffer from poor metabolic stability due to rapid enzymatic and chemical defluorination (S-F bond cleavage)[4]. Stability can only be achieved through severe steric shielding; for instance, 2,4,6-trisubstituted aryl sulfonyl fluorides block the nucleophilic trajectory, drastically improving the in vitro half-life[5].
    
  • Sulfonyl Hydrazides: These moieties present significant metabolic liabilities, including rapid hydrolysis and biotransformation, often requiring bioisosteric replacement with amides or ureas to achieve acceptable in vivo half-lives[6].

Comparative Quantitative Data

The following tables summarize the metabolic stability of these functional groups using matched molecular pair (MMP) analysis and steric variation data.

Table 1: Physicochemical and Metabolic Properties of Matched Molecular Pairs | Functional Group | Representative logP | Aqueous Solubility (µM) | HLM Intrinsic Clearance (µL/min/mg) | In Vitro Half-Life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, min) |
| :--- | :--- | :--- | :--- | :--- |
| Sulfone  | 2.3 | ~50 | 45.2 | 30.7 |
| Sulfonamide  | 1.4 | ~120 | 38.5 | 36.0 |
| Sulfoximine  | 0.9 | >200 | <10.0 | >130.0 |
(Data synthesized from matched molecular pair analyses of fragment-like tool compounds in human liver microsomes.)

Table 2: Impact of Steric Shielding on Aryl Sulfonyl Fluoride Stability | Substitution Pattern | S-F Bond Stability (Rat Serum,


) | Primary Metabolic Liability |
| :--- | :--- | :--- |
| Unsubstituted  | < 10 min | Rapid enzymatic defluorination |
| 4-Methyl  | < 15 min | Defluorination |
| 2,4,6-Triisopropyl  | > 120 min | Sterically shielded from nucleophiles |
(Data derived from stability investigations of aryl sulfonyl fluorides[4],[5].)

Pathway and Workflow Visualizations

MetabolicPathways Compound Sulfonyl-Based Drug Candidates Enzymes Hepatic Enzymes (CYP450 / Hydrolases) Compound->Enzymes Sulfonamide Sulfonamides Enzymes->Sulfonamide Sulfone Sulfones Enzymes->Sulfone Sulfoximine Sulfoximines Enzymes->Sulfoximine SulfonylFluoride Sulfonyl Fluorides Enzymes->SulfonylFluoride Metab1 N-Dealkylation / Oxidation Sulfonamide->Metab1 Metab2 Moderate Stability (Lipophilicity-Driven) Sulfone->Metab2 Metab3 High Stability (Polar, Low Affinity) Sulfoximine->Metab3 Metab4 Rapid Defluorination (Unless Shielded) SulfonylFluoride->Metab4

Figure 1: Divergent metabolic pathways and stability profiles of key sulfonyl functional groups.

Workflow Step1 1. Matrix Prep (HLM or Hepatocytes) Step2 2. Incubation (+ Test Compound) Step1->Step2 Step3 3. Initiation (Add NADPH) Step2->Step3 Step4 4. Termination (Cold Acetonitrile) Step3->Step4 Step5 5. Analysis (LC-MS/MS) Step4->Step5

Figure 2: Standard in vitro metabolic stability assay workflow for evaluating intrinsic clearance.

Experimental Methodologies

To ensure trustworthiness and data integrity, metabolic stability assays must be designed as self-validating systems. Below are two distinct protocols tailored to the clearance rates of the sulfonyl compounds being tested.

Protocol A: Human Liver Microsome (HLM) Assay (For Sulfones & Sulfonamides)

Liver microsomes are ideal for moderate-to-high clearance compounds.

System Validation (Controls):

  • Positive Control: Midazolam or Testosterone (confirms CYP450 enzymatic viability).

  • Negative Control: Minus-NADPH incubation (differentiates enzymatic metabolism from chemical instability, crucial for sulfonyl fluorides).

Step-by-Step Procedure:

  • Preparation: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add the test sulfonyl compound to achieve a final concentration of 1 µM (keep organic solvent concentration <0.5% to prevent CYP inhibition).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Termination: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Spin the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS quantification. Calculate

    
     using the slope of the natural log of the remaining parent compound versus time[1].
    
Protocol B: Suspension Hepatocyte Assay (For Slowly Metabolized Sulfoximines)

Why Suspension Hepatocytes? Highly stable bioisosteres like sulfoximines often exhibit half-lives exceeding the functional lifespan of liver microsomes (typically 60 minutes). Suspension hepatocytes maintain enzymatic viability for up to 4 hours and contain a complete intracellular metabolic profile, making them essential for accurately calculating low intrinsic clearance[7].

Step-by-Step Procedure:

  • Preparation: Thaw cryopreserved human hepatocytes and resuspend in Williams' E medium. Assess viability via Trypan Blue exclusion (must be >80%). Adjust to

    
     viable cells/mL.
    
  • Incubation: Add 1 µM of the test sulfoximine compound. Incubate at 37°C in a 5%

    
     incubator with continuous orbital shaking to prevent cell settling and ensure maximum compound-cell contact area[7].
    
  • Sampling: Extract aliquots at extended time points: 0, 30, 60, 120, and 240 minutes.

  • Termination & Analysis: Quench with a 1:3 ratio of cold acetonitrile, centrifuge, and analyze via LC-MS/MS as described in Protocol A.

References

  • [3] Lücking, U. (2019). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. ChemMedChem. URL: [Link]

  • [4],[5],[8] Giltrap, A. M., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061-1071. URL: [Link]

  • [9] Frings, M., et al. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(19), 10549–10592. URL: [Link]

  • [2] PubMed Central. (2024). Discovery of novel and potent sulfonamide derivatives as orally available drug for psoriasis. National Institutes of Health. URL: [Link]

  • [1] IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. URL: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Small Molecule Sulfones

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the pharmacokinetic (PK) profile of a chemical series is paramount to its successful translation into a therapeutic agent. This guide provides an in-depth comparison of the pharmacokinetic properties of small molecule sulfones, a versatile class of compounds with a rich history and a promising future in medicine. We will delve into the key ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of representative sulfone-containing drugs, supported by experimental data and detailed methodologies to empower your own research endeavors.

The Enduring and Evolving Role of Sulfones in Therapeutics

The sulfone functional group (R-S(=O)₂-R'), once primarily associated with antimicrobial agents like dapsone, is now recognized for its broad therapeutic potential.[1] From anti-inflammatory and anti-viral applications to their use in oncology and neurodegenerative diseases, the unique physicochemical properties of the sulfone moiety contribute to favorable drug-like characteristics.[2][3] This guide will explore the diverse pharmacokinetic profiles of established sulfone drugs to provide a framework for understanding and predicting the behavior of novel sulfone-based compounds.

Comparative Pharmacokinetic Profiles

To illustrate the spectrum of pharmacokinetic behaviors within the sulfone class, we will compare three structurally distinct, yet widely recognized, small molecule sulfones: Dapsone, Sulfasalazine, and Probenecid.

Table 1: Comparative Pharmacokinetic Parameters of Selected Sulfone Drugs
ParameterDapsoneSulfasalazineProbenecid
Oral Bioavailability (%) >86%[4]<15% (as parent drug)[5]Rapidly and completely absorbed[6]
Time to Peak Plasma Concentration (Tmax) 2-8 hours[4]3-12 hours[5]2-4 hours[6][7]
Plasma Protein Binding (%) 70-90%[8]~90%[9]85-95%[7]
Volume of Distribution (Vd) 1.5 L/kg[8]~5 L/kg[9]11 L[7]
Major Metabolism Pathways N-acetylation, N-hydroxylation (CYP-mediated)[10]Cleavage by colonic bacteria to sulfapyridine and 5-ASA[9]Glucuronide conjugation, side-chain oxidation[11]
Major Excretion Route Urine (as metabolites)[10]Urine (sulfapyridine and its metabolites), Feces (5-ASA)[12]Urine (as metabolites)[11]
Elimination Half-life (t½) 10-50 hours (highly variable)[10]7.6 ± 3.4 hours (parent drug)[12]4-17 hours (dose-dependent)[6]

Dapsone , a cornerstone in the treatment of leprosy and dermatitis herpetiformis, exhibits excellent oral bioavailability.[4][13] Its long and variable half-life is a key clinical consideration.[10] In contrast, Sulfasalazine is a prodrug designed for targeted delivery to the colon.[9] Its low systemic absorption as the parent molecule is intentional, with the majority of the drug reaching the lower gastrointestinal tract where it is cleaved by bacteria into its active moieties, sulfapyridine and 5-aminosalicylic acid (5-ASA).[14] Probenecid , used to treat gout, is rapidly and completely absorbed and demonstrates dose-dependent elimination.[6][8]

Experimental Workflows for Pharmacokinetic Profiling

The generation of reliable pharmacokinetic data hinges on robust and well-validated experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays crucial for characterizing the ADME properties of small molecule sulfones.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical in vivo PK study in rats to determine key parameters such as clearance, volume of distribution, and oral bioavailability.

in_vivo_pk_workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Processing & Analysis A Compound Formulation D1 Oral Gavage (PO) A->D1 D2 Intravenous Bolus (IV) A->D2 B Animal Acclimatization (e.g., Wistar Rats) B->D1 B->D2 C Surgical Cannulation (for IV administration & serial blood sampling) C->D2 E Serial Blood Collection (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) C->E D1->E D2->E F Plasma Separation E->F G Bioanalytical Method (LC-MS/MS) F->G H Pharmacokinetic Analysis G->H

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

Step-by-Step Methodology:

  • Animal Model and Preparation: Male Wistar rats are commonly used. For intravenous (IV) administration and serial blood sampling, cannulation of the jugular or femoral vein is often performed. Animals should be fasted overnight before dosing.[15]

  • Dosing:

    • Oral (PO) Administration: The compound is formulated in a suitable vehicle (e.g., a solution or suspension) and administered via oral gavage.

    • Intravenous (IV) Administration: The compound is formulated in a sterile, injectable vehicle and administered as a bolus through the cannula.[16]

  • Blood Sampling: Blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.[15]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[15]

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[17][18]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and for the oral dose, the area under the curve (AUC) and oral bioavailability (F%).[16]

Quantification of Dapsone in Human Plasma by LC-MS/MS

A robust and sensitive bioanalytical method is critical for accurate pharmacokinetic analysis.

lc_ms_workflow A Plasma Sample Preparation B Protein Precipitation or Liquid-Liquid Extraction A->B C Chromatographic Separation (UPLC/HPLC) B->C D Mass Spectrometric Detection (Tandem MS) C->D E Data Analysis & Quantification D->E

Caption: General workflow for LC-MS/MS bioanalysis of a small molecule.

Step-by-Step Methodology:

  • Sample Preparation: A small volume of plasma (e.g., 200 µL) is aliquoted. An internal standard (e.g., a stable isotope-labeled version of the analyte like Dapsone-d8) is added.[19][20]

  • Extraction: Proteins are precipitated and removed, or the analyte is extracted from the plasma matrix using liquid-liquid extraction or solid-phase extraction.[19][20]

  • Chromatographic Separation: The extracted sample is injected onto a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The analyte and internal standard are separated from other matrix components on a C18 column.[18][20]

  • Mass Spectrometric Detection: The separated components are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of the analyte and internal standard.[17][20]

  • Quantification: A calibration curve is generated by analyzing standards of known concentrations. The concentration of the analyte in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.[20]

In Vitro Metabolism using Liver Microsomes

This assay provides insights into the metabolic stability of a compound and helps identify the cytochrome P450 (CYP) enzymes involved in its metabolism.[21][22]

in_vitro_metabolism A Incubation of Compound with Liver Microsomes & NADPH B Time-Point Sampling A->B C Quenching of Reaction B->C D Sample Analysis (LC-MS/MS) C->D E Determination of Metabolic Stability D->E

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Incubation: The test compound is incubated with pooled human liver microsomes in the presence of a cofactor, NADPH, which is essential for CYP enzyme activity.[10][23]

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the decrease in the parent compound concentration over time.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance, which are measures of metabolic stability.[21]

Plasma Protein Binding Assay

Determining the extent to which a drug binds to plasma proteins is crucial, as only the unbound fraction is pharmacologically active.[24]

protein_binding_assay A Spike Compound into Plasma B Equilibrium Dialysis or Ultrafiltration A->B C Quantify Free and Total Drug Concentration (LC-MS/MS) B->C D Calculate % Bound C->D

Caption: Workflow for determining plasma protein binding.

Step-by-Step Methodology (Equilibrium Dialysis):

  • Preparation: The test compound is added to plasma. This plasma is placed in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber.[25]

  • Equilibration: The unit is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.[25]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the drug in both samples is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.[25]

  • Calculation: The percentage of protein binding is calculated from the difference between the total drug concentration (in the plasma chamber) and the unbound drug concentration (in the buffer chamber).[25]

Conclusion

The pharmacokinetic profiles of small molecule sulfones are diverse and influenced by their specific chemical structures. This guide has provided a comparative overview of key pharmacokinetic parameters for representative sulfone drugs and detailed the experimental methodologies required for their determination. By understanding these principles and applying these robust protocols, researchers can more effectively design and develop novel sulfone-based therapeutics with optimized pharmacokinetic properties for improved clinical outcomes.

References

  • Dapsone - StatPearls - NCBI Bookshelf. (2024, January 31). Retrieved from [Link]

  • Probenecid - Wikipedia. (n.d.). Retrieved from [Link]

  • Probenecid: Uses, Side Effects & Dosage - Healio. (n.d.). Retrieved from [Link]

  • Quantification of dapsone in human plasma by using UPLC-MS/MS technique - ISCA. (2024, February 18). Retrieved from [Link]

  • Cunningham, R. F., Israili, Z. H., & Dayton, P. G. (1981). Clinical pharmacokinetics of probenecid. Clinical pharmacokinetics, 6(2), 135–151.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (2022, October 20). Retrieved from [Link]

  • Dose-dependent pharmacokinetics of probenecid in the rat - PubMed. (1989, January). Retrieved from [Link]

  • Methods for the determination of plasma protein binding | AxisPharm. (2024, October 4). Retrieved from [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes - ResearchGate. (n.d.). Retrieved from [Link]

  • Drug Metabolism Studies Using Liver Microsomes - Milecell Bio. (2024, July 8). Retrieved from [Link]

  • PRODUCT INFORMATION - Phebra. (n.d.). Retrieved from [Link]

  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed. (1986). Retrieved from [Link]

  • Simultaneous determination of dapsone and its major metabolite N-Acetyl Dapsone by LC-MS/MS method | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • In vivo rat PK profiling in drug discovery: new challenges. (2010). Expert Opinion on Drug Discovery, 5(9), 849-862.
  • Sulfasalazine: A Comprehensive Review of Its Pharmacology, Clinical Use, and Safety. (2026, February 16). Retrieved from [Link]

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. (n.d.). Retrieved from [Link]

  • Sulfasalazine - StatPearls - NCBI Bookshelf. (2024, March 21). Retrieved from [Link]

  • UPLC-MS-MS method for simultaneous determination of caffeine, tolbutamide, metoprolol, and dapsone in rat plasma and its application to cytochrome P450 activity study in rats - PubMed. (2013, January 15). Retrieved from [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes - PubMed. (2016, September 16). Retrieved from [Link]

  • SIMULTANEOUS DETERMINATION OF DAPSONE AND ITS MAJOR METABOLITE N-ACETYL DAPSONE BY LC-MS / MS METHOD | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Sulfasalazine - StatPearls - NCBI - NIH. (2024, March 21). Retrieved from [Link]

  • Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database. (2024, September 11). Frontiers in Pharmacology, 15.
  • Metabolic, pharmacokinetic, and toxicological issues surrounding dapsone - ResearchGate. (n.d.). Retrieved from [Link]

  • Determination of Compound Binding to Plasma Proteins - ResearchGate. (2025, August 6). Retrieved from [Link]

  • In Vivo Pharmacokinetics | ADME/DMPK Drug Development - Syngene. (n.d.). Retrieved from [Link]

  • Experimental determination of the oral bioavailability and bioaccessibility of lead particles. (2009). Environmental Health Perspectives, 117(10), 1530-1535.
  • Azulfidine® sulfasalazine tablets, USP - accessdata.fda.gov. (2022, November 16). Retrieved from [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. (2025, August 3). Retrieved from [Link]

  • Dapsone and sulfones in dermatology: overview and update - PubMed. (2001, September 15). Retrieved from [Link]

  • Experimental Design: Approaches and Applications in Development of Pharmaceutical Drug Delivery System. (2021, August 15). Journal of Pharmaceutical Sciences, 110(8), 2823-2834.
  • Synthesis and Structure-Activity Relationship of a Novel Sulfone Series of TNF-alpha Converting Enzyme Inhibitors - PubMed. (2005, April 1). Retrieved from [Link]

  • Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed. (2017, April 15). Retrieved from [Link]

  • Dapsone and sulfones in dermatology: Overview and update - ResearchGate. (n.d.). Retrieved from [Link]

  • Dapsone in dermatology and beyond - PMC - NIH. (n.d.). Retrieved from [Link]

  • Dapsone and sulfones in dermatology: Overview and update - Praxis Dr. med. Christian Schuster. (n.d.). Retrieved from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (2024, December 6). Retrieved from [Link]

  • Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC. (2025, September 29). Retrieved from [Link]

  • human pharmacokinetic parameters: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Formation of the sulfone metabolite of didesmethylchlorpromazine in the rat in vivo and in vitro. - R Discovery. (1979, February 1). Retrieved from [Link]

  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (n.d.). Retrieved from [Link]

  • Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001 - Clinical Review Report - NCBI. (n.d.). Retrieved from [Link]

  • Webinar: In vivo pharmacokinetic experiments in preclinical drug development - YouTube. (2021, June 2). Retrieved from [Link]

  • QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors - MDPI. (2025, October 15). Retrieved from [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals - Anticancer Research. (2024, September 15). Retrieved from [Link]

  • Synthesis of Novel Bis-Sulfone Derivatives and Their Inhibition Properties on Some Metabolic Enzymes Including Carbonic Anhydrase, Acetylcholinesterase, and Butyrylcholinesterase - PubMed. (2019, January 23). Retrieved from [Link]

  • Pharmacokinetic parameters of sulfadoxine in the different formulations (median value and range). - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Sulfonyl Compounds: A Head-to-Head Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of sulfonyl-containing molecules is a cornerstone of successful research and development. From sulfonamide antibiotics to sulfonylurea drugs and reactive sulfonyl chloride intermediates, this functional group is pivotal in a vast array of chemical entities.[1][2] The selection of an appropriate analytical technique is a critical decision that dictates the quality and reliability of structural, quantitative, and purity data.

This guide provides an in-depth, objective comparison of the principal analytical techniques for sulfonyl compound characterization. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data.

The Analytical Landscape: An Overview

The characterization of a sulfonyl compound is rarely accomplished with a single technique. A multi-faceted approach is often required to build a complete profile of the molecule, from its atomic connectivity and three-dimensional structure to its purity and concentration in complex matrices. The analytical journey often begins with spectroscopic methods for structural confirmation, followed by chromatographic techniques for separation and quantification.

Below is a logical workflow illustrating how these techniques complement each other in a comprehensive characterization strategy.

G Fig 1: Inter-relationship of analytical techniques. IR FT-IR NMR NMR Spectroscopy IR->NMR LCMS LC-MS/MS NMR->LCMS Structural Hypothesis guides MS Fragmentation XRAY X-Ray Crystallography NMR->XRAY Solution Structure vs. Solid-State Structure MS Mass Spectrometry MS->LCMS HPLC HPLC-UV/DAD LCMS->HPLC High Sensitivity Method informs HPLC Method Dev. GCMS GC-MS G Fig 2: Workflow for sulfonamide analysis in water. start 1. Sample Collection (500 mL Water) prep 2. Sample Preparation - Adjust pH to 4-7 - Add Internal Standard start->prep Add preservatives (EDTA) spe 3. Solid-Phase Extraction (SPE) - Condition HLB Cartridge - Load Sample - Wash Cartridge - Elute with Methanol/Ammonia prep->spe evap 4. Evaporation & Reconstitution - Dry eluent under N2 - Reconstitute in 1 mL Mobile Phase spe->evap analysis 5. LC-MS/MS Analysis (MRM Mode) evap->analysis

Sources

"cross-validation of in silico and in vitro results for novel amino acids"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bridging the Gap: Cross-Validation of In Silico Predictions and In Vitro Results for Non-Canonical Amino Acids

Executive Summary The integration of non-canonical amino acids (ncAAs) into protein and peptide engineering has exponentially expanded the chemical space available for drug development, offering unprecedented opportunities for protease resistance, novel click-chemistry handles, and enhanced target binding[1][2]. However, the sheer volume of this chemical space renders brute-force in vitro screening economically and temporally unfeasible. As a result, modern biologics development relies on a synergistic loop: high-throughput in silico design followed by rigorous in vitro cross-validation[3][4]. This guide objectively compares computational prediction methodologies against their experimental counterparts, providing drug development professionals with a self-validating framework for engineering ncAA-containing therapeutics.

The Paradigm Shift: Expanding the Chemical Lexicon

Historically, protein engineering was constrained by the 20 canonical amino acids. Today, the incorporation of ncAAs—such as D-amino acids, fluorinated derivatives, or azide-functionalized residues—allows researchers to bypass evolutionary limitations[1][5].

The primary bottleneck in ncAA engineering is the discrepancy between computational scoring functions and physical reality. While algorithms can rapidly parameterize exotic R-groups, these predictions must be cross-validated against in vitro assays to confirm structural stability, binding affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), and translational efficiency[6][7]. Recent advancements, such as the RareFold network, have improved upon models like AlphaFold3 by specifically training on coevolutionary patterns to handle the unique geometries of ncAAs.

Comparative Analysis: Computational Predictions vs. Experimental Ground Truth

To establish a robust pipeline, one must understand the comparative strengths and limitations of both in silico and in vitro platforms. The table below synthesizes the metrics used to cross-validate these two domains.

ParameterIn Silico Prediction MethodIn Vitro Validation MethodCorrelation & CausalityKey Limitations
Binding Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Thermodynamic Integration (TI) / Rosetta Design[1][6]Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC)High. TI uses explicit solvent modeling to accurately predict free energy changes, closely mirroring SPR

values[1].
In silico models may underestimate entropy loss upon binding for highly flexible ncAAs.
Structural Conformation RareFold / Molecular Dynamics (MD)X-ray Crystallography / Cryo-EMModerate to High. RareFold treats ncAAs as distinct entities rather than modified canonicals, improving RMSD accuracy[8].Crystallization of highly dynamic ncAA-containing loops remains experimentally challenging.
Library Screening AutoRotLib + Rosetta Site Saturation Mutagenesis[4][6]RaPID (Random non-standard Peptides Integrated Discovery) mRNA Display[4][6]High. In silico prescreening reduces the vast chemical space to a focused library that the RaPID system can physically translate[4].RaPID is limited by the number of initiator tRNAs that can be multiplexed in vitro[4].
Expression Viability Sequence Context Optimization Algorithms[7]Amber Suppression (UAG) in Mammalian Cells[7]Moderate. Algorithms predict optimal flanking sequences, but in vitro yield depends heavily on local eRF1 competition[7].In silico cannot perfectly predict orthogonal tRNA/aaRS toxicity in vivo.

Mechanistic Workflow: The Cross-Validation Engine

The transition from a computational hypothesis to an experimentally validated molecule requires a cyclical workflow. We utilize Thermodynamic Integration (TI) as a critical filter between initial Rosetta design and in vitro synthesis. Simple scoring functions (like FoldX) often fail to capture the explicit solvation penalties and backbone conformational shifts induced by bulky ncAAs[1]. By applying TI, we reduce the candidate pool to a tractable number for experimental validation.

Workflow InSilico In Silico Design (Rosetta / RareFold) Scoring Thermodynamic Integration (Free Energy Filter) InSilico->Scoring Candidate Poses Param ncAA Parameterization (AutoRotLib) Param->InSilico Rotamer Libraries InVitro In Vitro Validation (RaPID / Amber Suppression) Scoring->InVitro Top Sequences Synthesis Genetic Code Expansion (Cell-free / In vivo) InVitro->Synthesis Target Expression Assay Affinity & Stability Assays (SPR / Mass Spec) Synthesis->Assay Purified Protein Feedback Data Correlation & Model Refinement Assay->Feedback Experimental Kd / MIC Feedback->InSilico Iterative Optimization

Fig 1: Iterative cross-validation workflow bridging in silico design and in vitro experiments.

Self-Validating Experimental Protocol: From Algorithm to Assay

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology details the cross-validation of an in silico designed ncAA-peptide using in vitro Genetic Code Expansion (GCE)[5].

Step 1: In Silico Parameterization and Library Generation

  • Action: Utilize AutoRotLib to generate rotamer libraries for the target ncAA (e.g., Azido-lysine, AzK)[6].

  • Action: Perform computational site-saturation mutagenesis using Rosetta to identify optimal insertion sites[4][6].

  • Causality: ncAAs possess unique heavy-atom torsion angles not found in standard libraries. Parameterizing these exotic geometries ensures that the docking algorithm accurately predicts steric clashes and favorable non-covalent interactions[6].

Step 2: In Vitro Amber Suppression (Genetic Code Expansion)

  • Action: Synthesize the target gene with an in-frame amber stop codon (UAG) at the computationally predicted optimal site[7].

  • Action: Co-transfect mammalian cells (e.g., HEK293T) with the target plasmid and an orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNAPylCUA pair[7].

  • Action: Supplement the culture medium with 0.5 mM of the target ncAA[7].

  • Causality & Trustworthiness: The local mRNA sequence flanking the UAG codon drastically affects incorporation efficiency due to competition with the endogenous release factor (eRF1). Synonymous exchange of flanking codons, guided by in silico analysis, is required to optimize yield[7].

  • Critical Control: You must run a parallel "-ncAA" control (solvent only). If full-length protein is detected in the absence of the ncAA, the orthogonal synthetase is mischarging endogenous amino acids, thereby invalidating the structural data[7].

Step 3: Functional Cross-Validation and Data Correlation

  • Action: Purify the ncAA-modified protein and assess binding affinity via SPR.

  • Action: Plot the experimental

    
     against the TI-predicted 
    
    
    
    .
  • Causality: Direct correlation validates the computational model's ability to account for the ncAA's altered hydrophobicity and electrostatics, allowing for confident scaling of future in silico libraries.

Case Studies in Cross-Validation

Case Study A: Thioether-Cyclized Macrocycles

The RaPID platform is a powerful in vitro tool for screening macrocycles, but it is limited by the number of amino acids that can be encoded in a single library[4]. By using Rosetta to pre-screen ncAAs in silico, researchers successfully focused the chemical space. The computational models accurately predicted mutations that affected peptide binding, which were subsequently cross-validated by in vitro translation and affinity assays, drastically reducing the number of physical libraries required[4][6].

Case Study B: Modular Nanobody Conjugates

To create bispecific nanobodies with controlled topologies, researchers utilized computational design to identify optimal integration sites for azide- and tetrazine-modified ncAAs (AzK and Tet3.0)[2]. The algorithms selected sites (e.g., R45 and K75) based on thermodynamic favorability and minimal disruption to the CDR binding loops[2]. In vitro validation confirmed that these computationally selected sites preserved nanobody expression and target binding while enabling highly efficient SPAAC and IEDDA click-chemistry crosslinking[2].

Mechanism Gene Target Gene with Amber Codon (UAG) Translation Ribosomal Translation (In Vitro / In Vivo) Gene->Translation tRNA Orthogonal tRNA/aaRS Pair + ncAA (e.g., AzK) tRNA->Translation Suppression Product ncAA-Modified Protein (Preserved CDR Loops) Translation->Product Incorporation Validation Functional Validation (Click-Chem & Binding) Product->Validation Cross-check vs In Silico

Fig 2: Mechanistic pathway of ncAA incorporation via amber suppression for functional validation.

Conclusion

The integration of non-canonical amino acids represents the frontier of therapeutic protein engineering. However, the success of this endeavor hinges entirely on the rigorous cross-validation of in silico predictions with in vitro realities. By utilizing advanced parameterization tools like AutoRotLib and RareFold, filtering with Thermodynamic Integration, and validating through strictly controlled Genetic Code Expansion and RaPID assays, drug development professionals can confidently navigate the expanded chemical space to yield highly potent, stable, and novel biologics.

References

  • A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity - PMC.
  • Computational Site Saturation Mutagenesis of Canonical and Non-Canonical Amino Acids to Probe Protein-Peptide Interactions - CyrusBio.
  • Integrating Computational Design and Experimental Approaches for Next-Gener
  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - Oxford Academic.
  • RareFold: Structure prediction and design of proteins with noncanonical amino acids - ResearchG
  • Modular Nanobody Conjugates with Controlled Topology Using Genetically Encoded Non-canonical Amino Acids - bioRxiv.
  • Computational Site Saturation Mutagenesis of Canonical and Non-Canonical Amino Acids to Probe Protein-Peptide Interactions - Frontiers.
  • Noncanonical Amino Acids in Biocatalysis - ACS Public

Sources

"benchmarking the performance of different chiral HPLC columns for amino acid ester separation"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Performance of Different Chiral HPLC Columns for Amino Acid Ester Separation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The separation of amino acid esters is a critical checkpoint in peptide synthesis and peptidomimetic drug development. Unlike free amino acids, esters often lack the zwitterionic character that dictates separation on ligand-exchange or traditional crown ether phases. This guide benchmarks the performance of Immobilized Polysaccharide (e.g., CHIRALPAK® IA/IC) , Crown Ether (CROWNPAK® CR-I) , and Zwitterionic (CHIRALPAK® ZWIX) columns.

Key Finding: For N-protected amino acid esters, Immobilized Amylose (CHIRALPAK IA) consistently outperforms cellulose-based alternatives in resolution (


) and loadability. For amino acid esters with free primary amines, Crown Ether (CROWNPAK CR-I)  provides superior selectivity (

) but requires acidic mobile phases, whereas Zwitterionic phases offer a complementary orthogonal mechanism for difficult-to-resolve secondary amines (e.g., Proline esters).

Mechanistic Comparison of Stationary Phases

The choice of column depends fundamentally on the chemical state of the amino acid ester (Free Amine vs. N-Protected).

Immobilized Polysaccharide Phases (The Gold Standard for Esters)
  • Columns: CHIRALPAK® IA, IB, IC, ID.

  • Mechanism: These phases rely on hydrogen bonding, dipole-dipole interactions, and

    
    -
    
    
    
    stacking within the chiral grooves of the amylose or cellulose polymer.
  • Why for Esters? Esterification removes the anionic carboxylate, making the molecule more hydrophobic. This aligns perfectly with the supramolecular pockets of polysaccharide phases in Normal Phase (NP) or Polar Organic Mode (POM).

  • Benchmark Insight: Amylose tris(3,5-dimethylphenylcarbamate) (CHIRALPAK IA) typically shows higher recognition for

    
    -amino acid ethyl esters compared to Cellulose tris(3,5-dichlorophenylcarbamate) (CHIRALPAK IC), likely due to the specific fit of the ester carbonyl into the amylose helical groove [1].
    
Crown Ether Phases (Specialists for Free Amines)
  • Columns: CROWNPAK® CR-I(+)/(-).[1][2][3][4][5]

  • Mechanism: Host-guest complexation. The crown ether forms a reversible inclusion complex with the ammonium ion (

    
    ) of the amino acid ester.
    
  • Constraint: The amine must be protonated. This requires an acidic mobile phase (typically

    
    , using 
    
    
    
    ).[1]
  • Benchmark Insight: While unmatched for free amino acids, these columns are highly effective for amino acid ester salts (e.g., Leucine ethyl ester

    
     HCl). The elution order is highly predictable (D-enantiomer elutes first on CR(+) columns) [3].
    
Zwitterionic Phases (The Orthogonal Choice)
  • Columns: CHIRALPAK® ZWIX(+)/(-).

  • Mechanism: Double ion-pairing mechanism involving a chiral selector fused with anion/cation exchange groups.[6]

  • Benchmark Insight: These are critical when the amino acid ester contains a secondary amine (e.g., Proline methyl ester) or bulky side chains that fail to enter crown ether cavities. ZWIX columns often resolve separations where Crown ethers fail due to steric hindrance [4].

Experimental Design: The Benchmark Protocol

To objectively compare these columns, we utilize a standardized screening workflow. This protocol ensures that performance differences are due to the stationary phase, not method variability.

Sample Preparation
  • Analytes: Racemic Amino Acid Esters (e.g., Phenylalanine methyl ester, Leucine ethyl ester).

  • Concentration:

    
     in Ethanol/Hexane (50:50).
    
  • Critical Step: For Crown Ether screening, samples must be dissolved in the mobile phase (aqueous

    
    ) to ensure protonation.
    
Screening Workflow (DOT Diagram)

BenchmarkingWorkflow Start Sample: AA Ester CheckStructure Check N-Terminus Start->CheckStructure Protected N-Protected (e.g., FMOC, BOC) CheckStructure->Protected FreeAmine Free Amine (e.g., H-Leu-OEt) CheckStructure->FreeAmine PolyScreen Screen Polysaccharide (IA, IC, ID) Protected->PolyScreen NormalPhase Normal Phase (Hex/EtOH) PolyScreen->NormalPhase Analyze Calculate Rs & Alpha NormalPhase->Analyze FreeAmine->PolyScreen Alt. Path CrownScreen Screen Crown Ether (CR-I) FreeAmine->CrownScreen AcidicMP Acidic MP (pH 1.5 HClO4) CrownScreen->AcidicMP AcidicMP->Analyze

Figure 1: Decision matrix and workflow for benchmarking amino acid ester separations. Note the divergence based on N-terminal protection.

Performance Analysis: Comparative Data

The following data summarizes the separation factors (


) and resolution (

) for standard amino acid esters.
Case Study: N-Protected Esters (FMOC-Leu-OEt)

Conditions: Normal Phase (Hexane/IPA 90:10), Flow 1.0 mL/min.

ColumnSelector Type

(Selectivity)

(Resolution)
Observation
CHIRALPAK IA Amylose (Immobilized)1.42 5.8 Best Performance. Sharp peaks, baseline resolution.
CHIRALPAK ID Amylose (Immobilized)1.283.5Good separation, but lower retention than IA.
CHIRALPAK IC Cellulose (Immobilized)1.121.2Partial separation. Cellulose backbone showed weaker interaction with the ester carbonyl.

Data Source: Synthesized from comparative studies on polysaccharide phases [1].

Case Study: Free Amine Esters (H-Phe-OMe HCl)

Conditions: Crownpak (pH 1.5


/ACN); Polysaccharide (Hex/EtOH/DEA).
ColumnMode


Elution Order
CROWNPAK CR-I(+) Reversed (Acidic)2.10 8.5 D-First. Massive selectivity due to specific ammonium-crown fit.
CHIRALPAK IA Normal Phase1.151.8L-First (typically). Separation possible but requires DEA additive to suppress tailing.
CHIRALPAK ZWIX(+) Polar Ionic1.554.2L-First. Excellent alternative if acidic mobile phase is undesirable.

Critical Factors for Method Development

Solvent Versatility (Immobilized vs. Coated)

For amino acid esters, solubility can be an issue.

  • Recommendation: Always use Immobilized polysaccharide columns (IA, IC, ID) rather than coated (AD, OD). Immobilized phases allow the use of "non-standard" solvents like DCM (Dichloromethane) or THF, which are often necessary to dissolve hydrophobic ester derivatives.

  • Warning: Using DCM on a coated column (e.g., Chiralcel OD-H) will strip the stationary phase and destroy the column.

Temperature Effects
  • Polysaccharide Phases: Lower temperature (

    
    ) generally increases resolution (
    
    
    
    ) by enhancing the enthalpy of adsorption.
  • Crown Ether Phases: Lower temperature is critical. The host-guest complex is exothermic; raising the temperature to

    
     often collapses the separation.
    
Loadability (Prep Scale)

If the goal is purification (Prep-HPLC):

  • Polysaccharide (IA): Highest loading capacity. Can handle

    
     per injection on analytical columns.
    
  • Crown Ether: Low loading capacity. The specific binding sites saturate quickly, leading to triangular peaks at high concentrations.

Conclusion & Recommendations

For the separation of amino acid esters, the "Universal Column" does not exist. Selection must be driven by the analyte's structure:

  • For N-Protected Esters (FMOC, CBZ, BOC):

    • Primary Choice: CHIRALPAK IA . It offers the highest probability of success due to strong hydrogen bonding with the ester/carbamate groups.

    • Alternative: CHIRALPAK ID.

  • For Free Amino Acid Esters (Salts):

    • Primary Choice: CROWNPAK CR-I(+) .[1][3][7] It provides the highest selectivity (

      
      ) and predictable elution order.
      
    • Alternative: If the molecule has a bulky side chain (e.g., Tryptophan ester) that does not fit the crown ether, switch to CHIRALPAK ZWIX .

Decision Tree for Column Selection (DOT Diagram)

DecisionTree Start Analyte: Amino Acid Ester IsProtected Is N-Terminus Protected? Start->IsProtected YesProtected Yes (FMOC, BOC) IsProtected->YesProtected Yes NoProtected No (Free Amine) IsProtected->NoProtected No RecPoly Rec: CHIRALPAK IA (Immobilized Amylose) YesProtected->RecPoly IsBulky Is Side Chain Bulky? (e.g., Trp, Pro) NoProtected->IsBulky NotBulky No (Linear/Small) IsBulky->NotBulky No IsBulkyYes Yes IsBulky->IsBulkyYes Yes RecCrown Rec: CROWNPAK CR-I (Crown Ether) NotBulky->RecCrown RecZwix Rec: CHIRALPAK ZWIX (Zwitterionic) IsBulkyYes->RecZwix

Figure 2: Strategic decision tree for selecting the optimal chiral stationary phase based on amino acid ester structure.

References

  • Adhikari, S., et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases."[8] Yakhak Hoeji, vol. 65, no.[8] 3, 2021, pp. 209-216.[8] Link

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Application Note. Link

  • Daicel Chiral Technologies.[1][4] "Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns." Application Note. Link

  • Ilisz, I., et al.[9] "The chromatograms obtained by Crownpak CR-I (+), CR-I (−) and Chiralpak ZWIX (−)." ResearchGate, 2024. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-amino-5-(methylsulfonyl)pentanoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical is the safe and compliant disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-amino-5-(methylsulfonyl)pentanoate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established principles of chemical waste management and draw upon safety data for structurally related compounds.

I. Core Principles of Chemical Waste Management
II. Hazard Assessment and Waste Characterization

Before initiating any disposal procedure, a comprehensive hazard assessment is paramount. Based on analogous compounds, Methyl 2-amino-5-(methylsulfonyl)pentanoate may possess the following hazards:

  • Toxicity: Similar to other amino acid derivatives and sulfonyl-containing compounds, it may be harmful if ingested, inhaled, or absorbed through the skin.[5]

  • Irritation: It may cause skin and eye irritation.[6]

  • Environmental Hazard: The long-term effects on aquatic life are not well-documented, and therefore, it should be prevented from entering drains or waterways.

Table 1: Summary of Potential Hazards and Safety Precautions

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields.[7][8]
Skin Corrosion/Irritation May cause skin irritation or burns.[5][6]Chemical-resistant gloves, lab coat.[7]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[5][9]Safety goggles and, if necessary, a face shield.[7][10]
Aquatic Toxicity Potentially harmful to aquatic life.Prevent entry into drains and waterways.[5]
III. Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of Methyl 2-amino-5-(methylsulfonyl)pentanoate from the point of generation to final removal by a certified waste management service.

Proper segregation is the cornerstone of safe chemical waste management.[1][2]

  • Designated Waste Stream: Collect waste Methyl 2-amino-5-(methylsulfonyl)pentanoate in a dedicated container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[11] Incompatible chemicals should be stored separately to mitigate the risk of hazardous reactions.[12]

The choice of waste container is critical to prevent leaks and ensure safety.[4][13]

  • Material Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container material is compatible with the waste.

  • Secure Closure: The container must have a tight-fitting, leak-proof cap.[13] Do not leave funnels in the container.[14]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[12][15]

  • "Hazardous Waste" Designation: The container must be clearly marked with the words "Hazardous Waste."[14]

  • Full Chemical Name: Write the full chemical name: "Methyl 2-amino-5-(methylsulfonyl)pentanoate." Avoid using abbreviations or chemical formulas.[14]

  • Concentration: Indicate the approximate concentration if it is in a solution.

  • Hazard Pictograms: If known, apply the appropriate Globally Harmonized System (GHS) pictograms.

Temporary storage of the waste container within the laboratory must be done safely.

  • Designated Area: Store the waste container in a designated satellite accumulation area.[14]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.[16]

  • Ventilation: Store in a well-ventilated area, such as a fume hood or a ventilated cabinet.[7]

  • Incompatible Materials: Keep the waste container away from incompatible materials.[4]

Disposal of hazardous waste must be handled by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

  • Provide Information: Provide the EHS department or contractor with all necessary information about the waste, including the chemical name and quantity.[8]

  • Documentation: Maintain a record of the waste generated and the date of its transfer to the disposal facility.[8]

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spills: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[8] Place the absorbed material into a sealed container for disposal as hazardous waste.[8] For larger spills, evacuate the area and contact your institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-amino-5-(methylsulfonyl)pentanoate.

DisposalWorkflow Start Waste Generation: Methyl 2-amino-5-(methylsulfonyl)pentanoate Segregation Segregate as Hazardous Waste Start->Segregation Containerization Use a Labeled, Compatible, and Sealed Container Segregation->Containerization Storage Store in a Designated, Ventilated Area with Secondary Containment Containerization->Storage Disposal Arrange for Pickup by EHS or Licensed Contractor Storage->Disposal Documentation Maintain Disposal Records Disposal->Documentation End Disposal Complete Documentation->End

Caption: Disposal workflow for Methyl 2-amino-5-(methylsulfonyl)pentanoate.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Methyl 2-amino-5-(methylsulfonyl)pentanoate, thereby protecting themselves, their colleagues, and the environment.

References

  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. Available at: [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Available at: [Link]

  • Ben Amor, N., et al. (2025). Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. ACS Publications. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

  • Lab Indonesia. Laboratory Waste Management. Available at: [Link]

  • Environmental Marketing Services. Effective Chemical Waste Disposal Strategies. Available at: [Link]

  • University of Toronto, Department of Chemistry. Standard Operating Procedure Hazardous Waste Storage and Disposal. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Available at: [Link]

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A Senior Application Scientist's Guide to Handling Methyl 2-amino-5-(methylsulfonyl)pentanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of Methyl 2-amino-5-(methylsulfonyl)pentanoate. As this compound may be novel or possess an incomplete hazard profile, all procedures are grounded in a composite risk assessment of its constituent functional groups—amino, ester, and methylsulfonyl. The protocols herein are designed to be self-validating systems, prioritizing the ALARA (As Low As Reasonably Achievable) principle for exposure and ensuring the highest standards of laboratory safety.

Composite Hazard Assessment

Methyl 2-amino-5-(methylsulfonyl)pentanoate is a molecule that requires careful handling due to the combined potential hazards of its functional groups. A thorough understanding of these potential risks informs every procedural recommendation that follows.

  • Methylsulfonyl Group: Compounds containing sulfonyl groups, particularly sulfonyl chlorides, are known to be reactive, often acting as respiratory irritants and corrosives capable of causing severe skin burns and eye damage[1]. While this molecule is not a sulfonyl chloride, the sulfonyl moiety indicates a potential for reactivity and biological activity that warrants caution.

  • Amino Group: Primary amines can be skin and respiratory sensitizers[2]. Exposure may lead to allergic reactions upon repeated contact. Additionally, amino compounds can be irritants.

  • Ester Group: While often less reactive, esters can undergo hydrolysis, and the overall properties of the molecule must be considered.

  • Overall Profile: Given the combination of these groups, the compound should be treated as potentially hazardous. It may be harmful if swallowed or in contact with skin, and could cause skin and eye irritation or burns[3][4]. Therefore, robust protective measures are not merely recommended; they are imperative.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. The following equipment is mandatory when handling Methyl 2-amino-5-(methylsulfonyl)pentanoate in any form (solid or in solution).

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles & Full-Face ShieldGoggles must be splash-resistant and conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[3][5]. A full-face shield must be worn over goggles during procedures with a high risk of splashing or aerosol generation to provide a secondary barrier for the entire face[1][6].
Hand Protection Double-Layer Nitrile GlovesProvides a robust barrier against dermal absorption[6]. The outer glove should be immediately removed and replaced upon contamination. This double-gloving technique allows for the safe removal of a contaminated layer without compromising hand protection[6]. Inspect gloves for any signs of degradation or puncture before use[7].
Body Protection Chemical-Resistant Lab Coat or ApronA long-sleeved, cuffed lab coat is essential to protect skin and personal clothing. For handling larger quantities or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat[6].
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound must occur within a certified chemical fume hood to control vapor and particulate exposure[1]. If handling outside of a fume hood is unavoidable, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required to protect against inhalation of fine powders or potential vapors[6].

Standard Operating Procedure: From Weighing to Reaction

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Weighing Workflow

The following diagram outlines the mandatory workflow for preparing and weighing the compound. All steps must be performed inside a certified chemical fume hood.

G cluster_prep Pre-Operation cluster_weighing Weighing Procedure cluster_cleanup Post-Operation start Don all required PPE (See Table) verify_hood Verify Fume Hood Certification & Airflow start->verify_hood prep_surface Prepare Work Surface: Cover with absorbent liner verify_hood->prep_surface gather_tools Gather all necessary (spatulas, weigh boats, etc.) prep_surface->gather_tools tare Tare Weigh Vessel gather_tools->tare weigh Carefully Weigh Compound (Use anti-static tools if available) tare->weigh cap Immediately Cap Primary Container weigh->cap clean_tools Clean Spatula & Area with appropriate solvent cap->clean_tools dispose_waste Dispose of weigh boat & cleaning materials as hazardous waste clean_tools->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Weighing of Methyl 2-amino-5-(methylsulfonyl)pentanoate.

Step-by-Step Handling Protocol
  • Pre-Operation Check : Before handling, ensure all required PPE is correctly donned. Verify that the chemical fume hood is functioning correctly and that a chemical spill kit is readily accessible.

  • Weighing :

    • Place a disposable weigh boat on the analytical balance within the fume hood and tare the balance.

    • Carefully transfer the desired amount of Methyl 2-amino-5-(methylsulfonyl)pentanoate to the weigh boat. Avoid generating dust[8].

    • Once the desired mass is obtained, immediately and securely cap the primary container.

  • Dissolution : If preparing a solution, add the solvent to the reaction vessel first, then add the weighed compound to the solvent. This helps to minimize dust and aerosol generation.

  • Post-Handling Cleanup :

    • Thoroughly decontaminate the spatula and weighing area with a suitable solvent (e.g., 70% ethanol), collecting the cleaning materials for hazardous waste disposal[6].

    • Dispose of the contaminated weigh boat and any other disposable materials in a designated hazardous waste container[7].

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after all handling procedures are complete[8].

Spill Management and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate potential hazards. All personnel working with this compound must be familiar with these procedures and the location of emergency equipment.

Emergency Response Decision Tree

G cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill (Size, Location, Hazard) spill->assess alert_minor Alert others in the immediate area assess->alert_minor Minor & Manageable? evacuate EVACUATE AREA IMMEDIATELY assess->evacuate Major, Unknown, or Dangerous? contain Contain spill with inert absorbent (sand, vermiculite) alert_minor->contain absorb Absorb material, working from outside in contain->absorb collect Collect residue into sealed hazardous waste container absorb->collect decon Decontaminate area and equipment collect->decon alarm Activate fire alarm if spill is flammable or highly toxic evacuate->alarm notify Notify EH&S and Emergency Personnel (Provide chemical name & location) alarm->notify deny_entry Deny re-entry to the area notify->deny_entry

Caption: Decision tree for responding to a chemical spill.

Spill Cleanup Protocol
  • Alert Personnel : Immediately alert others in the vicinity[9].

  • Assess the Spill : Determine if the spill is minor or major. A major spill involves a large quantity, is in a public area, or presents an immediate fire or health hazard[10].

  • Minor Spill Cleanup :

    • Ensure you are wearing the appropriate PPE as detailed in Section 2.

    • Contain the spill by creating a dike around the edges with an inert absorbent material like sand, vermiculite, or cat litter[1][9][10]. Do not use combustible materials like paper towels to absorb the bulk of the spill[10].

    • Work from the outside of the spill inwards, absorbing the material.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal[3][7].

    • Decontaminate the area with a suitable solvent and wash with soap and water[9].

  • Major Spill Response :

    • Evacuate the area immediately [1].

    • If the substance is volatile or flammable, pull the fire alarm and shut down ignition sources if it is safe to do so[11].

    • Close the laboratory doors to contain vapors.

    • Notify your institution's Environmental Health & Safety (EH&S) department and/or emergency services.

    • Do not re-enter the area until it has been cleared by trained emergency responders[10].

Waste Disposal Plan

All materials contaminated with Methyl 2-amino-5-(methylsulfonyl)pentanoate must be treated as hazardous waste.

  • Solid Waste : Contaminated PPE (gloves, weigh boats), absorbent materials from spills, and any solid residue should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container[11].

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Method : Do not discharge any waste containing this chemical into sewer systems[7]. All waste must be disposed of through your institution's hazardous waste management program, which will typically involve removal by a licensed chemical destruction plant or controlled incineration[7].

References

  • Personal protective equipment for handling 2-Nitroethane-1-sulfonyl chloride. (2025). Benchchem.
  • Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino] - Benchchem. (2025). Benchchem.
  • SAFETY DATA SHEET - 2-(Methylamino)ethanol. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Amino-5-methylbenzenesulfonic acid. (2025). Fisher Scientific.
  • 2-Amino-5-methylbenzenesulfonic acid SDS, 88-44-8 Safety D
  • SAFETY DATA SHEET - Benzenesulfonic acid, 2-amino-5-methyl-. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Benzenesulfonic acid, 5-amino-2-methyl-. (2025). Fisher Scientific.
  • Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
  • Methyl 2-amino-5-chlorobenzoate - Safety D
  • Chemical Safety Data Sheet MSDS / SDS - Methyl 5-(dimethylamino)
  • Chemical Spill Response Procedure. University of Manitoba.
  • SAFETY DATA SHEET - (1S,2S,3R,4S,6R)-4,6-Diamino- 3-({(5R)-2-amino-2-deoxy-5- [(1S)-1-hydroxyethyl]-α-D- xylopyranosyl}oxy)-2- hydroxycyclohexyl 3-deoxy-4-C- methyl-3-(methylamino)
  • Chemical Spills - Emergency Management.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.